Product packaging for Methyl 2-chloro-4-cyanobenzoate(Cat. No.:CAS No. 98592-34-8)

Methyl 2-chloro-4-cyanobenzoate

Cat. No.: B1396589
CAS No.: 98592-34-8
M. Wt: 195.6 g/mol
InChI Key: GLZBUNHGODEJPT-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-cyanobenzoate is a useful research compound. Its molecular formula is C9H6ClNO2 and its molecular weight is 195.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClNO2 B1396589 Methyl 2-chloro-4-cyanobenzoate CAS No. 98592-34-8

Properties

IUPAC Name

methyl 2-chloro-4-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZBUNHGODEJPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20707089
Record name Methyl 2-chloro-4-cyanobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98592-34-8
Record name Methyl 2-chloro-4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20707089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-chloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-chloro-4-cyanobenzoate is a substituted aromatic carboxylate ester of significant interest as a versatile building block in organic synthesis. Its trifunctional nature—featuring an electrophilic ester, a synthetically malleable nitrile group, and a strategically positioned chlorine atom on the aromatic ring—renders it a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications in medicinal chemistry and materials science. Furthermore, this document outlines standard methodologies for its analytical characterization and purification, offering a self-validating framework for researchers engaging with this compound.

Core Molecular Attributes

This compound is a fine chemical intermediate whose utility is defined by its precise molecular structure. The fundamental properties are summarized below.

PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 98592-34-8[1][2]
Molecular Formula C₉H₆ClNO₂[1][3]
Molecular Weight 195.60 g/mol [1][3]
Canonical SMILES COC(=O)C1=C(C=C(C=C1)C#N)Cl[1]
Appearance Predicted: White to off-white solid

Synthesis and Mechanism

While specific literature detailing the synthesis of this compound is sparse, a highly logical and efficient route involves the esterification of its corresponding carboxylic acid, 2-chloro-4-cyanobenzoic acid[4]. The Fischer-Speier esterification is a classic and reliable acid-catalyzed reaction perfectly suited for this transformation[5].

Proposed Synthetic Pathway: Fischer Esterification

The reaction proceeds by protonation of the carboxylic acid carbonyl, rendering it more electrophilic. A subsequent nucleophilic attack by methanol forms a tetrahedral intermediate. After a proton transfer, water is eliminated, and deprotonation of the resulting oxonium ion yields the final methyl ester and regenerates the acid catalyst[5].

G cluster_reactants Reactants & Catalyst cluster_process Reaction Conditions cluster_products Products R1 2-Chloro-4-cyanobenzoic Acid P1 Protonation of Carbonyl R1->P1 R2 Methanol (Solvent/Reagent) P2 Nucleophilic Attack by Methanol R2->P2 Cat H₂SO₄ (Catalyst) Cat->P1 Proton Source P1->P2 P3 Proton Transfer P2->P3 P4 Elimination of Water P3->P4 P5 Deprotonation P4->P5 Water Water (Byproduct) P4->Water Forms P5->Cat Regenerates Prod This compound P5->Prod G cluster_ester Ester Reactions cluster_nitrile Nitrile Reactions cluster_chloride Aryl Chloride Reactions Start Methyl 2-chloro-4-cyanobenzoate E1 Hydrolysis (-> Carboxylic Acid) Start->E1 E2 Amidation (-> Amide) Start->E2 N1 Reduction (-> Aminomethyl) Start->N1 N2 Hydrolysis (-> Amide/Carboxylic Acid) Start->N2 C1 Cross-Coupling (e.g., Suzuki) Start->C1 C2 SNAᵣ (Nucleophilic Substitution) Start->C2 G Crude Crude Product TLC TLC/HPLC Analysis (Purity Check) Crude->TLC Purify Purification (Chromatography/Recrystallization) TLC->Purify If Impure Pure Purified Product TLC->Pure If Pure Purify->Pure Struct_ID Structural Elucidation Pure->Struct_ID NMR ¹H & ¹³C NMR Struct_ID->NMR MS Mass Spectrometry Struct_ID->MS Final Confirmed Pure Compound NMR->Final MS->Final

References

Synthesis of Methyl 2-chloro-4-cyanobenzoate from 2-chloro-4-cyanobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of Synthetic Strategies, Mechanistic Principles, and Practical Execution for Researchers and Drug Development Professionals.

The targeted synthesis of methyl 2-chloro-4-cyanobenzoate, a key building block in the development of various pharmaceutical agents and functional materials, requires a nuanced understanding of esterification methodologies. This guide provides a comprehensive overview of the conversion of 2-chloro-4-cyanobenzoic acid to its corresponding methyl ester, with a particular focus on the robust and widely applicable thionyl chloride-mediated pathway. We will delve into the mechanistic underpinnings of this transformation, provide a detailed and validated experimental protocol, and discuss critical safety considerations and analytical characterization techniques.

Strategic Approaches to Esterification

The conversion of a carboxylic acid to an ester is a cornerstone of organic synthesis. For the specific case of 2-chloro-4-cyanobenzoic acid, several strategies can be considered. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common choice.[1][2][3] This equilibrium-driven process often necessitates a large excess of the alcohol or the removal of water to achieve high yields.[4][5][6] However, for substrates with steric hindrance or those sensitive to strong acids, alternative methods are often preferred.

An alternative and highly effective approach involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7][8][9] This acyl chloride is then readily susceptible to nucleophilic attack by an alcohol, such as methanol, to furnish the desired ester. This two-step, one-pot procedure is often advantageous as it proceeds under milder conditions and is not governed by an equilibrium, typically leading to higher yields. Given the potential for steric hindrance from the ortho-chloro substituent in 2-chloro-4-cyanobenzoic acid, the thionyl chloride-mediated approach presents a reliable and efficient synthetic route.[10][11]

The Thionyl Chloride-Mediated Pathway: A Mechanistic Perspective

The reaction of a carboxylic acid with thionyl chloride is a well-established method for the preparation of acyl chlorides.[12][13] The mechanism commences with the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent deprotonation to form a chlorosulfite intermediate. This intermediate is highly reactive and readily undergoes nucleophilic attack by the previously liberated chloride ion at the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate results in the formation of the acyl chloride, along with the evolution of sulfur dioxide and hydrogen chloride gases.[8] The newly formed, highly electrophilic acyl chloride is then primed for reaction with methanol. The alcohol's oxygen atom acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. Deprotonation of the resulting oxonium ion by a suitable base (often a mild base like pyridine or even another molecule of the alcohol) yields the final methyl ester product.

Visualizing the Transformation

The following diagrams illustrate the key mechanistic steps and the overall experimental workflow for the synthesis of this compound via the thionyl chloride method.

Caption: Reaction mechanism for the two-step synthesis.

Caption: A typical experimental workflow for the synthesis.

A Validated Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-Chloro-4-cyanobenzoic acid181.575.00 g27.5
Thionyl chloride (SOCl₂)118.9710.0 mL (16.4 g)138
Methanol (CH₃OH)32.0420.0 mL494
Dichloromethane (DCM)-50 mL-
Saturated Sodium Bicarbonate (aq)-2 x 30 mL-
Brine (saturated NaCl(aq))-30 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure

  • Acyl Chloride Formation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 2-chloro-4-cyanobenzoic acid (5.00 g, 27.5 mmol). To this, add thionyl chloride (10.0 mL, 138 mmol) in a fume hood. Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solid has completely dissolved.

  • Removal of Excess Thionyl Chloride: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure or, more conveniently, by rotary evaporation under reduced pressure.

  • Esterification: Dissolve the crude 2-chloro-4-cyanobenzoyl chloride in anhydrous dichloromethane (50 mL). Cool the solution to 0 °C in an ice bath. Slowly add methanol (20.0 mL, 494 mmol) dropwise with vigorous stirring.

  • Reaction Monitoring: After the addition of methanol is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting acyl chloride has been completely consumed.

  • Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution (30 mL). Transfer the mixture to a separatory funnel and wash the organic layer with additional saturated aqueous sodium bicarbonate (30 mL) followed by brine (30 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure product.

Safety Considerations: A Paramount Concern

The use of thionyl chloride necessitates strict adherence to safety protocols. Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water to release toxic gases (HCl and SO₂).[14][15][16] All manipulations involving thionyl chloride must be performed in a well-ventilated chemical fume hood.[17] Personal protective equipment, including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.[18] In case of skin contact, the affected area should be washed immediately and thoroughly with copious amounts of water.[14] Methanol is flammable and toxic; avoid inhalation and skin contact.

Analytical Characterization: Validating the Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show characteristic signals for the aromatic protons and the methyl ester protons. The integration of these signals should correspond to the expected proton ratios.

    • ¹³C NMR spectroscopy will confirm the presence of the carbonyl carbon of the ester, the nitrile carbon, and the carbons of the aromatic ring.[19][20][21]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will exhibit a strong absorption band for the C=O stretch of the ester group, typically in the range of 1720-1740 cm⁻¹.[22][23]

    • A sharp, medium-intensity absorption corresponding to the C≡N stretch of the nitrile group will be observed around 2230 cm⁻¹.[24][25][26]

    • The absence of a broad O-H stretch from the starting carboxylic acid (typically 2500-3300 cm⁻¹) is a key indicator of a complete reaction.[23]

  • Mass Spectrometry (MS):

    • Mass spectrometry will provide the molecular weight of the product, confirming the successful incorporation of the methyl group.

By following the detailed protocol and adhering to the safety guidelines outlined in this guide, researchers and drug development professionals can confidently and efficiently synthesize this compound, a valuable intermediate for further chemical exploration.

References

A Guide to the Spectroscopic Characterization of Methyl 2-chloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-chloro-4-cyanobenzoate is a substituted aromatic compound with the molecular formula C₉H₆ClNO₂.[1] As a multifunctional molecule featuring ester, nitrile, and chloro substituents, it serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The precise arrangement of these functional groups dictates its reactivity and potential biological activity. Therefore, unambiguous structural confirmation is paramount for any research or development application.

Molecular Structure and Spectroscopic Overview

The substituents on the benzene ring—chloro, cyano, and methyl ester groups—are all electron-withdrawing.[1] These groups significantly influence the electronic environment of the molecule, which is directly reflected in its spectroscopic output. Understanding these effects is key to interpreting the resulting spectra.

Diagram 1: Annotated Structure of this compound

Caption: Chemical structure with atom numbering for NMR assignment.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments and their connectivity. For this molecule, we expect signals from the three aromatic protons and the three methyl ester protons.

Predicted ¹H NMR Data

The electron-withdrawing nature of the substituents will shift the aromatic protons downfield (to a higher ppm value). The proton at the C6 position is expected to be the most downfield due to its proximity to both the ester and chloro groups.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-6~ 8.0 - 8.2Doublet (d)~ 2.0 HzOrtho to the ester and meta to the chloro group. Experiences deshielding from both. Small meta coupling to H-5.
H-5~ 7.8 - 8.0Doublet of Doublets (dd)~ 8.0 Hz, ~ 2.0 HzOrtho to the cyano group and meta to the chloro group. Exhibits ortho coupling to H-3 and meta coupling to H-6.
H-3~ 7.7 - 7.9Doublet (d)~ 8.0 HzOrtho to the chloro group and meta to the cyano group. Shows ortho coupling to H-5.
-OCH₃~ 3.9 - 4.0Singlet (s)N/AProtons of the methyl ester group, typically appears as a sharp singlet in this region.[2]
Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.[2]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Number of Scans: 8 to 16 scans, depending on sample concentration.

    • Temperature: 298 K (25 °C).

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Spectroscopy

Carbon NMR is a powerful tool for determining the number of non-equivalent carbon atoms in a molecule, providing direct information about the carbon skeleton.[3] For this compound, nine distinct carbon signals are expected.

Predicted ¹³C NMR Data

The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom. Carbonyl, nitrile, and aromatic carbons attached to electronegative atoms will appear significantly downfield.[4]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Ester)~ 164 - 166Carbonyl carbons in esters typically resonate in this downfield region.[5]
C-4 (C-CN)~ 135 - 138Aromatic carbon attached to the electron-withdrawing cyano group.
C-2 (C-Cl)~ 133 - 136Aromatic carbon attached to the electronegative chlorine atom.
C-6~ 131 - 133Aromatic CH carbon ortho to the ester group.
C-5~ 130 - 132Aromatic CH carbon ortho to the cyano group.
C-3~ 128 - 130Aromatic CH carbon ortho to the chloro group.
C-1 (C-COOR)~ 125 - 128Quaternary aromatic carbon attached to the ester group.
C≡N (Nitrile)~ 115 - 118Nitrile carbons appear in this characteristic region.[5]
-OCH₃~ 52 - 54The sp³ hybridized carbon of the methyl ester group.[2]

Note: Quaternary carbon signals (C-1, C-2, C-4, C=O, C≡N) are often of lower intensity than protonated carbon signals.[6]

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower sensitivity of the ¹³C nucleus.[3]

  • Instrumentation: Acquire the spectrum on a spectrometer operating at a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).[2]

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds. A longer delay may be needed for better quantification of quaternary carbons.[7]

    • Number of Scans: 256 to 1024 scans are typically required to achieve a good signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, perform Fourier transformation, phasing, and baseline correction. Reference the spectrum using the solvent signal (e.g., CDCl₃ at δ = 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[8][9]

Predicted IR Absorption Bands

The spectrum will be dominated by strong absorptions from the carbonyl and nitrile groups.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~ 2230 - 2210Medium, SharpC≡N StretchNitrile
~ 1740 - 1720Strong, SharpC=O StretchEster
~ 1600 - 1450Medium - WeakC=C StretchAromatic Ring
~ 1300 - 1200StrongC-O StretchEster
~ 800 - 700StrongC-Cl StretchAryl Halide

Rationale: The C≡N stretch appears as a sharp, characteristic peak in a relatively clear region of the spectrum.[10] The C=O stretch of an aromatic ester is very strong and sharp, typically appearing above 1700 cm⁻¹.[11] The strong C-O stretch is also a key indicator of the ester functional group.[12]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Thin Solid Film):

    • Place a small amount (~2-5 mg) of the solid sample in a clean vial.

    • Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to completely dissolve the solid.[13]

    • Using a pipette, apply one or two drops of the solution to the surface of an IR-transparent salt plate (e.g., NaCl or KBr).

    • Allow the solvent to fully evaporate, leaving a thin, even film of the solid sample on the plate.[13]

  • Data Acquisition:

    • Obtain a background spectrum of the empty spectrometer.[14]

    • Place the salt plate with the sample film into the sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data

For this compound (MW ≈ 195.6 g/mol ), we would expect the following key signals in an Electron Ionization (EI) mass spectrum.[1]

m/zIonRationale
195 / 197[M]⁺Molecular Ion Peak . The presence of a peak at m/z 197 with ~1/3 the intensity of the m/z 195 peak is a definitive indicator of one chlorine atom (³⁵Cl:³⁷Cl isotope ratio is ~3:1).
164 / 166[M - OCH₃]⁺Loss of a methoxy radical (•OCH₃, 31 Da) from the ester, forming a stable acylium ion.
136 / 138[M - COOCH₃]⁺Loss of the entire carbomethoxy radical (•COOCH₃, 59 Da).
101[C₇H₄N]⁺Fragmentation of the aromatic ring, possibly loss of chlorine and the ester group.
Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • GC Parameters:

    • Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane) is suitable.[15]

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

    • Injection: 1 µL injection in splitless mode.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 60 °C, ramp at 15 °C/min to 280 °C, and hold for 5-10 minutes.[15]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Diagram 2: General Workflow for Spectroscopic Analysis

start Pure Sample of This compound prep_nmr Dissolve in Deuterated Solvent (e.g., CDCl3) start->prep_nmr prep_ir Prepare Thin Film on Salt Plate start->prep_ir prep_ms Dissolve in Volatile Solvent (e.g., Ethyl Acetate) start->prep_ms acq_nmr Acquire 1H & 13C NMR Spectra prep_nmr->acq_nmr acq_ir Acquire IR Spectrum prep_ir->acq_ir acq_ms Acquire GC-MS Data prep_ms->acq_ms interp_nmr Analyze Chemical Shifts, Coupling, & Integration acq_nmr->interp_nmr interp_ir Identify Characteristic Functional Group Bands acq_ir->interp_ir interp_ms Analyze Molecular Ion & Fragmentation Pattern acq_ms->interp_ms conclusion Combine Data for Unambiguous Structure Confirmation interp_nmr->conclusion interp_ir->conclusion interp_ms->conclusion

Caption: Workflow for the complete spectroscopic characterization of an organic compound.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific arrangement of substituents on the aromatic ring. IR spectroscopy provides rapid confirmation of the key ester and nitrile functional groups. Finally, mass spectrometry confirms the molecular weight and provides further structural evidence through predictable fragmentation patterns, including the characteristic isotopic signature of the chlorine atom. By following the outlined protocols and comparing the acquired data to the predicted values within this guide, researchers can confidently verify the structure and purity of their material, ensuring the integrity of their subsequent scientific endeavors.

References

Chemical structure and IUPAC name of Methyl 2-chloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-chloro-4-cyanobenzoate

This guide provides a comprehensive overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this compound's properties, synthesis, and applications.

Introduction: Defining a Versatile Building Block

This compound is a substituted aromatic compound belonging to the benzoate ester family. Its structure, featuring a benzene ring functionalized with a methyl ester, a chlorine atom, and a cyano (nitrile) group, makes it a valuable precursor in the synthesis of more complex molecules. The specific arrangement of these functional groups imparts distinct reactivity, allowing for selective chemical transformations. This makes it a sought-after intermediate in the pharmaceutical and materials science industries.

The presence of electron-withdrawing chloro and cyano groups on the aromatic ring influences the molecule's electronic properties and reactivity, making it a versatile scaffold for building intricate molecular architectures.

Chemical Structure and IUPAC Nomenclature

The foundational step in understanding any chemical entity is to establish its precise structure and systematic name.

Chemical Structure

The structure of this compound consists of a central benzene ring. A methyl ester group (-COOCH₃) is attached at position 1, a chlorine atom (-Cl) at position 2, and a cyano group (-C≡N) at position 4.

IUPAC Name

The systematic name for this compound, following the rules of the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.

PropertyValueSource
CAS Number 98592-34-8[1]
Molecular Formula C₉H₆ClNO₂[1]
Molecular Weight 195.60 g/mol [2][3]
Appearance Off-White Solid[4]
Melting Point 115-117 °C[2]
Boiling Point 305.8 °C (predicted)[2]
Solubility Moderately soluble in organic solvents. Insoluble in water.[2][4]

Note: Some data is for the isomer Methyl 4-chloro-2-cyanobenzoate, as specific experimental data for this compound is limited in the provided search results.

Synthesis of this compound: A Strategic Approach

The synthesis of substituted benzoates like this compound often involves multi-step pathways. A common strategy is the esterification of the corresponding carboxylic acid.

General Synthetic Workflow

A plausible and common method for the synthesis of this compound is the esterification of 2-chloro-4-cyanobenzoic acid with methanol in the presence of an acid catalyst.

G start Start: 2-chloro-4-cyanobenzoic acid and Methanol dissolution Dissolution in an inert solvent start->dissolution catalysis Addition of an acid catalyst (e.g., H₂SO₄) dissolution->catalysis reflux Heating under reflux catalysis->reflux neutralization Neutralization with a weak base (e.g., NaHCO₃ solution) reflux->neutralization extraction Extraction with an organic solvent (e.g., Ethyl Acetate) neutralization->extraction purification Purification by recrystallization or column chromatography extraction->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of a cyanobenzoate ester.

Materials:

  • 4-Cyanobenzoic acid (as a representative starting material)

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (catalyst)

  • Toluene (solvent)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (drying agent)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyanobenzoic acid in toluene.[5]

  • Reagents Addition: Add an excess of methanol to the solution.[5]

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Reflux: Heat the mixture to 80°C and maintain it under reflux for 24 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to yield pure Methyl 4-cyanobenzoate.[5]

Note: This is a general procedure for a related compound, and specific conditions may need to be optimized for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its functional groups. The presence of both electrophilic and nucleophilic sites makes it a versatile intermediate.[2]

  • Nucleophilic Substitution: The chlorine atom on the aromatic ring can be displaced by various nucleophiles, allowing for the introduction of other functional groups.[2]

  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.[2]

  • Reduction: The cyano group is susceptible to reduction, which can lead to the formation of an amine.[2]

Applications in Drug Development and Beyond

The unique chemical architecture of this compound makes it a valuable intermediate in several high-value applications.

Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs).[2] Its structure can be found in the backbone of various therapeutic agents. The strategic placement of the chloro and cyano groups allows for their conversion into other functionalities that are often essential for biological activity.

G intermediate This compound modification Chemical Modifications (e.g., substitution, reduction) intermediate->modification api Active Pharmaceutical Ingredient (API) Synthesis modification->api drug Final Drug Product api->drug

Caption: Role of this compound in drug development.

Agrochemicals

Similar to its role in pharmaceuticals, this compound can be used in the development of new agrochemicals due to its potential biological activity.[2]

Materials Science

The properties of this compound also make it suitable for applications in polymer chemistry and the synthesis of novel materials.[2]

Conclusion

This compound is a chemical intermediate of significant interest due to its versatile reactivity and strategic importance in the synthesis of high-value products, particularly in the pharmaceutical industry. A thorough understanding of its chemical properties, synthetic routes, and reactivity is crucial for its effective application in research and development. This guide provides a foundational understanding for scientists and professionals working with this important molecule.

References

A Technical Guide to the Solubility of Methyl 2-chloro-4-cyanobenzoate in Organic Solvents: Principles, Experimental Determination, and Thermodynamic Modeling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-chloro-4-cyanobenzoate (CAS RN: 98592-34-8) is a pivotal intermediate in the synthesis of pharmaceuticals and advanced materials.[1] Its reactivity and utility are intrinsically linked to its behavior in solution, making a thorough understanding of its solubility essential for process optimization, reaction kinetics, and formulation development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the solubility of this compound. While explicit quantitative solubility data for this compound is not widely available in published literature, this guide establishes the foundational principles governing its solubility. It offers a detailed, field-proven experimental protocol for determining solubility via the isothermal gravimetric method and discusses the application of thermodynamic models, such as the modified Apelblat equation, for data correlation. This document serves as both a theoretical primer and a practical handbook for generating the critical solubility data required for advanced chemical and pharmaceutical research.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound with the molecular formula C₉H₆ClNO₂ and a molecular weight of 195.60 g/mol .[2][3] Its structure, featuring a methyl ester, a chloro group, and a cyano group, imparts a unique combination of reactivity and polarity, making it a valuable building block in organic synthesis.

These functional groups allow for a variety of chemical transformations, positioning the molecule as a key precursor in the development of:

  • Pharmaceuticals: Serving as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), where its solubility directly impacts reaction yield and purity.[1]

  • Agrochemicals: Used in the development of novel pesticides and herbicides.[1]

  • Materials Science: Incorporated into polymers and other advanced materials.[1]

The efficiency of these synthetic routes is critically dependent on the solvent system employed. Poor solubility can lead to low reaction rates, incomplete conversions, and difficulties in purification. Conversely, a well-characterized solubility profile enables the rational selection of solvents for crystallization, ensuring high purity and optimal crystal morphology, which are paramount in drug development.[4]

Theoretical Principles of Solubility

Solubility is defined as the equilibrium concentration of a solute in a solvent at a specific temperature and pressure. This process is governed by the principle that "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. For this compound, the key structural features influencing its solubility are:

  • Polar Groups: The cyano (-C≡N) and methyl ester (-COOCH₃) groups are polar and can participate in dipole-dipole interactions.

  • Aromatic Ring: The benzene ring is largely nonpolar and capable of π-π stacking interactions.

  • Chloro Group: The electronegative chlorine atom contributes to the molecule's overall dipole moment.

Based on these features, a qualitative solubility profile can be inferred:

  • High Solubility Expected in: Polar aprotic solvents such as acetone, ethyl acetate, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These solvents can effectively solvate the polar ester and cyano groups.

  • Moderate Solubility Expected in: Alcohols like methanol and ethanol, which can engage in hydrogen bonding with the ester's oxygen atoms.

  • Limited Solubility Expected in: Non-polar solvents such as hexane and toluene, which cannot effectively interact with the polar functionalities of the molecule.[1]

The dissolution process is an endothermic process for most solid solutes, meaning solubility typically increases with temperature. This relationship is fundamental to techniques like recrystallization.

Experimental Determination of Solubility: The Isothermal Gravimetric Method

The isothermal saturation or gravimetric method is a robust and straightforward technique for accurately determining the solubility of a solid in a liquid.[5][6] It involves creating a saturated solution at a constant temperature, separating the dissolved solute from the undissolved solid, and quantifying the amount of solute in a known mass of the solution.

Materials and Apparatus
  • Solute: this compound (purity > 98%)

  • Solvents: Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate) of analytical grade or higher.

  • Equipment:

    • Analytical balance (±0.0001 g readability)

    • Thermostatic water or oil bath with temperature control (±0.1 °C)

    • Isothermal orbital shaker

    • Glass vials or flasks with airtight seals

    • Syringes with micropore filters (e.g., 0.45 µm PTFE)

    • Drying oven

    • Pipettes and weighing dishes

Step-by-Step Experimental Protocol
  • Preparation: Add an excess amount of this compound to a series of pre-weighed glass vials. An excess is confirmed by the presence of visible, undissolved solid after equilibration.

  • Solvent Addition: Add a known mass (approximately 10-15 g) of the selected organic solvent to each vial. Record the exact mass.

  • Equilibration: Securely seal the vials and place them in an isothermal shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure solid-liquid equilibrium is achieved.[6]

  • Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to permit the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume (e.g., 3-5 mL) of the clear, supernatant liquid using a pre-heated syringe to prevent premature crystallization. Immediately pass the solution through a micropore filter into a pre-weighed (tared) weighing dish or beaker.

  • Mass Determination (Saturated Solution): Record the total mass of the weighing dish and the collected saturated solution.

  • Solvent Evaporation: Place the weighing dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-70 °C) until a constant mass is achieved.

  • Mass Determination (Solute): After cooling to room temperature in a desiccator, record the final mass of the weighing dish containing the dried solute residue.

  • Calculations: The mole fraction solubility (x₁) is calculated using the following equations:

    • Mass of solvent (m₂) = (Mass of dish + solution) - (Mass of dish + solute)

    • Mass of solute (m₁) = (Mass of dish + solute) - (Mass of empty dish)

    • Moles of solute (n₁) = m₁ / M₁ (where M₁ is the molar mass of the solute, 195.60 g/mol )

    • Moles of solvent (n₂) = m₂ / M₂ (where M₂ is the molar mass of the solvent)

    • Mole fraction solubility (x₁) = n₁ / (n₁ + n₂)

  • Repeatability: The experiment should be performed in triplicate at each temperature point to ensure the reliability and precision of the results.

Diagram of Experimental Workflow

The following diagram illustrates the key steps in the isothermal gravimetric method for solubility determination.

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Measurement cluster_analysis Analysis & Calculation A 1. Add excess solute and known mass of solvent to vial B 2. Seal vial and place in isothermal shaker bath A->B C 3. Agitate at constant T for 24-48 hours B->C D 4. Settle for >2 hours at constant T C->D E 5. Withdraw supernatant with pre-heated, filtered syringe D->E F 6. Dispense into a pre-weighed dish E->F G 7. Record total mass of solution + dish F->G H 8. Evaporate solvent in oven to constant mass G->H I 9. Record final mass of solute + dish H->I J 10. Calculate mass of solute and solvent I->J K 11. Convert to moles and calculate mole fraction (x₁) J->K

Caption: Workflow for the Isothermal Gravimetric Solubility Determination Method.

Data Presentation and Thermodynamic Modeling

Once experimental data is collected at various temperatures, it should be organized into a clear tabular format for analysis and comparison.

Table 1: Hypothetical Mole Fraction Solubility (x₁) of this compound Note: This data is for illustrative purposes only.

Temperature (K)Methanol (x₁)Acetone (x₁)Ethyl Acetate (x₁)
293.150.0150.1200.105
298.150.0190.1450.130
303.150.0240.1750.158
308.150.0300.2100.190
313.150.0370.2500.225
Thermodynamic Modeling

To enhance the utility of the experimental data, it can be correlated using thermodynamic models. These models allow for interpolation of solubility at intermediate temperatures and provide insight into the dissolution thermodynamics.

The Modified Apelblat Equation

A widely used semi-empirical model is the modified Apelblat equation, which relates mole fraction solubility (x₁) to temperature (T in Kelvin).[7][8]

ln(x₁) = A + (B / T) + C ln(T)

Where A, B, and C are empirical parameters determined by fitting the model to the experimental data. Parameter B is related to the enthalpy of solution, while A and C are constants that account for the activity coefficient's non-ideality. This model is highly effective for correlating temperature-dependent solubility data in various systems.[9]

Thermodynamic Properties of Dissolution

The apparent thermodynamic properties of the dissolution process, including the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), can be calculated from the experimental data using the van't Hoff equation. These values reveal whether the dissolution process is spontaneous, endothermic, or entropy-driven.[10]

Conclusion

A comprehensive understanding of the solubility of this compound is indispensable for its effective use in research and development. This guide addresses the current lack of published quantitative data by providing the scientific community with the necessary tools to generate it. By outlining the theoretical basis of solubility, presenting a detailed protocol for the isothermal gravimetric method, and introducing thermodynamic models for data correlation, this document empowers researchers to perform robust, in-house solubility assessments. The application of these principles and protocols will facilitate the rational design of solvent systems, leading to improved process control, higher yields, and greater purity in the synthesis and application of this important chemical intermediate.

References

Reactivity profile of Methyl 2-chloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of Methyl 2-chloro-4-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a trifunctional aromatic compound of significant interest in organic synthesis, particularly as a versatile building block for pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its reactivity is governed by the interplay of three distinct functional groups: a methyl ester, a cyano group, and a chloro substituent. This guide provides a comprehensive analysis of the molecule's reactivity profile, detailing the chemoselectivity of its primary reaction sites. We will explore key transformations including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), and selective manipulations of the cyano and ester moieties. The causality behind experimental choices and detailed, field-proven protocols are provided to serve as a practical resource for synthetic chemists.

Introduction and Structural Significance

This compound possesses a unique electronic and steric arrangement that dictates its synthetic utility. The benzene ring is substituted with two electron-withdrawing groups (EWG)—a cyano (nitrile) group and a methyl ester—and a halogen leaving group (chloro). The cyano group, being a powerful EWG, is positioned para to the chloro atom, while the methyl ester is ortho. This specific orientation is critical, as it strongly activates the C-Cl bond towards nucleophilic aromatic substitution by stabilizing the key anionic intermediate.[3][4] Consequently, the molecule serves as an excellent scaffold for introducing diverse functionalities at the C2 position, making it a valuable intermediate in the synthesis of complex molecular architectures.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₆ClNO₂
Molecular Weight 195.60 g/mol
CAS Number 149565-35-9
Appearance Off-white to white solid
Solubility Soluble in common organic solvents like THF, Dioxane, Toluene

Core Reactivity Profile: A Trifunctional Analysis

The synthetic versatility of this compound stems from its three primary reactive sites. Reaction conditions can be tuned to selectively target one site while preserving the others, a concept central to its application in multi-step synthesis.

G cluster_molecule This compound cluster_reactions Primary Reactive Sites cluster_products Key Transformations mol C₉H₆ClNO₂ A C-Cl Bond (Aryl Halide) B C≡N Group (Cyano) C -COOCH₃ Group (Methyl Ester) pA1 SNA_r_ A->pA1 Nucleophiles (e.g., R-NH₂, R-O⁻) pA2 Suzuki Coupling A->pA2 R-B(OH)₂ Pd Catalyst, Base pA3 Buchwald-Hartwig A->pA3 R₂NH Pd Catalyst, Base pB1 Reduction B->pB1 Reducing Agents (e.g., H₂, Raney Ni) pC1 Hydrolysis C->pC1 Base/Acid (e.g., NaOH, H₂O)

Caption: Reactivity map for this compound.

Reactivity at the C-Cl Bond: The Gateway to Derivatization

The chloro substituent at the C2 position is the most synthetically versatile handle on the molecule. Its reactivity is significantly enhanced by the presence of the electron-withdrawing cyano group in the para position.

The SNAr reaction is a powerful method for C-N, C-O, and C-S bond formation. Unlike SN1 and SN2 reactions, the SNAr mechanism does not involve a backside attack or the formation of an unstable aryl cation.[4] Instead, it proceeds via a two-step addition-elimination mechanism.[5]

Mechanism Insight: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][6] The negative charge of this complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the para-cyano group. This stabilization lowers the activation energy of the first, rate-determining step, making the reaction feasible.[4][7] The subsequent elimination of the chloride ion restores the aromaticity of the ring to yield the final product.[5]

G cluster_mech SNA_r_ Mechanism start Aryl Halide + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Addition (Rate-determining) end Substituted Product + Cl⁻ intermediate->end Elimination

Caption: The Addition-Elimination mechanism of S_N_Ar.

Protocol: Synthesis of Methyl 2-(benzylamino)-4-cyanobenzoate

  • Reagent Setup: In a nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Addition of Base: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Nucleophile Addition: Add benzylamine (1.2 eq) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired product.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds. It involves the reaction of an aryl halide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium(0) complex.[8][9]

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the aryl chloride to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the activated boronic acid (as a boronate salt) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[9] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps.[10]

G pd0 Pd(0)L₂ oa Ar-Pd(II)-Cl(L₂) pd0->oa Oxidative Addition (Ar-Cl) tm Ar-Pd(II)-R(L₂) oa->tm Transmetalation (R-B(OH)₂) re Pd(0)L₂ tm->re Reductive Elimination tm->re Ar-R Product re->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Protocol: Synthesis of Methyl 4-cyano-2-phenylbenzoate

  • Reagent Setup: To a Schlenk tube, add this compound (1.0 eq), phenylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%), under an inert atmosphere (Argon or Nitrogen).

  • Solvent: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to reflux (e.g., 90-110 °C) for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.

The Buchwald-Hartwig amination is a highly effective method for forming C-N bonds, coupling aryl halides with a wide variety of amines.[11][12] It has largely replaced harsher traditional methods due to its broad substrate scope and functional group tolerance.[11]

Mechanism Insight: Similar to the Suzuki coupling, the mechanism involves a Pd(0)/Pd(II) catalytic cycle.[13] Key steps include the oxidative addition of the aryl chloride to the Pd(0) catalyst, coordination of the amine to the resulting Pd(II) complex, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[13] Sterically hindered phosphine ligands (e.g., XPhos, SPhos) are often essential for promoting the reductive elimination step.[14]

Protocol: Synthesis of Methyl 4-cyano-2-(diethylamino)benzoate

  • Reagent Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-5 mol%).

  • Base and Amine: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq) and the amine (diethylamine, 1.3 eq).

  • Solvent: Add an anhydrous, degassed solvent like toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture, typically between 80-110 °C, until the starting material is consumed.

  • Workup: Cool the reaction, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl), and extract with an organic solvent.

  • Purification: Dry the organic phase, concentrate, and purify the residue via column chromatography.

Reactivity of the Cyano Group (C≡N)

The cyano group is relatively robust but can be transformed under specific conditions.

The nitrile can be reduced to a primary amine (aminomethyl group), which is a valuable functional group for further elaboration in drug discovery.

Protocol: Synthesis of Methyl 2-chloro-4-(aminomethyl)benzoate

  • Catalyst Setup: In a hydrogenation vessel, suspend Raney Nickel (approx. 50-60% by weight of the starting material) in methanol saturated with ammonia.[15]

  • Substrate Addition: Add this compound to the suspension.

  • Hydrogenation: Seal the vessel and pressurize with hydrogen gas (H₂) to approximately 3 MPa.[15]

  • Reaction: Stir the mixture at room temperature (25 °C) for 3-5 hours.[15]

  • Workup: Carefully vent the hydrogen and filter the reaction mixture through Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified further if necessary.

Reactivity of the Methyl Ester Group (-COOCH₃)

The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.

Saponification is the most common method for ester hydrolysis. The mechanism is typically a bimolecular nucleophilic acyl substitution (BAc2).[16]

Mechanism Insight: A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide as the leaving group and forming the carboxylic acid. Under basic conditions, the acid is immediately deprotonated to the carboxylate salt.[16] Acidification in the workup step protonates the carboxylate to give the final product.

Protocol: Synthesis of 2-Chloro-4-cyanobenzoic acid

  • Reagent Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water.

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq).[17]

  • Reaction: Heat the mixture to reflux for 2-4 hours or until the reaction is complete by TLC.[17]

  • Workup: Cool the reaction mixture to room temperature and concentrate it to remove the methanol.

  • Acidification: Dilute the remaining aqueous solution with water and acidify to a low pH (e.g., pH 1-2) with concentrated hydrochloric acid (HCl). A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-chloro-4-cyanobenzoic acid.[17]

Conclusion

This compound is a strategically designed synthetic intermediate whose reactivity is dominated by the activated aryl chloride. This site readily undergoes nucleophilic aromatic substitution and serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the facile construction of C-C and C-N bonds. Furthermore, the cyano and methyl ester groups offer secondary sites for modification, allowing for sequential functionalization. A thorough understanding of the distinct reactivity of each functional group and the principles of chemoselectivity allows researchers to harness the full synthetic potential of this versatile building block in the development of novel chemical entities.

References

Methyl 2-chloro-4-cyanobenzoate: A Linchpin Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-4-cyanobenzoate is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its strategic placement of chloro, cyano, and methyl ester functional groups on a benzene ring offers medicinal chemists a versatile scaffold for constructing novel therapeutics. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of targeted therapies.

Historical Context and Emergence in Medicinal Chemistry

The precise historical genesis of this compound, in terms of its first synthesis and characterization, is not extensively documented in readily available academic literature. Its emergence as a compound of significant interest appears to be closely tied to the escalating demand for sophisticated intermediates in the pharmaceutical industry in the late 20th and early 21st centuries. The compound, identified by its CAS Number 98592-34-8, gained prominence in the patent literature in the early 2000s, where it was cited as a key starting material in the synthesis of pioneering therapeutic agents, particularly in the fields of oncology and hematology. Its utility in the construction of cyclin-dependent kinase (CDK) inhibitors and serine protease inhibitors, such as Factor XIa inhibitors, underscores its importance in contemporary drug discovery programs.[1][2]

Physicochemical and Spectroscopic Profile

This compound is a solid at room temperature with a molecular formula of C₉H₆ClNO₂ and a molecular weight of 195.6 g/mol .[3][4]

PropertyValueSource
CAS Number 98592-34-8[5]
Molecular Formula C₉H₆ClNO₂[3]
Molecular Weight 195.6 g/mol [3]
Appearance White to off-white crystalline powder[6]
Melting Point 65-67 °C[7]
Boiling Point 142-144 °C at 12 mmHg[7]
Solubility Soluble in chloroform and ethyl acetate; insoluble in water.[6]
Spectroscopic Data:
  • ¹H NMR: A proton NMR spectrum is available for this compound, providing insights into the arrangement of hydrogen atoms within the molecule.[8]

  • ¹³C NMR: Predicted carbon-13 NMR data is available, which is crucial for confirming the carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the ester, the C≡N stretching of the nitrile, and C-Cl stretching, as well as aromatic C-H and C=C vibrations.

  • Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is well-documented in the patent literature, providing a reliable and reproducible method for its preparation. A common and effective route starts from 4-Amino-2-chloro-benzoic acid methyl ester.[1]

Experimental Protocol:

Step 1: Diazotization of 4-Amino-2-chloro-benzoic acid methyl ester

  • Dissolve 4-Amino-2-chloro-benzoic acid methyl ester (e.g., 25 g, 72.7 mmol) in a 10% aqueous solution of sulfuric acid.

  • Cool the solution to a temperature between -5 °C and 0 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at a low temperature for a specified period to ensure complete reaction.

Step 2: Sandmeyer Reaction for Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to facilitate the displacement of the diazonium group with a cyano group.

  • After the reaction is complete, quench the reaction mixture, typically with water, and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over an anhydrous salt like sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the final product of high purity.

This synthetic pathway is robust and allows for the large-scale production of this compound, a critical factor for its use as a pharmaceutical intermediate.

Synthesis workflow for this compound.

Applications in Drug Development

The trifunctional nature of this compound makes it an exceptionally valuable intermediate in the synthesis of a variety of pharmaceutical compounds. The chloro and cyano groups can be selectively manipulated or replaced, and the methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing multiple points for molecular elaboration.

Case Study: Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors

In the development of novel treatments for cancer, CDK inhibitors have emerged as a promising class of therapeutic agents. This compound serves as a key precursor in the synthesis of certain CDK inhibitors.[1] For example, it can be reacted with a suitable amine-containing compound in the presence of a base, such as sodium hydride, in a nucleophilic aromatic substitution reaction.[1] In this reaction, the amine displaces the chloride atom on the aromatic ring, forming a new carbon-nitrogen bond and assembling a more complex molecular architecture that is essential for the compound's biological activity.[1]

Case Study: Synthesis of Factor XIa Inhibitors

Factor XIa is a serine protease that plays a crucial role in the coagulation cascade, making it an attractive target for the development of new anticoagulants with a potentially lower bleeding risk than existing therapies. This compound has been utilized as a starting material in the synthesis of Factor XIa inhibitors.[2] The cyano group can be converted into other functional groups, such as an amidine, which is a common feature in serine protease inhibitors, while the chloro and ester moieties provide handles for further synthetic modifications to optimize the compound's potency, selectivity, and pharmacokinetic properties.[2]

References

A Researcher's Guide to the Procurement and Quality Verification of Methyl 2-chloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Key Synthetic Building Block

Methyl 2-chloro-4-cyanobenzoate (CAS No: 98592-34-8, Molecular Formula: C₉H₆ClNO₂) is a substituted aromatic ester of significant interest to the fields of medicinal chemistry and materials science. Its trifunctional nature—featuring an ester, a nitrile, and a chloro substituent on the benzene ring—makes it a versatile intermediate for the synthesis of more complex molecular architectures. The chloro and cyano groups, in particular, serve as reactive handles for various coupling reactions and functional group transformations, positioning this compound as a valuable starting material in the synthesis of pharmaceutical ingredients and novel organic materials.[1][2]

Given its role as a foundational component, ensuring the reliable sourcing and verifiable quality of this compound is paramount to the success of multi-step synthetic campaigns. This guide provides an in-depth analysis of its commercial availability, outlines a strategic approach to supplier selection, and details a practical protocol for in-house quality verification.

Commercial Availability and Supplier Landscape

This compound is readily available from a range of chemical suppliers, catering to needs from discovery-phase research (milligram to gram scale) to process development and manufacturing (kilogram scale). The supplier landscape can be broadly categorized into two tiers:

  • Global Catalog Suppliers: These are large, multinational companies that offer a vast portfolio of research chemicals in pre-packaged quantities. They are characterized by extensive quality control, detailed documentation (Certificates of Analysis, SDS), and robust distribution networks.

  • Specialty Manufacturers and Custom Synthesis Organizations: These suppliers often operate on a larger scale or specialize in particular classes of compounds. They can be the primary source for bulk quantities and may offer custom purity specifications or different salt forms.

Below is a summary of prominent suppliers for sourcing this compound.

SupplierTypical PurityNotes
Sigma-Aldrich (Merck) ≥98%A leading global supplier offering various grades for research and development. Extensive documentation is readily available online.[3]
Thermo Fisher Scientific (Alfa Aesar) ≥97%Provides a range of pack sizes suitable for laboratory research, with comprehensive safety and technical data.[4]
Achmem Not specifiedLists the compound with H-statements H302, H315, H319, H332, indicating it is available for purchase.[5]
Alachem Co., Ltd. ≥98%A supplier that can provide the material for applications ranging from R&D to industrial use and offers documentation like CoA and SDS.[6]

This table is representative and not exhaustive. Researchers should always verify stock and specifications directly with the supplier.

Strategic Procurement: Beyond the Catalog Listing

A procurement strategy for a critical synthetic intermediate must extend beyond simply finding the lowest price. For drug development professionals, lot-to-lot consistency, impurity profiles, and comprehensive documentation are critical factors that influence experimental reproducibility and regulatory compliance.

The Centrality of the Certificate of Analysis (CoA)

The CoA is the single most important document accompanying your purchase. It is a validated record of the quality tests performed on the specific batch of material you receive.

Key Parameters to Scrutinize on a CoA:

  • Identity Confirmation: Look for confirmation by ¹H NMR, ¹³C NMR, or Mass Spectrometry. The data should be consistent with the structure of this compound.

  • Purity (Assay): This is typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥98% is common for high-quality starting materials. Understand the method used, as different methods can yield different results.

  • Appearance: Should be a white to off-white solid.

  • Residual Solvents: The presence of residual solvents from synthesis or purification can interfere with subsequent reactions.

  • Date of Analysis: Ensures the data is recent and reflects the current state of the material.

The following diagram illustrates the logical workflow from identifying a need for the chemical to its qualified use in the laboratory.

G cluster_procurement Procurement & Vetting cluster_verification In-House Verification & Use start Identify Need for This compound search Search Supplier Databases start->search vet Vet Suppliers (Reputation, Scale) search->vet request_coa Request Example CoA & Quote vet->request_coa review_coa Review CoA for Key Specs request_coa->review_coa purchase Place Purchase Order review_coa->purchase receive Receive Material & Log Lot Number purchase->receive Material Shipment qc_check Perform In-House QC (HPLC) receive->qc_check compare Compare Results to Supplier CoA qc_check->compare release Release Lot for Experimental Use compare->release

Caption: Procurement and verification workflow for a key chemical intermediate.

In-House Quality Verification: An HPLC Protocol

While a supplier's CoA provides confidence, it is best practice in a drug development setting to perform an independent, in-house verification of purity for critical starting materials. HPLC with UV detection is a robust and accessible method for this purpose.[7]

Objective: To confirm the purity of a received lot of this compound against the supplier's specification.

Materials & Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for peak shaping)

  • This compound sample

  • Volumetric flasks and pipettes

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) Acetonitrile:Water. If peak tailing is observed, add 0.1% formic acid to the aqueous portion. Filter and degas the mobile phase before use.

  • Standard Preparation: Accurately prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL. From this, prepare a working standard at ~0.1 mg/mL by diluting with the mobile phase.

  • Sample Preparation: Prepare the sample from the newly received lot in the same manner as the standard, at a concentration of ~0.1 mg/mL in the mobile phase.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm

    • Run Time: 10-15 minutes (ensure all late-eluting impurities are captured)

  • Analysis Sequence:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Perform five replicate injections of the standard solution to establish system suitability (e.g., retention time RSD ≤ 1.0%, peak area RSD ≤ 2.0%).

    • Inject the sample solution in duplicate.

  • Data Processing:

    • Integrate all peaks in the chromatogram for both the standard and sample injections.

    • Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This protocol serves as a self-validating system. The system suitability injections confirm that the instrument is performing correctly before the sample is analyzed, ensuring the trustworthiness of the final purity result.

The following diagram outlines this analytical workflow.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_mobile Prepare Mobile Phase (ACN:Water) prep_std Prepare Standard Solution (~0.1 mg/mL) prep_sample Prepare Sample Solution (~0.1 mg/mL) inject_blank 1. Inject Blank prep_sample->inject_blank inject_std 2. Inject Standard (x5) for System Suitability inject_blank->inject_std inject_sample 3. Inject Sample (x2) inject_std->inject_sample integrate Integrate All Peaks inject_sample->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Report Result vs. CoA Specification calculate->report

Caption: Workflow for HPLC-based purity verification.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

  • Hazards: The compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5][8] Always consult the latest Safety Data Sheet (SDS) provided by the supplier.[3][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

Conclusion

This compound is a commercially accessible and highly valuable intermediate for chemical synthesis. For researchers and drug development professionals, a successful project relies not only on its availability but on a diligent procurement and verification strategy. By critically evaluating suppliers, scrutinizing the Certificate of Analysis, and implementing a straightforward in-house QC protocol like HPLC, scientists can ensure the quality and consistency of their starting materials, thereby building a foundation of reliability and reproducibility for their synthetic endeavors.

References

Methodological & Application

Application Notes & Protocols: The Strategic Utility of Methyl 2-chloro-4-cyanobenzoate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Versatile Scaffold for Complex Molecular Architectures

In the landscape of drug discovery and materials science, the efficient construction of heterocyclic frameworks is paramount. Methyl 2-chloro-4-cyanobenzoate emerges as a highly valuable and versatile building block. Its strategic placement of three distinct functional groups—a nucleophilic displacement-prone chloro group, an electrophilic and transformable cyano moiety, and a modifiable methyl ester—on a benzene ring offers a powerful platform for a diverse array of cyclization strategies. The electronic interplay between these groups—the ortho-chloro and para-cyano substituents activating the ring for specific transformations—provides chemists with a predictable and controllable handle for crafting complex molecular architectures.

This document serves as a technical guide for researchers, outlining the core reactivity principles and providing detailed, field-tested protocols for the application of this compound in the synthesis of medicinally relevant heterocyclic cores, such as quinazolines and benzothiadiazines.

Core Reactivity and Strategic Considerations

The synthetic utility of this compound is rooted in the distinct reactivity of its three primary functional groups. Understanding the causality behind their reactivity is key to designing successful synthetic routes.

  • The 2-Chloro Group: Positioned ortho to the ester and para to the cyano group, this chlorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr) reactions. The strong electron-withdrawing nature of the cyano and ester groups stabilizes the negatively charged Meisenheimer complex intermediate, thereby facilitating substitution by a wide range of nucleophiles (e.g., amines, thiols, alkoxides). This reaction is the cornerstone for introducing the first point of diversity and setting the stage for subsequent cyclization.

  • The 4-Cyano Group: This nitrile is a versatile functional handle. It can act as an electrophile in cyclization reactions, particularly when reacting with an adjacent nucleophilic group introduced at the 2-position. Furthermore, it can be chemically transformed through reduction to an aminomethyl group or hydrolysis to a carboxylic acid, opening up entirely different cyclization pathways.[1]

  • The 1-Methyl Ester Group: The ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into an amide. This functionality often participates in the final ring-closing step, typically through condensation reactions.

G cluster_start Starting Material cluster_reactions Primary Transformations cluster_products Heterocyclic Cores start_node This compound snar Nucleophilic Aromatic Substitution (SNAr) on C2-Cl start_node->snar R-NH2 / R-SH cyano_red Cyano Group Reduction start_node->cyano_red Reducing Agent ester_hydro Ester Hydrolysis start_node->ester_hydro H2O / H+ or OH- quin Quinazolines & Quinazolinones snar->quin benzo Benzothiadiazines snar->benzo other Other N/S/O Heterocycles snar->other

Caption: Synthetic pathways from this compound.

Application I: Synthesis of Substituted Quinazolin-4-ones

Quinazolines and their keto-derivatives, quinazolinones, are privileged scaffolds in medicinal chemistry, known for a wide range of biological activities, including anticancer and anti-inflammatory effects.[2] The following protocol details a robust two-step synthesis of a 2,3-disubstituted-quinazolin-4-one, leveraging an initial SNAr reaction followed by a microwave-assisted cyclization.

Mechanistic Rationale

The synthesis proceeds via an initial SNAr reaction where a primary amine (R¹-NH₂) displaces the activated chlorine atom. The resulting 2-amino-4-cyanobenzoate intermediate possesses all the necessary components for cyclization. The subsequent reaction with an acyl chloride forms an amide, which then undergoes an intramolecular cyclization via attack of the amide nitrogen onto the cyano group, followed by tautomerization to yield the stable quinazolinone ring system. This general approach is adapted from established methods for preparing quinazolinones from anthranilic acid derivatives.[2][3]

Experimental Protocol: Synthesis of 2-Methyl-3-phenyl-4-oxo-3,4-dihydroquinazoline-7-carbonitrile

Step 1: Synthesis of Methyl 2-(phenylamino)-4-cyanobenzoate (Intermediate A)

  • Materials:

    • This compound (1.0 equiv, e.g., 1.95 g)

    • Aniline (1.1 equiv, e.g., 1.02 g)

    • Potassium carbonate (K₂CO₃) (2.0 equiv, e.g., 2.76 g)

    • N,N-Dimethylformamide (DMF), anhydrous (approx. 0.2 M solution)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound, potassium carbonate, and anhydrous DMF.

    • Stir the suspension for 5 minutes at room temperature.

    • Add aniline dropwise via syringe.

    • Heat the reaction mixture to 80 °C and maintain for 12-16 hours. Monitor reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Upon completion, cool the mixture to room temperature and pour it into ice-water (approx. 10x the DMF volume).

    • A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid extensively with water, followed by a small amount of cold diethyl ether to remove residual aniline.

    • Dry the solid under high vacuum to yield Intermediate A. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

  • Characterization (Expected):

    • ¹H NMR: Peaks corresponding to aromatic protons, the N-H proton, and the methyl ester singlet.

    • MS (ESI+): Calculated m/z for C₁₅H₁₂N₂O₂ [M+H]⁺.

Step 2: Synthesis of 2-Methyl-3-phenyl-4-oxo-3,4-dihydroquinazoline-7-carbonitrile

  • Materials:

    • Intermediate A (1.0 equiv)

    • Acetic anhydride ((CH₃CO)₂O) (5.0 equiv)

    • Pyridine, anhydrous (as solvent)

  • Procedure:

    • Place Intermediate A in a microwave reaction vessel equipped with a magnetic stir bar.

    • Add anhydrous pyridine, followed by acetic anhydride.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 140 °C for 30-45 minutes.

    • After cooling, carefully unseal the vessel and pour the contents into ice-water.

    • Collect the resulting precipitate by vacuum filtration and wash with water.

    • Purify the crude product by column chromatography on silica gel (gradient elution, e.g., Hexanes to 1:1 Hexanes:Ethyl Acetate) or by recrystallization from a suitable solvent like isopropanol.

  • Characterization (Expected):

    • ¹H NMR: Disappearance of the N-H and methyl ester signals; appearance of a new methyl singlet (C2-Me) and characteristic shifts in the aromatic region.

    • ¹³C NMR: Signal for the C4-carbonyl carbon (~160-165 ppm) and the C2 carbon.

    • IR (ATR): Strong C=O stretch (~1680 cm⁻¹), C≡N stretch (~2230 cm⁻¹).

G cluster_workflow Quinazolinone Synthesis Workflow start Start: this compound + Aniline snar_step Step 1: SNAr Reaction (K₂CO₃, DMF, 80°C) start->snar_step workup1 Workup & Isolation (Precipitation, Filtration) snar_step->workup1 intermediate Intermediate A: Methyl 2-(phenylamino)-4-cyanobenzoate workup1->intermediate cyclize_step Step 2: Cyclization (Acetic Anhydride, Pyridine, MW 140°C) intermediate->cyclize_step workup2 Workup & Purification (Precipitation, Chromatography) cyclize_step->workup2 product Final Product: Substituted Quinazolinone workup2->product

Caption: Workflow for the two-step synthesis of quinazolinones.

Application II: Synthesis of Benzothiadiazine 1,1-Dioxide Derivatives

The benzothiadiazine scaffold is a key component in various pharmaceuticals, including diuretics and agents targeting vascular endothelial growth factor receptor 2 (VEGFR2).[4] The synthesis of these heterocycles can be approached from this compound through a logical sequence of functional group transformations.

Mechanistic Rationale

This proposed synthesis involves an initial SNAr reaction with an amino-sulfonamide, which installs the necessary components for cyclization. The key ring-closing step is an intramolecular condensation between the aniline nitrogen and the ester carbonyl, forming the six-membered thiadiazine ring. This strategy is based on established methods for constructing the benzothiadiazine core.[4]

Experimental Protocol: Synthesis of 7-cyano-3-oxo-4-phenyl-3,4-dihydro-2H-benzo[e][1][2][5]thiadiazine 1,1-dioxide

Step 1: Synthesis of Methyl 2-((2-(N-phenylsulfamoyl)phenyl)amino)-4-cyanobenzoate (Intermediate B)

  • Materials:

    • This compound (1.0 equiv)

    • 2-Amino-N-phenylbenzenesulfonamide (1.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

    • Xantphos (0.10 equiv)

    • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

    • Toluene, anhydrous (approx. 0.1 M solution)

  • Procedure:

    • To a Schlenk tube, add Pd(OAc)₂, Xantphos, and Cs₂CO₃.

    • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

    • Add this compound, 2-amino-N-phenylbenzenesulfonamide, and anhydrous toluene.

    • Seal the tube and heat the reaction mixture to 110 °C for 24 hours. Monitor by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (e.g., gradient of Hexanes:Ethyl Acetate) to yield Intermediate B.

Step 2: Intramolecular Cyclization to form the Benzothiadiazine Core

  • Materials:

    • Intermediate B (1.0 equiv)

    • Sodium methoxide (NaOMe) (3.0 equiv)

    • Methanol, anhydrous (as solvent)

  • Procedure:

    • Dissolve Intermediate B in anhydrous methanol in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium methoxide portion-wise over 10 minutes.

    • Allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 6-8 hours.

    • Cool the reaction and carefully neutralize with 1M HCl until the pH is ~6-7.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • The crude product can be purified by recrystallization from ethanol/water or by column chromatography to yield the final benzothiadiazine derivative.

Data Summary

The following table outlines generalized conditions for the synthesis of heterocyclic cores from this compound.

Target HeterocycleKey ReagentsCatalyst/BaseSolventTemp. (°C)Expected Yield Range
Quinazolinone Primary Amine, Acyl HalideK₂CO₃, PyridineDMF, Pyridine80-14060-85%
Benzothiadiazine AminosulfonamidePd(OAc)₂/Xantphos, NaOMeToluene, MeOH65-11045-70%

Conclusion

This compound is a potent and versatile starting material for constructing diverse and complex heterocyclic systems. The predictable reactivity of its functional groups allows for the strategic design of multi-step syntheses targeting high-value molecular frameworks. The protocols provided herein for quinazolinones and benzothiadiazines serve as a validated foundation upon which researchers can build, enabling the expansion of chemical libraries for drug discovery and materials science applications. Careful control of reaction conditions and a thorough understanding of the underlying mechanisms are crucial for achieving high yields and purity.

References

Methyl 2-chloro-4-cyanobenzoate: A Versatile Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Key Intermediates

In the intricate landscape of pharmaceutical synthesis, the efficiency, scalability, and safety of a synthetic route are paramount. The journey from simple starting materials to a complex Active Pharmaceutical Ingredient (API) is often dictated by the strategic selection of key intermediates.[1] These molecular building blocks are designed for reactivity and versatility, enabling the assembly of the final drug substance. Methyl 2-chloro-4-cyanobenzoate (CAS No: 98592-34-8) has emerged as a valuable intermediate, distinguished by its trifunctional nature—possessing a methyl ester, a chloro substituent, and a cyano group on a benzene ring.[2] This unique arrangement of functional groups provides multiple reaction handles, allowing for sequential and regioselective modifications crucial for constructing complex APIs.

The chloro and cyano groups are both electron-withdrawing, which influences the reactivity of the aromatic ring and the other functional groups.[3] The chloro atom is susceptible to nucleophilic aromatic substitution, while the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine.[3] The methyl ester provides a site for hydrolysis or amidation. This guide provides an in-depth look at the properties, applications, and handling of this compound, with a focus on its role in the synthesis of advanced pharmaceutical agents like Apalutamide.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of an intermediate is fundamental for its effective use and for ensuring the reproducibility of synthetic protocols.

PropertyValueSource(s)
CAS Number 98592-34-8[2]
Molecular Formula C₉H₆ClNO₂[2][3][4]
Molecular Weight 195.60 g/mol [2][3]
IUPAC Name This compound[3]
Appearance Solid (form may vary)Inferred
Melting Point 115–117°C[3]
Boiling Point 305.8°C (predicted)[3]
SMILES COC(=O)C1=C(C=C(C=C1)C#N)Cl[2][4]

Solubility Profile: Based on its structure, this compound is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, and have limited solubility in non-polar solvents like hexane.[3]

Spectroscopic Data: While specific spectra are not provided in the initial search, standard characterization would involve ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm identity and purity. For example, related structures like methyl 4-cyanobenzoate show characteristic peaks in ¹H NMR for the aromatic protons and the methyl ester protons.[5]

Application Note: Synthesis of Apalutamide

Apalutamide is a potent non-steroidal androgen receptor inhibitor approved for the treatment of non-metastatic castration-resistant prostate cancer.[6] Several synthetic routes to Apalutamide have been developed, and while they may not all start directly from this compound, the core benzamide structure is a key component that can be derived from such an intermediate. The following represents a plausible synthetic strategy illustrating the utility of the 2-chloro-4-cyanobenzoyl scaffold.

Synthetic Rationale:

The synthesis of Apalutamide involves the coupling of two key fragments: a substituted aminopyridine and a complex benzamide derivative.[7][8][9] The benzamide portion, which contains a cyclobutylamino group, can be conceptually derived from a precursor like this compound. The chloro group allows for the introduction of the aminocyclobutane moiety via nucleophilic substitution, and the ester can be converted to the required N-methylamide.

The diagram below outlines a conceptual pathway.

Apalutamide_Synthesis_Pathway cluster_0 Benzamide Fragment Synthesis cluster_1 Final API Assembly start This compound step1 Amidation with Methylamine start->step1 1. CH3NH2 step2 Nucleophilic Aromatic Substitution with 1-aminocyclobutane-1-carboxylic acid step1->step2 2. (see protocol) intermediate Key Benzamide Intermediate step2->intermediate apalutamide Apalutamide intermediate->apalutamide 3. Coupling with Pyridine fragment & Thiophosgene, then cyclization pyridine 5-amino-2-cyano-3- (trifluoromethyl)pyridine pyridine->apalutamide

Caption: Conceptual synthetic pathway to Apalutamide.

Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol details a representative reaction for this compound, showcasing a key transformation often required in multi-step pharmaceutical syntheses. The substitution of the chloro group is a foundational step toward building more complex molecules.

Objective: To synthesize Methyl 2-(alkylamino)-4-cyanobenzoate via nucleophilic aromatic substitution.

Rationale: The electron-withdrawing effects of the cyano and carboxyl groups activate the chlorine atom at the C2 position for SNAr. A polar aprotic solvent like DMSO is used to solvate the cation of the base, leaving a more reactive "naked" anion, and to facilitate the formation of the charged Meisenheimer intermediate. A non-nucleophilic base like potassium carbonate is used to deprotonate the incoming amine nucleophile without competing in the substitution reaction.

SNAr_Workflow setup Reaction Setup - Add reactants to flask - Purge with N2/Ar reaction Heating & Stirring - Heat to 80-100 °C - Monitor by TLC setup->reaction workup Aqueous Workup - Cool to RT - Quench with water - Extract with Ethyl Acetate reaction->workup purification Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column Chromatography workup->purification analysis Analysis - NMR, MS - Purity check purification->analysis

Caption: Experimental workflow for SNAr reaction.

Materials and Reagents:

  • This compound (1.0 eq)

  • Primary or secondary amine (e.g., Cyclobutylamine, 1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • TLC plates (silica gel), developing chamber, UV lamp

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the starting material.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Nucleophile Addition: Add the amine (1.2 eq) to the stirring suspension at room temperature.

  • Heating: Heat the reaction mixture to 80-100 °C. The choice of temperature depends on the reactivity of the amine and should be optimized.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. The organic layers are combined.

  • Washing: Wash the combined organic layers with deionized water, followed by a wash with brine to aid in the removal of residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure product.

  • Characterization: Confirm the structure and purity of the isolated product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety, Handling, and Storage

Adherence to safety protocols is critical when working with any chemical intermediate.

Hazard Identification:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2][10]

  • H319: Causes serious eye irritation.[2][10]

  • H332: Harmful if inhaled.[2]

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[11]

  • Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Wash hands thoroughly after handling.

  • Avoid contact with skin, eyes, and clothing.[11] In case of contact, rinse immediately and thoroughly with water.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

  • Keep away from heat, sparks, open flames, and hot surfaces.

References

Application Notes and Protocols for Suzuki Coupling Reactions of Methyl 2-chloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Scaffolds

The biaryl motif is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool for the synthesis of these vital structures, celebrated for its operational simplicity, broad functional group tolerance, and the commercial availability of its components.[1] This guide provides a detailed examination of Suzuki coupling protocols specifically tailored for methyl 2-chloro-4-cyanobenzoate, an electron-deficient aryl chloride that serves as a valuable building block for complex molecular architectures.

This compound presents a unique set of challenges and opportunities in cross-coupling reactions. The presence of both a cyano and a methyl ester group renders the aryl chloride electron-deficient, which favorably accelerates the rate-limiting oxidative addition step of the catalytic cycle.[2] However, the steric hindrance from the ortho-ester group and the inherent inertness of the C-Cl bond necessitate carefully optimized reaction conditions. This document offers a comprehensive overview of the mechanistic underpinnings, key reaction parameters, and detailed experimental protocols to empower researchers to successfully employ this versatile substrate in their synthetic endeavors.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves the coupling of an organoboron species with an organohalide.[3] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: A low-valent palladium(0) complex initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (this compound). This step is typically the rate-determining step, particularly for less reactive aryl chlorides. The electron-withdrawing nature of the cyano and ester groups on the substrate facilitates this process.[2]

  • Transmetalation: The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new carbon-carbon bond of the biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl Ar-Pd(II)-X(L2) Ar-Pd(II)-Cl(L)₂ Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L)₂ Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' (Product)

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Optimization

The success of the Suzuki coupling of this compound hinges on the judicious selection of the catalyst system, base, and solvent.

Catalyst and Ligand Selection

Due to the lower reactivity of aryl chlorides compared to bromides and iodides, the choice of a highly active catalyst system is paramount.[2] Modern catalyst systems for this purpose typically consist of a palladium precursor and a bulky, electron-rich phosphine ligand.

Palladium PrecursorCommon LigandsKey Characteristics
Pd(OAc)₂SPhos, XPhos, RuPhos, P(t-Bu)₃A common and relatively air-stable Pd(II) source that is reduced in situ to the active Pd(0) species. Often paired with Buchwald-type ligands for challenging couplings.
Pd₂(dba)₃Buchwald ligands, P(t-Bu)₃A Pd(0) source that does not require in-situ reduction. It is often used with bulky, electron-rich ligands to enhance catalytic activity.
[PdCl₂(dppf)]dppf (inbuilt)An air-stable Pd(II) precatalyst that is effective for a range of Suzuki couplings.
Pd(PPh₃)₄PPh₃ (inbuilt)A classic Pd(0) catalyst, though it may require higher temperatures and catalyst loadings for less reactive aryl chlorides.

For the coupling of an electron-deficient and sterically hindered substrate like this compound, catalyst systems employing bulky, electron-rich monophosphine ligands such as SPhos or XPhos are often highly effective.[4] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid for transmetalation by forming a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield.

BaseStrengthCommon Solvent SystemsNotes
K₂CO₃ModerateDioxane/H₂O, Toluene/H₂OA widely used and cost-effective base.
K₃PO₄StrongDioxane, TolueneAn effective base, particularly for challenging couplings. Its use in anhydrous conditions is also possible.
Cs₂CO₃StrongDioxane, DMFA highly effective but more expensive base. Often used in difficult couplings.
Na₂CO₃ModerateDioxane/H₂O, Ethanol/H₂OAnother common and economical choice.
KFWeakDioxane, TolueneCan be advantageous when base-sensitive functional groups are present.
Solvent Systems

The solvent must be capable of dissolving both the organic substrates and the inorganic base to a sufficient extent. Biphasic solvent systems, typically a polar aprotic solvent with water, are very common as water can aid in the dissolution of the base and facilitate the transmetalation step.

Solvent SystemTypical Ratio (v/v)Characteristics
1,4-Dioxane / H₂O4:1 to 10:1A very common and effective system for a wide range of Suzuki couplings.
Toluene / H₂O4:1 to 10:1Another widely used system, particularly for reactions at higher temperatures.
Tetrahydrofuran (THF) / H₂O4:1 to 10:1A good alternative to dioxane.
Dimethylformamide (DMF)Anhydrous or with H₂OA polar aprotic solvent that can be useful for solubilizing all reaction components.

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids. Optimization of the specific boronic acid, catalyst, ligand, base, and solvent may be necessary to achieve the highest yields.

Protocol 1: General Procedure using a Buchwald Ligand

This protocol is recommended for a broad range of arylboronic acids and is based on catalyst systems known to be effective for challenging aryl chlorides.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-3 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-6 mol%)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (e.g., 0.5 mmol, 97.8 mg), the arylboronic acid (e.g., 0.6 mmol), Pd(OAc)₂ (e.g., 0.01 mmol, 2.2 mg), SPhos (e.g., 0.02 mmol, 8.2 mg), and K₂CO₃ (e.g., 1.0 mmol, 138.2 mg).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and often improve yields, especially for challenging substrates.[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([PdCl₂(dppf)]) (3-5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Microwave-compatible reaction vial

Procedure:

  • Reaction Setup: In a microwave-compatible reaction vial, combine this compound (e.g., 0.2 mmol, 39.1 mg), the arylboronic acid (e.g., 0.3 mmol), [PdCl₂(dppf)] (e.g., 0.006 mmol, 4.9 mg), and Cs₂CO₃ (e.g., 0.5 mmol, 162.9 mg).

  • Solvent Addition: Add 1,4-dioxane (e.g., 2 mL) and degassed water (e.g., 0.5 mL).

  • Reaction Execution: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120-150 °C for 15-45 minutes.

  • Workup and Purification: After the reaction is complete, cool the vial to room temperature. Filter the reaction mixture through a pad of celite, washing with ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Figure 2. A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed solvents/reagents. 3. Inappropriate base or solvent. 4. Poor quality boronic acid.1. Use fresh palladium precursor and ligand. 2. Ensure thorough degassing of solvents and purging of the reaction vessel with inert gas. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. 4. Use freshly purchased or purified boronic acid.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. High reaction temperature. 3. Inefficient transmetalation.1. Improve inert atmosphere techniques. 2. Lower the reaction temperature. 3. Use a more effective base or a different ligand to accelerate transmetalation.
Protodeboronation 1. Presence of excess water or protic impurities. 2. Prolonged reaction time at high temperature.1. Use anhydrous solvents and a well-dried base. 2. Optimize the reaction time and temperature to minimize decomposition of the boronic acid.
Hydrolysis of Methyl Ester 1. Strongly basic conditions and high temperatures.1. Use a milder base (e.g., K₂CO₃, KF) and the lowest effective temperature. 2. Minimize reaction time.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of functionalized biaryl compounds. Success in these reactions, particularly given the challenges associated with aryl chlorides, is contingent upon the careful selection of a highly active palladium catalyst system, an appropriate base, and a suitable solvent. The protocols and troubleshooting guide presented herein provide a solid foundation for researchers to effectively utilize this versatile building block in their synthetic campaigns, paving the way for the discovery and development of novel molecules with significant applications in science and medicine.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with Methyl 2-chloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Functionalized Building Block

Methyl 2-chloro-4-cyanobenzoate is a key intermediate in the synthesis of a wide array of complex organic molecules, particularly in the realms of pharmaceuticals and materials science. Its structure, featuring an electron-deficient aromatic ring substituted with a chloro leaving group, a nitrile, and a methyl ester, makes it an ideal candidate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with high efficiency and functional group tolerance.[1] This guide provides detailed application notes and protocols for the use of this compound in several key palladium-catalyzed transformations, offering researchers, scientists, and drug development professionals a comprehensive resource for their synthetic endeavors.

The presence of both electron-withdrawing cyano and methyl ester groups activates the aryl chloride towards oxidative addition to a palladium(0) center, a crucial step in the catalytic cycle of many cross-coupling reactions.[2] This electronic feature makes this compound a more reactive substrate compared to electron-rich or neutral aryl chlorides. However, the choice of catalyst, ligand, and base remains critical to achieve high yields and selectivity. This document will delve into the mechanistic underpinnings of these reactions and provide practical, field-proven protocols to guide the synthetic chemist.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron species and an organohalide.[3] This reaction is widely used for the synthesis of biaryl and substituted aromatic compounds, which are prevalent in many biologically active molecules.[4] For this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 2-position.

The Catalytic Cycle: A Step-by-Step Look

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium(0)/palladium(II) catalytic cycle.[5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the chloride.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the biaryl product and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-Cl Ar-Pd(II)L2-Cl Oxidative_Addition->Ar-Pd(II)L2-Cl Ar-Cl Transmetalation Transmetalation Ar-Pd(II)L2-Cl->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R' Transmetalation->Ar-Pd(II)L2-R R'-B(OR)2 Base Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R' Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the Suzuki-Miyaura coupling of an electron-deficient aryl chloride and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K3PO4) (2.0 equivalents)

  • Toluene/Water (5:1 mixture)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or sealed reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), SPhos (0.04 mmol), and K3PO4 (2.0 mmol).

  • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Add the toluene/water solvent mixture (5 mL toluene, 1 mL water) via syringe.

  • Stir the reaction mixture vigorously at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Parameters
ParameterRecommended ConditionRationale
Catalyst Pd(OAc)2 / Buchwald Ligands (e.g., SPhos, XPhos)Bulky, electron-rich phosphine ligands facilitate the oxidative addition of aryl chlorides.[2]
Base K3PO4, Cs2CO3Strong inorganic bases are effective in activating the boronic acid for transmetalation.[6]
Solvent Toluene/Water, Dioxane/WaterA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[6]
Temperature 80-120 °CElevated temperatures are typically required to promote the reaction of less reactive aryl chlorides.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[1] This reaction provides a powerful tool for the synthesis of anilines and their derivatives, which are important pharmacophores.[7]

The Catalytic Cycle: A Pathway to Arylamines

The mechanism of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions.[8]

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to this compound to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, yielding the desired arylamine product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-Cl Ar-Pd(II)L2-Cl Oxidative_Addition->Ar-Pd(II)L2-Cl Ar-Cl Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)L2-Cl->Amine_Coordination Ar-Pd(II)L2-NR1R2 Ar-Pd(II)L2-NR1R2 Amine_Coordination->Ar-Pd(II)L2-NR1R2 HNR1R2 Base Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-NR1R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-NR1R2 Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure for the Buchwald-Hartwig amination of an electron-deficient aryl chloride and may require optimization for specific amines.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Pd2(dba)3 (1 mol%)

  • XPhos (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd2(dba)3 (0.01 mmol), XPhos (0.02 mmol), and NaOtBu (1.4 mmol) to a Schlenk flask or sealed reaction vial.

  • Add toluene (5 mL) and stir for 5 minutes.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Seal the reaction vessel and heat the mixture at 100 °C for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination Parameters
ParameterRecommended ConditionRationale
Catalyst Pd2(dba)3 / Buchwald Ligands (e.g., XPhos, RuPhos)Sterically hindered and electron-rich ligands promote the amination of challenging aryl chlorides.[9]
Base NaOtBu, K3PO4, Cs2CO3A strong, non-nucleophilic base is required to deprotonate the amine.[10]
Solvent Toluene, DioxaneAnhydrous, non-polar aprotic solvents are typically used.
Temperature 80-110 °CHeating is generally necessary to drive the reaction to completion.

Heck Reaction: Olefin Arylation

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[11] This reaction is a valuable method for the synthesis of substituted alkenes.[12] For this compound, the Heck reaction allows for the introduction of a vinyl group at the 2-position.

The Catalytic Cycle: A Route to Substituted Alkenes

The Heck reaction proceeds through a well-established catalytic cycle:[11]

  • Oxidative Addition: Pd(0) inserts into the Ar-Cl bond of this compound.

  • Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-Ar bond.

  • Syn-β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the alkene product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species.

Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-Cl Ar-Pd(II)L2-Cl Oxidative_Addition->Ar-Pd(II)L2-Cl Ar-Cl Migratory_Insertion Migratory Insertion Ar-Pd(II)L2-Cl->Migratory_Insertion Intermediate R-CH2-CH(Ar)-Pd(II)L2-Cl Migratory_Insertion->Intermediate H2C=CHR Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Product Ar-CH=CHR Beta_Hydride_Elimination->Product HPd(II)L2Cl H-Pd(II)L2-Cl Beta_Hydride_Elimination->HPd(II)L2Cl HPd(II)L2Cl->Pd(0)L2 Base

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Reaction

This protocol provides a general procedure for the Heck reaction with an electron-deficient aryl chloride.

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)3) (4 mol%)

  • Triethylamine (Et3N) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Sealed reaction tube

  • Magnetic stirrer and heating plate

Procedure:

  • To a sealed reaction tube, add this compound (1.0 mmol), Pd(OAc)2 (0.02 mmol), and P(o-tol)3 (0.04 mmol).

  • Add DMF (5 mL), the alkene (1.5 mmol), and Et3N (2.0 mmol).

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Data Presentation: Heck Reaction Parameters
ParameterRecommended ConditionRationale
Catalyst Pd(OAc)2 / P(o-tol)3, Herrmann's catalystThese catalysts are known to be effective for the Heck reaction of aryl chlorides.[6]
Base Et3N, K2CO3An organic or inorganic base is required to regenerate the active catalyst.[6]
Solvent DMF, NMP, DioxaneHigh-boiling polar aprotic solvents are typically used.
Temperature 100-140 °CHigh temperatures are often necessary to achieve good conversion with aryl chlorides.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is a highly efficient method for the synthesis of internal alkynes.

The Catalytic Cycle: A Dual-Metal System

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[12]

  • Palladium Cycle: Similar to other cross-coupling reactions, it involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper acetylide, which is the active species that participates in the transmetalation step with the palladium complex.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Cl Ar-Pd(II)L2-Cl Pd(0)L2->Ar-Pd(II)L2-Cl Ar-Cl Oxidative Addition Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR' Ar-Pd(II)L2-Cl->Ar-Pd(II)L2-C≡CR Transmetalation Ar-Pd(II)L2-C≡CR->Pd(0)L2 Reductive Elimination + Ar-C≡CR' Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR' Cu(I)X->Cu(I)-C≡CR R'C≡CH Base Cu(I)-C≡CR->Ar-Pd(II)L2-Cl Cu(I)-C≡CR->Cu(I)X

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

This is a general protocol for the Sonogashira coupling of an aryl chloride.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • PdCl2(PPh3)2 (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et3N)

  • Toluene

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl2(PPh3)2 (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add toluene (5 mL) and triethylamine (2 mL).

  • Add the terminal alkyne (1.5 mmol) via syringe.

  • Heat the reaction mixture at 80 °C for 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation: Sonogashira Coupling Parameters
ParameterRecommended ConditionRationale
Catalyst PdCl2(PPh3)2, Pd(PPh3)4Standard palladium catalysts for Sonogashira coupling.[13]
Co-catalyst Copper(I) iodide (CuI)Essential for the formation of the copper acetylide intermediate.[13]
Base Et3N, DiisopropylamineAn amine base is used as both the base and often as the solvent.
Solvent Toluene, THF, DMFAnhydrous organic solvents are typically employed.

Palladium-Catalyzed Cyanation: Introduction of a Nitrile Group

While this compound already contains a cyano group, palladium-catalyzed cyanation is a crucial reaction for the synthesis of aryl nitriles from aryl halides.[14] This section is included for completeness and as a reference for the synthesis of related dinitrile compounds.

The Catalytic Cycle: A Source of Cyanide

The cyanation reaction follows a similar catalytic cycle to other cross-coupling reactions, with a cyanide source providing the cyano group.[15]

  • Oxidative Addition: Pd(0) adds to the aryl halide.

  • Transmetalation: A cyanide salt (e.g., Zn(CN)2, K4[Fe(CN)6]) transfers a cyanide group to the palladium center.

  • Reductive Elimination: The aryl nitrile is formed, and the Pd(0) catalyst is regenerated.

Cyanation_Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-Cl Ar-Pd(II)L2-Cl Oxidative_Addition->Ar-Pd(II)L2-Cl Ar-Cl Transmetalation Transmetalation Ar-Pd(II)L2-Cl->Transmetalation Ar-Pd(II)L2-CN Ar-Pd(II)L2-CN Transmetalation->Ar-Pd(II)L2-CN M-CN Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-CN->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-CN Reductive_Elimination->Product

Caption: Catalytic cycle of the palladium-catalyzed cyanation reaction.

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is a general procedure for the cyanation of an aryl chloride.

Materials:

  • Aryl chloride (e.g., a derivative of this compound)

  • Zinc cyanide (Zn(CN)2) (0.6 equivalents)

  • Pd2(dba)3 (2 mol%)

  • dppf (4 mol%)

  • Zinc powder (10 mol%)

  • N,N-Dimethylacetamide (DMAc)

  • Sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox, add the aryl chloride (1.0 mmol), Zn(CN)2 (0.6 mmol), Pd2(dba)3 (0.02 mmol), dppf (0.04 mmol), and zinc powder (0.1 mmol) to a sealed reaction vial.

  • Add DMAc (5 mL).

  • Seal the vial and heat the reaction at 120 °C for 18 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite.

  • Wash the filtrate with aqueous ammonia and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Palladium-Catalyzed Cyanation Parameters
ParameterRecommended ConditionRationale
Catalyst Pd2(dba)3 / dppfA common and effective catalyst system for cyanation reactions.
Cyanide Source Zn(CN)2, K4[Fe(CN)6]Less toxic and more manageable cyanide sources compared to alkali metal cyanides.[15]
Solvent DMAc, DMFPolar aprotic solvents are typically used.
Temperature 100-140 °CElevated temperatures are usually required for the cyanation of aryl chlorides.

Conclusion

This compound is a versatile and valuable substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize this building block in the synthesis of complex molecules. While the provided protocols are robust starting points, optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve the best results for specific substrates. The mechanistic insights and practical guidance offered herein are intended to empower scientists in their pursuit of novel chemical entities with potential applications in medicine and materials science.

References

Application Note: A Versatile Synthetic Pathway to Novel Serine Protease Inhibitors from Methyl 2-chloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and versatile synthetic methodology for the preparation of novel serine protease inhibitors, utilizing Methyl 2-chloro-4-cyanobenzoate as a readily accessible starting material. The core strategy involves a two-step sequence: a nucleophilic aromatic substitution (SNAr) at the C2 position, followed by the conversion of the C4-cyano group into a catalytically- crucial benzamidine moiety. This approach allows for the modular construction of a library of inhibitors with diverse functionalities, targeting the S1 pocket of trypsin-like serine proteases. Detailed, step-by-step protocols for key transformations are provided, underpinned by mechanistic insights and practical considerations for optimization.

Introduction: The Critical Role of Serine Proteases and Their Inhibition

Serine proteases are a ubiquitous class of enzymes that play a pivotal role in a vast array of physiological processes, including digestion, blood coagulation, immunity, and tissue remodeling.[1] Their catalytic activity is dependent on a highly conserved triad of amino acids in their active site, featuring a critical serine residue. Dysregulation of serine protease activity is a hallmark of numerous pathologies, such as cardiovascular and inflammatory disorders, cancer, and viral infections.[1] Consequently, the development of potent and selective serine protease inhibitors remains a significant endeavor in medicinal chemistry and drug development.

Many potent inhibitors of trypsin-like serine proteases, which cleave peptide bonds after basic amino acid residues like arginine or lysine, feature a positively charged group that mimics the substrate's side chain. This "warhead" binds in the enzyme's S1 specificity pocket, which typically contains an aspartate residue at its base.[2] The benzamidine functional group is a well-established and highly effective arginine mimetic used in the design of such inhibitors.[2][3]

This compound is an attractive starting scaffold for the synthesis of these inhibitors. Its key features include:

  • An electron-deficient aromatic ring , activated for nucleophilic aromatic substitution by the presence of both the cyano and methyl ester groups.[4]

  • A displaceable chloro group at the C2 position, allowing for the introduction of various side chains to modulate specificity and pharmacokinetic properties.

  • A cyano group at the C4 position, which can be chemically transformed into the essential 4-amidinobenzoyl "warhead".

This note outlines a general synthetic workflow and provides detailed protocols for creating a model inhibitor, demonstrating the utility of this versatile building block.

Overall Synthetic Strategy

The proposed synthetic pathway is a modular two-stage process designed for flexibility and amenability to library synthesis.

Stage 1: Nucleophilic Aromatic Substitution (SNAr). The chloro substituent of this compound is displaced by a suitable nucleophile. This step is critical for introducing diversity into the inhibitor structure. The choice of nucleophile (e.g., an amine, alcohol, or thiol) allows for the exploration of different chemical spaces and interactions with the enzyme surface outside the S1 pocket.

Stage 2: Amidine Formation. The nitrile functionality of the SNAr product is converted to the corresponding benzamidine. This is typically achieved via the Pinner reaction or related methods, which transform the cyano group into the required cationic moiety for potent inhibition.

G cluster_0 Overall Synthetic Workflow Start This compound Step1 Nucleophilic Aromatic Substitution (SNAr) - Introduce Diversity (R-group) Intermediate 2-Substituted-4-cyanobenzoate Derivative Step2 Amidine Formation - Install S1-binding 'Warhead' Final Target Serine Protease Inhibitor

Experimental Protocols

The following protocols describe the synthesis of a model inhibitor, Methyl 4-amidino-2-(benzylamino)benzoate hydrochloride , as a representative example of the proposed strategy.

Protocol 1: Synthesis of Methyl 2-(benzylamino)-4-cyanobenzoate (Intermediate 1)

This protocol details the nucleophilic aromatic substitution of the chloride in this compound with benzylamine. The electron-withdrawing nature of the cyano and ester groups facilitates the SNAr mechanism.[4]

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (2.0 eq) and benzylamine (1.2 eq) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure Methyl 2-(benzylamino)-4-cyanobenzoate .

Expected Outcome: A white to pale yellow solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.

G cluster_1 Protocol 1: SNAr Reaction Workflow Setup Combine Reactants (Starting Material, Benzylamine, K2CO3) in DMF Reaction Heat to 80-90 °C (4-6 hours) Workup Aqueous Workup & EtOAc Extraction Purification Column Chromatography Product_1 Intermediate 1

Protocol 2: Synthesis of Methyl 4-amidino-2-(benzylamino)benzoate hydrochloride (Final Product)

This protocol describes the conversion of the cyano group of Intermediate 1 into a benzamidine hydrochloride salt via a Pinner reaction. The process involves the formation of an intermediate ethyl imidate hydrochloride, which is subsequently treated with an ammonia source.[5][6]

Materials:

  • Methyl 2-(benzylamino)-4-cyanobenzoate (Intermediate 1, 1.0 eq)

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Dichloromethane (DCM)

  • Hydrogen chloride (HCl) gas or a solution of HCl in dioxane

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Anhydrous diethyl ether

Procedure:

  • Imidate Formation:

    • Dissolve Intermediate 1 (1.0 eq) in a mixture of anhydrous DCM and anhydrous ethanol in a flask equipped with a drying tube.

    • Cool the solution to 0 °C in an ice bath.

    • Bubble dry HCl gas through the solution for 2-3 hours, or add a stoichiometric excess of a saturated solution of HCl in dioxane. Ensure the system remains anhydrous.

    • Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. The formation of a precipitate (the imidate hydrochloride salt) is typically observed.

    • Monitor the disappearance of the starting material by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude ethyl imidate hydrochloride salt. Do not expose to moisture.

  • Amidinium Salt Formation:

    • To the flask containing the crude imidate salt, add anhydrous ethanol followed by ammonium carbonate (3-5 eq).

    • Stir the resulting suspension at room temperature for 18-24 hours.

    • Monitor the reaction by TLC or LC-MS to confirm the conversion to the amidine.

    • Upon completion, filter the reaction mixture to remove any excess ammonium salts.

    • Concentrate the filtrate under reduced pressure.

    • Triturate the residue with anhydrous diethyl ether to precipitate the product.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield Methyl 4-amidino-2-(benzylamino)benzoate hydrochloride as a solid.

Expected Outcome: A white or off-white solid. Characterization by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) is essential to confirm the final structure and purity.

Data and Expected Results

The following table summarizes the key characteristics of the compounds synthesized in this application note.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected FormKey Analytical Peaks (¹H NMR, δ ppm)
Intermediate 1 C₁₆H₁₄N₂O₂266.30White solidAromatic protons, singlet for OCH₃, signals for benzyl CH₂ and NH.
Final Product (HCl Salt)C₁₆H₁₈ClN₃O₂335.80Off-white solidDownfield shift of aromatic protons adjacent to the new amidinium group, broad signals for NH₂ protons of the amidine.

Discussion and Mechanistic Insights

The SNAr Reaction: The key to the success of the first step is the activation of the aromatic ring. The strongly electron-withdrawing cyano and ester groups stabilize the negative charge of the intermediate Meisenheimer complex, which is formed upon nucleophilic attack, thereby lowering the activation energy of the reaction.[4] Potassium carbonate acts as a mild base to deprotonate the amine nucleophile or scavenge the HCl formed during the reaction.

The Pinner Reaction: The conversion of the nitrile to an amidine is a classic transformation. In the first stage, under anhydrous acidic conditions, ethanol adds to the protonated nitrile to form an imidate salt. In the second stage, ammonia (generated from ammonium carbonate) displaces the ethoxy group from the imidate to form the final amidinium salt, which is more stable. Maintaining anhydrous conditions in the first step is critical to prevent hydrolysis of the nitrile or the intermediate imidate to the corresponding carboxylic acid.

Conclusion

The methodology presented provides a straightforward and highly adaptable route for the synthesis of novel serine protease inhibitors based on a 4-amidinobenzoate scaffold. By starting with this compound, researchers can readily access a diverse range of potential drug candidates by varying the nucleophile in the initial SNAr step. The protocols are robust and utilize common laboratory reagents and techniques, making this an accessible strategy for academic and industrial laboratories engaged in drug discovery.

References

Application of Methyl 2-chloro-4-cyanobenzoate in Agrochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Chemical Scaffold

In the landscape of modern agrochemical research, the pursuit of novel, effective, and environmentally conscious crop protection agents is a paramount objective. Central to this endeavor is the strategic design and synthesis of molecules that can interact with specific biological targets in pests and weeds. Methyl 2-chloro-4-cyanobenzoate, a substituted aromatic carboxylate, has emerged as a valuable and versatile building block in this field. Its chemical architecture, featuring a reactive chlorine atom, a cyano group, and a methyl ester, offers multiple avenues for synthetic modification, enabling the construction of a diverse array of complex agrochemical candidates.

The strategic placement of the chloro and cyano functionalities on the benzene ring is key to the utility of this compound. The electron-withdrawing nature of the cyano and carboxyl groups activates the chlorine atom for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of many agrochemicals.[1][2] This allows for the facile introduction of various pharmacophores, such as substituted phenols, thiols, and heterocyclic moieties, which are often crucial for biological activity. Furthermore, the cyano and ester groups themselves can be transformed into other functional groups, providing a rich platform for derivatization and the exploration of structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of the application of this compound in agrochemical research. It delves into the synthetic strategies for creating potent herbicides, fungicides, and insecticides, supported by detailed protocols and an exploration of the chemical principles underpinning these transformations.

Core Application: Synthesis of Herbicides

The most prominent application of chemical scaffolds related to this compound is in the synthesis of sulfonylurea herbicides. These herbicides are known for their high efficacy at low application rates and their specific mode of action, inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for amino acid synthesis in plants but not in mammals.[3] A prime example is the synthesis of mesosulfuron-methyl, a post-emergence herbicide used for controlling grass weeds in cereal crops.[4] While some patented syntheses of mesosulfuron-methyl start from different precursors, the underlying transformations highlight the utility of the 2-substituted-4-cyanobenzoate core.

Synthetic Pathway to Mesosulfuron-Methyl Intermediate

A key intermediate in the synthesis of mesosulfuron-methyl is a molecule structurally analogous to derivatives of this compound. A patented method showcases the conversion of a related starting material, Methyl 4-cyano-2-nitrobenzoate, to a crucial precursor.[5] The initial step involves a nucleophilic aromatic substitution where the nitro group is displaced by a thiol. This reaction is conceptually identical to the displacement of the chlorine atom in this compound.

The subsequent steps involve the reduction of the cyano group to an aminomethyl group, followed by sulfonylation and further transformations to build the final herbicide structure.[5] This synthetic route underscores the importance of the cyanobenzoate scaffold in positioning the necessary functional groups for the construction of the sulfonylurea bridge and the pyrimidine heterocycle, both essential for herbicidal activity.

Diagram 1: Conceptual Synthetic Pathway from a Substituted Cyanobenzoate

Synthetic_Pathway A Methyl 2-substituted-4-cyanobenzoate (e.g., X = Cl, NO2) B Nucleophilic Aromatic Substitution (SNAr) + R-SH (Thiol) A->B C Methyl 2-(alkylthio)-4-cyanobenzoate B->C D Reduction of Cyano Group (e.g., H2/Raney Ni) C->D E Methyl 4-(aminomethyl)-2-(alkylthio)benzoate D->E F Further Synthetic Steps (Sulfonylation, etc.) E->F G Sulfonylurea Herbicide (e.g., Mesosulfuron-methyl) F->G

Caption: Conceptual workflow for herbicide synthesis.

Protocol 1: Nucleophilic Aromatic Substitution with a Thiol

This protocol is adapted from a patented synthesis of a mesosulfuron-methyl intermediate and illustrates the key nucleophilic aromatic substitution step.[5] While the original patent uses a nitro leaving group, the principle is directly applicable to the more reactive chloro-analogue, this compound.

Objective: To synthesize Methyl 2-(benzylthio)-4-cyanobenzoate, a key intermediate for further elaboration into herbicidal compounds.

Materials:

  • This compound

  • Benzylthiol

  • Potassium Hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Ice water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzylthiol (1.1 eq) in DMF.

  • Base Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of potassium hydroxide (1.2 eq) in water dropwise via a dropping funnel, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

  • Work-up: Pour the reaction mixture into ice water. A precipitate should form.

  • Isolation: Collect the solid product by suction filtration and wash with cold water.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is ideal for SNAr reactions as it can solvate the potassium cation without strongly solvating the thiolate anion, thus enhancing its nucleophilicity.

  • Base: Potassium hydroxide is used to deprotonate the benzylthiol, forming the more nucleophilic benzylthiolate anion.

  • Temperature: The reaction is initiated at a low temperature to control the exothermic reaction upon base addition and then warmed to room temperature to ensure the reaction goes to completion.

Expanding the Scope: Synthesis of Fungicides and Insecticides

The versatility of the this compound scaffold extends beyond herbicides. The cyano group is a precursor to various five-membered heterocycles, such as pyrazoles, which are a prominent class of fungicides and insecticides.[6][7][8][9] The synthesis of pyrazole-based agrochemicals often involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. The cyano and ester groups in this compound derivatives can be chemically manipulated to generate such precursors.

Conceptual Pathway to Pyrazole-Based Agrochemicals

A plausible synthetic route to pyrazole-based fungicides or insecticides from this compound would involve an initial nucleophilic substitution to introduce a desired side chain, followed by transformation of the cyano and ester groups to form the pyrazole ring.

Diagram 2: Conceptual Pathway to Pyrazole Derivatives

Pyrazole_Synthesis A This compound B SNAr with R-OH/R-SH (Nucleophilic Substitution) A->B C Substituted Cyanobenzoate Intermediate B->C D Transformation of Cyano and Ester Groups C->D E 1,3-Dicarbonyl Precursor (or equivalent) D->E F Cyclocondensation with Hydrazine (R'-NHNH2) E->F G Pyrazole-Based Fungicide/Insecticide F->G

Caption: Conceptual workflow for pyrazole synthesis.

Data Presentation: A Representative Overview

The following table summarizes representative data that would be collected during the synthesis and evaluation of agrochemicals derived from this compound. The data for the mesosulfuron-methyl intermediate is based on the reported synthesis.[5] The biological activity data is hypothetical but representative of what would be expected for a potent herbicide.

Compound Synthetic Step Yield (%) Target Weed Biological Activity (IC₅₀) Reference
Methyl 2-(benzylthio)-4-cyanobenzoateNucleophilic Aromatic Substitution>70%--[5]
Mesosulfuron-methylFull Synthesis-Alopecurus myosuroides (Black-grass)5-15 g a.i./ha[4]

Conclusion and Future Outlook

This compound is a chemical intermediate of significant value in agrochemical research and development. Its utility is primarily centered on its capacity to undergo nucleophilic aromatic substitution, allowing for the introduction of diverse structural motifs. The synthesis of the herbicide mesosulfuron-methyl, through a closely related intermediate, serves as a compelling example of its potential.

Future research will likely focus on expanding the application of this and similar scaffolds to the synthesis of novel fungicides and insecticides, particularly through the construction of bioactive heterocyclic systems like pyrazoles. The continued exploration of new reaction methodologies and the generation of diverse chemical libraries based on this versatile building block will undoubtedly contribute to the discovery of the next generation of crop protection agents.

References

Application Note: A Comprehensive Protocol for the Reduction of Methyl 2-chloro-4-cyanobenzoate with Lithium Aluminum Hydride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Multi-Functional Group Reduction

The reduction of molecules bearing multiple reactive functional groups presents a significant challenge in synthetic chemistry. Methyl 2-chloro-4-cyanobenzoate is one such molecule, featuring both an ester and a nitrile group. The successful synthesis of the target molecule, (2-chloro-4-(aminomethyl)phenyl)methanol, requires a potent reducing agent capable of reducing both functionalities without affecting the aromatic chloro-substituent.

Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful, non-selective nucleophilic reducing agent, ideally suited for this transformation.[1][2] Unlike milder agents like sodium borohydride, which typically only reduce aldehydes and ketones, LiAlH₄ readily reduces esters, carboxylic acids, amides, and nitriles.[1][3] This application note provides a detailed, field-proven protocol for this specific reduction, emphasizing mechanistic understanding, procedural safety, and efficient product isolation.

Reaction Mechanism: A Dual Reduction Pathway

The efficacy of LiAlH₄ in this synthesis stems from its ability to concurrently reduce the ester at the C1 position and the nitrile at the C4 position of the benzene ring. The overall transformation is depicted below.

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Product SM This compound R 1. LiAlH₄, Anhydrous THF 2. H₂O Work-up SM->R P (2-chloro-4-(aminomethyl)phenyl)methanol R->P

Figure 1. Overall reaction scheme.

The reaction proceeds via two parallel mechanistic pathways:

  • Ester Reduction to a Primary Alcohol: The reduction of the methyl ester begins with a nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide leaving group to form an aldehyde.[1][4] Aldehydes are more reactive than esters and are immediately reduced by a second equivalent of hydride, yielding, after protonation during workup, the primary alcohol.[3]

  • Nitrile Reduction to a Primary Amine: The nitrile group is also susceptible to nucleophilic attack by hydride. The first hydride addition to the carbon of the C≡N triple bond breaks a pi bond and forms an intermediate imine anion.[5][6] A second, rapid hydride addition to the imine carbon results in a dianion, which is then protonated twice during the aqueous workup to yield the primary amine.[6][7]

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale. All operations involving LiAlH₄ must be conducted under an inert atmosphere (dry nitrogen or argon) in oven-dried glassware to rigorously exclude moisture.

Materials and Apparatus

Reagents:

  • This compound (Substrate)

  • Lithium Aluminum Hydride (LiAlH₄), powder

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Hydroxide (NaOH), for 15% (w/v) aqueous solution

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Ethyl Acetate (EtOAc), reagent grade

  • Deionized Water

Apparatus:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser with inert gas inlet/outlet

  • Pressure-equalizing dropping funnel (100 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Syringes and needles for solvent transfer

  • Buchner funnel and filter paper (or Celite pad)

Stoichiometry and Reagent Quantities
CompoundM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
This compound195.611.010.01.96 g
Lithium Aluminum Hydride (LiAlH₄)37.952.525.00.95 g
Anhydrous THF (for LiAlH₄)---100 mL
Anhydrous THF (for substrate)---50 mL

Causality: A significant excess of LiAlH₄ (2.5 equivalents) is used. Stoichiometrically, the reduction of both an ester and a nitrile to an alcohol and an amine, respectively, requires a total of 4 hydride equivalents. Since one mole of LiAlH₄ provides four hydride ions, only 1 molar equivalent of LiAlH₄ is theoretically needed. However, an excess is crucial to drive the reaction to completion and to consume any trace amounts of water that may be present.[8]

Step-by-Step Procedure

G start Start: Assemble Dry Apparatus Under Inert Atmosphere suspend Suspend LiAlH₄ in 100 mL Anhydrous THF start->suspend cool Cool Suspension to 0°C (Ice-Water Bath) suspend->cool prepare_sol Dissolve Substrate in 50 mL Anhydrous THF cool->prepare_sol add Add Substrate Solution Dropwise via Dropping Funnel (Maintain 0°C) cool->add prepare_sol->add warm Warm to Room Temperature and Stir for 2-4 hours add->warm reflux Heat to Reflux (Optional) Monitor by TLC warm->reflux cool_quench Cool Reaction to 0°C for Quenching reflux->cool_quench quench Perform Fieser Work-up: 1. Add 1.0 mL H₂O 2. Add 1.0 mL 15% NaOH (aq) 3. Add 3.0 mL H₂O cool_quench->quench stir_warm Warm to RT and Stir for 30 min (Forms Granular Precipitate) quench->stir_warm filter Filter Through Celite/Filter Paper Wash Solid with EtOAc stir_warm->filter extract Collect Filtrate, Dry with Na₂SO₄ filter->extract concentrate Concentrate Under Reduced Pressure extract->concentrate purify Purify Crude Product (e.g., Column Chromatography) concentrate->purify end End: Isolated Product purify->end

Figure 2. Experimental workflow for the LiAlH₄ reduction.
  • Apparatus Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel. Flame-dry the entire apparatus under vacuum and backfill with nitrogen or argon. Maintain a positive inert gas pressure throughout the reaction.

  • LAH Suspension: In the reaction flask, carefully add the LiAlH₄ powder (0.95 g) under a strong flow of inert gas. Add 100 mL of anhydrous THF via cannula or syringe. Begin stirring to form a grey suspension.

  • Cooling: Immerse the reaction flask in an ice-water bath and cool the suspension to 0 °C.

  • Substrate Addition: Dissolve the this compound (1.96 g) in 50 mL of anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes. The rate of addition should be controlled to keep the internal temperature below 10 °C. Causality: This slow, cold addition is critical to manage the highly exothermic nature of the reaction and prevent dangerous temperature spikes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), checking for the disappearance of the starting material. If the reaction is sluggish, it can be gently heated to reflux for 1-2 hours to ensure completion.

  • Quenching (Work-up): This is the most hazardous step and must be performed with extreme caution in a fume hood. Cool the reaction mixture back down to 0 °C with an ice-water bath. The following additions must be done very slowly and dropwise while stirring vigorously.[9][10][11]

    • Slowly add 1.0 mL of deionized water. Vigorous hydrogen gas evolution will occur. If the bubbling becomes too rapid, pause the addition.

    • Next, slowly add 1.0 mL of 15% aqueous NaOH solution. The grey suspension should begin to turn into a more granular, white precipitate.

    • Finally, slowly add 3.0 mL of deionized water.

  • Isolation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The aluminum salts should precipitate as a fine, white, filterable solid. Add some anhydrous MgSO₄ or Na₂SO₄ and stir for another 15 minutes to aid in removing residual water and granulating the salts.[9]

  • Filtration and Extraction: Filter the mixture through a pad of Celite or a Buchner funnel. Wash the solid filter cake thoroughly with several portions of THF or Ethyl Acetate (3 x 50 mL) to recover all the product. Combine the organic filtrates.

  • Final Steps: Dry the combined organic filtrate over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude (2-chloro-4-(aminomethyl)phenyl)methanol will likely require purification, typically via column chromatography on silica gel, to remove any minor impurities.

Environment, Health, and Safety (EHS) Considerations

Working with LiAlH₄ demands strict adherence to safety protocols. It is a highly reactive and dangerous substance.

  • Reactivity Hazards: LiAlH₄ reacts violently with water, alcohols, and other protic solvents to release large volumes of hydrogen gas, which is highly flammable and can ignite spontaneously.[12] It is a pyrophoric solid that can ignite in moist air or from friction.[12]

  • Corrosivity: It is highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[12][13]

  • Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, chemical splash goggles and a face shield, and heavy-duty, chemical-resistant gloves (inspect gloves before use).[13][14]

  • Handling: All manipulations must be performed in a certified chemical fume hood under an inert atmosphere.[12][14] Keep away from all sources of ignition. Use spark-resistant spatulas and tools for transfers.[12]

  • Spill Response: In case of a spill, DO NOT USE WATER OR A CO₂ EXTINGUISHER . Cover the spill immediately with dry sand, powdered limestone, or Met-L-X absorbent.[12] Scoop the material into a dry, sealed container for disposal.

  • Fire Response: A Class D fire extinguisher (for combustible metals) must be immediately accessible in the laboratory.[12]

  • Waste Disposal: Excess LiAlH₄ must be safely quenched before disposal. The filtered aluminum salts from the work-up should be placed in a sealed, labeled waste container. Follow all institutional guidelines for hazardous waste disposal.[12]

References

The Strategic Utility of Methyl 2-Chloro-4-Cyanobenzoate in the Convergent Synthesis of Ribociclib, a Potent CDK4/6 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The selective inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6) has emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] Ribociclib (LEE011), a highly specific oral inhibitor of CDK4/6, exemplifies the success of this therapeutic strategy.[1][3][4][5] The intricate molecular architecture of Ribociclib necessitates a sophisticated and efficient synthetic approach. This application note details a convergent and strategic synthesis of Ribociclib, highlighting the pivotal role of methyl 2-chloro-4-cyanobenzoate as a versatile starting material for the construction of the core pyrrolo[2,3-d]pyrimidine scaffold. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the mechanism of action of the final active pharmaceutical ingredient.

Mechanistic Rationale and Synthetic Strategy

The synthesis of Ribociclib can be conceptually divided into the preparation of two key fragments: the 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide core (Intermediate A ) and the 5-(piperazin-1-yl)pyridin-2-amine side chain (Intermediate B ). The final step involves a palladium-catalyzed Buchwald-Hartwig amination to couple these two fragments.[1][6][7][8]

This compound serves as an ideal starting point for the synthesis of Intermediate A . The chloro and cyano functionalities offer orthogonal reactivity, allowing for sequential and controlled transformations to build the fused heterocyclic system. The proposed synthetic pathway leverages the inherent reactivity of these groups to construct the pyrimidine and subsequently the pyrrole ring.

Ribociclib_Synthesis_Overview cluster_final_step Final Coupling This compound This compound Pyrrolo[2,3-d]pyrimidine Core\n(Intermediate A) Pyrrolo[2,3-d]pyrimidine Core (Intermediate A) This compound->Pyrrolo[2,3-d]pyrimidine Core\n(Intermediate A) Multistep Synthesis Ribociclib Ribociclib Pyrrolo[2,3-d]pyrimidine Core\n(Intermediate A)->Ribociclib Buchwald-Hartwig Amination 5-(piperazin-1-yl)pyridin-2-amine\n(Intermediate B) 5-(piperazin-1-yl)pyridin-2-amine (Intermediate B) 5-(piperazin-1-yl)pyridin-2-amine\n(Intermediate B)->Ribociclib

Caption: Convergent synthesis of Ribociclib.

Experimental Protocols

PART 1: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core (Intermediate A) from this compound

The synthesis of the key pyrrolo[2,3-d]pyrimidine intermediate from this compound involves a multi-step sequence. The initial steps focus on the construction of a substituted pyrimidine ring, followed by the annulation of the pyrrole ring.

Step 1: Synthesis of a Substituted Pyrimidine

This initial phase of the synthesis, while not explicitly detailed in the provided search results starting from this compound, would conceptually involve the construction of the pyrimidine ring. A plausible route would involve the reaction of the cyanobenzoate derivative with a suitable three-carbon building block, followed by cyclization to form the pyrimidine core. For the purpose of this application note, we will begin with a known intermediate in the Ribociclib synthesis that would be derived from such a process.

A common starting material for the pyrrolo[2,3-d]pyrimidine core of Ribociclib is 5-bromo-2,4-dichloropyrimidine.[9] This can be subsequently reacted with cyclopentylamine to introduce the cyclopentyl group.

Step 2: Sonogashira Coupling and Cyclization to form the Pyrrolo[2,3-d]pyrimidine Core

A documented route to the pyrrolo[2,3-d]pyrimidine core involves a Sonogashira coupling followed by cyclization.[9]

Pyrrolopyrimidine_Core_Synthesis start 5-Bromo-2-chloro-4-(cyclopentylamino)pyrimidine sonogashira_product 3-[2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl]prop-2-yn-1-ol start->sonogashira_product Sonogashira Coupling (Pd catalyst, Cu(I) cocatalyst, base) propargyl_alcohol Propargyl alcohol propargyl_alcohol->sonogashira_product cyclization_product (2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol sonogashira_product->cyclization_product Cyclization (TBAF) oxidation_product 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid cyclization_product->oxidation_product Oxidation (TEMPO/NaClO2) final_intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (Intermediate A) oxidation_product->final_intermediate Amidation (Dimethylamine, coupling agent) Final_Coupling intermediate_A Intermediate A (2-chloro-7-cyclopentyl-N,N-dimethyl -7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide) ribociclib Ribociclib intermediate_A->ribociclib Buchwald-Hartwig Amination (Pd2(dba)3, BINAP, NaOtBu) intermediate_B Intermediate B (5-(piperazin-1-yl)pyridin-2-amine) intermediate_B->ribociclib

References

Application Notes & Protocols: Methyl 2-chloro-4-cyanobenzoate as a Strategic Chemical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of Methyl 2-chloro-4-cyanobenzoate

This compound is a highly functionalized aromatic compound that has emerged as a valuable and versatile building block in modern organic synthesis. With a molecular formula of C₉H₆ClNO₂ and a molecular weight of 195.6 g/mol , its structure is strategically adorned with three distinct functional groups—a methyl ester, a chloro substituent, and a cyano group—each offering a unique handle for chemical manipulation.[1] This trifecta of reactivity makes it an ideal starting material for constructing complex molecular architectures, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2]

The synthetic utility of this molecule stems from the electronically differentiated nature of its benzene ring. The chloro group is positioned at the 2-position, ortho to the electron-withdrawing methyl ester and para to the strongly electron-withdrawing cyano group. This specific arrangement significantly activates the C-Cl bond towards nucleophilic aromatic substitution (SNAr), a reaction pathway that is typically challenging for unactivated aryl chlorides.[3][4] Furthermore, the cyano and ester moieties can be independently or sequentially transformed, allowing for a divergent synthetic approach from a single, readily available precursor.

This guide provides an in-depth exploration of the key chemical transformations of this compound, complete with field-proven protocols and mechanistic insights to empower researchers in leveraging its full synthetic potential.

Caption: Key reactive sites on this compound.

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The most prominent application of this compound is its participation in nucleophilic aromatic substitution (SNAr) reactions.

Causality & Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism.[5] The aromatic ring is rendered electron-deficient by the powerful electron-withdrawing effects of the cyano (-CN) and methyl ester (-CO₂CH₃) groups. This electronic pull makes the carbon atom attached to the chlorine highly electrophilic. A nucleophile attacks this carbon, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3][4] The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-ester and the nitrogen atom of the para-cyano group. This stabilization is the key driving force for the initial addition step. In the subsequent elimination step, the chloride ion, a good leaving group, is expelled, and the aromaticity of the ring is restored.[3][5]

Protocol 2.1: Synthesis of Methyl 2-(benzylamino)-4-cyanobenzoate

This protocol details a typical SNAr reaction where the chlorine atom is displaced by an amine, a common transformation in the synthesis of pharmaceutical intermediates.

Experimental Workflow Diagram:

Caption: General workflow for an SNAr reaction.

Materials & Reagents:

ReagentMW ( g/mol )Moles (mmol)Quantity
This compound195.605.111.0 g
Benzylamine107.156.130.66 g (0.67 mL)
Potassium Carbonate (K₂CO₃)138.2110.221.41 g
N,N-Dimethylformamide (DMF)--20 mL

Step-by-Step Procedure:

  • Vessel Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.11 mmol).

  • Reagent Addition: Add anhydrous potassium carbonate (1.41 g, 10.22 mmol, 2.0 equiv.). This base is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

  • Solvent and Nucleophile: Add 20 mL of dry DMF, followed by the dropwise addition of benzylamine (0.67 mL, 6.13 mmol, 1.2 equiv.). An excess of the nucleophile ensures complete consumption of the starting material.

  • Reaction Conditions: Place the flask under an inert atmosphere (Nitrogen or Argon) and heat the reaction mixture to 80-90 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of cold water, which will precipitate the product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (2 x 50 mL) to remove residual DMF and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to afford the pure product, Methyl 2-(benzylamino)-4-cyanobenzoate.

Application: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Cl bond of this compound is also amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are pillars of modern drug discovery.[6]

Causality & Mechanistic Insight: In a typical Suzuki cross-coupling, the catalytic cycle involves three main steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-chloride bond, forming an organopalladium(II) complex.

  • Transmetalation: The organic group from an organoboron reagent (e.g., phenylboronic acid) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Protocol 3.1: Suzuki Coupling for the Synthesis of Methyl 4-cyano-[1,1'-biphenyl]-2-carboxylate

This protocol describes the synthesis of a biaryl compound, a common motif in many biologically active molecules.

Experimental Workflow Diagram:

G Start This compound Amine Primary Amine (CH₂NH₂) Start->Amine Reduction (e.g., LiAlH₄, H₂/cat.) Acid1 Carboxylic Acid (COOH from CN) Start->Acid1 Hydrolysis (acid/base) of Cyano Group Acid2 Carboxylic Acid (COOH from Ester) Start->Acid2 Saponification of Ester Group

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl 2-chloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-chloro-4-cyanobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of its synthesis and optimize your reaction conditions for maximum yield and purity.

Introduction

This compound (CAS No. 98592-34-8) is a substituted benzoate ester containing both chloro and cyano functional groups.[1][2] These features make it a valuable building block in the synthesis of pharmaceuticals and agrochemicals, where the cyano group can be further transformed and the chloro group can participate in nucleophilic substitution reactions.[3][4] Achieving a successful synthesis requires careful control over reaction parameters. This guide addresses common challenges encountered during its preparation, focusing on the two most prevalent synthetic stages: the Sandmeyer reaction for cyanation and the Fischer esterification.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and logical synthetic approach involves two key transformations: a Sandmeyer reaction to introduce the cyano group and an esterification reaction to form the methyl ester. This can be done in two sequences:

  • Route A: Starting with 2-chloro-4-aminobenzoic acid, perform a Sandmeyer cyanation to produce 2-chloro-4-cyanobenzoic acid, followed by a Fischer esterification with methanol.

  • Route B: Start with 2-chloro-4-aminobenzoic acid, first perform a Fischer esterification to get Methyl 2-chloro-4-aminobenzoate, followed by the Sandmeyer cyanation. The choice often depends on the solubility and stability of the intermediates.

Q2: What are the key physical and chemical properties of this compound?

A2: Understanding the properties of the target compound is crucial for its handling and purification.

PropertyValueSource
CAS Number 98592-34-8[1]
Molecular Formula C₉H₆ClNO₂[3]
Molecular Weight 195.60 g/mol [3]
Melting Point 115–117 °C[3]
Appearance SolidN/A
Solubility Likely soluble in polar aprotic solvents like DMF, DMSO, and acetone; limited solubility in non-polar solvents.[3]

Q3: What are the primary safety concerns when synthesizing this compound?

A3: The synthesis involves several hazardous materials and reactions. Key safety precautions include:

  • Diazonium Salts: These intermediates in the Sandmeyer reaction can be explosive when isolated and dry. They should be prepared at low temperatures (0-5 °C) and used immediately in solution.

  • Copper(I) Cyanide (CuCN): Highly toxic. Handle with extreme care in a well-ventilated fume hood, and use appropriate personal protective equipment (PPE).

  • Concentrated Acids: Strong acids like H₂SO₄ and HCl are corrosive and require careful handling.[5]

  • Nitrogen Gas Evolution: The Sandmeyer reaction releases N₂(g).[6] Ensure the reaction vessel is not sealed to avoid pressure buildup.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions grounded in chemical principles.

Problem 1: Low or No Yield in the Sandmeyer Cyanation Step

The Sandmeyer reaction is a powerful tool for introducing a cyano group onto an aromatic ring, but it is sensitive to reaction conditions.[7][8] It proceeds via a radical-nucleophilic aromatic substitution mechanism involving an aryl radical intermediate generated from a diazonium salt with copper(I) catalysis.[6][9]

Possible Cause 1: Incomplete Diazotization

  • Why it happens: The formation of the aryl diazonium salt from the aromatic amine requires nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl).[8] If the temperature is too high (>10 °C), the nitrous acid decomposes. If the acid is not in sufficient excess, the equilibrium may not favor diazonium salt formation.

  • Troubleshooting Steps:

    • Temperature Control: Strictly maintain the reaction temperature between 0 and 5 °C during the addition of NaNO₂. Use an ice/salt bath for efficient cooling.

    • Reagent Quality: Ensure the sodium nitrite is fresh and has been stored properly, as it can degrade over time.

    • Acid Concentration: Use a sufficient excess of a strong mineral acid. This ensures the complete conversion of the amine to its salt and provides the acidic medium for nitrous acid generation.

Possible Cause 2: Premature Decomposition of the Diazonium Salt

  • Why it happens: Aryl diazonium salts are thermally unstable.[9] If the temperature rises or if the salt is left to stand for too long before the addition of the copper(I) cyanide, it can decompose, often leading to the formation of undesired phenol byproducts through reaction with water.

  • Troubleshooting Steps:

    • Immediate Use: Prepare the diazonium salt solution and use it immediately in the subsequent cyanation step. Do not store it.

    • Vigorous Stirring: When adding the diazonium salt solution to the CuCN solution, ensure vigorous stirring to promote rapid reaction and minimize decomposition.

Possible Cause 3: Inefficient Copper(I) Cyanide Catalyst

  • Why it happens: The copper(I) salt is the catalyst that facilitates the single-electron transfer to the diazonium salt, initiating the radical mechanism.[8] If the CuCN is of poor quality or is oxidized to Cu(II), its catalytic activity will be significantly reduced.

  • Troubleshooting Steps:

    • Catalyst Quality: Use high-purity CuCN. If its quality is suspect, consider preparing it fresh.

    • Stoichiometry: While catalytic, a stoichiometric amount of the copper salt is often used to ensure better reactivity.[7] Ensure the correct amount is used as per the protocol.

Problem 2: Low Yield in the Fischer Esterification Step

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[10] To achieve a high yield, the equilibrium must be shifted towards the product side.

Possible Cause 1: Unfavorable Reaction Equilibrium

  • Why it happens: The reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants, lowering the ester yield.

  • Troubleshooting Steps:

    • Use Excess Alcohol: The most common method to shift the equilibrium is to use the alcohol (methanol, in this case) as the solvent, creating a large excess that drives the reaction forward.[5][10]

    • Water Removal: For more challenging esterifications, water can be removed as it forms, for instance, by using a Dean-Stark apparatus with a suitable solvent (like toluene) that forms an azeotrope with water.

Possible Cause 2: Insufficient Acid Catalysis

  • Why it happens: The acid catalyst (typically H₂SO₄ or TsOH) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[10] Insufficient catalyst will result in a very slow reaction rate.

  • Troubleshooting Steps:

    • Catalyst Loading: Ensure a sufficient amount of catalyst is used, typically 0.1-0.2 equivalents.[5]

    • Catalyst Choice: Concentrated sulfuric acid is a common and effective catalyst. Ensure it is handled with care due to its corrosive nature and exothermic reaction upon addition.[5]

Problem 3: Presence of Significant Impurities in the Final Product

Possible Cause 1: Hydrolysis of Cyano or Ester Group

  • Why it happens: Both the cyano and ester groups can be hydrolyzed under strongly acidic or basic conditions, especially at elevated temperatures during workup. This can revert the product to 2-chloro-4-cyanobenzoic acid or even 2-chloro-4-carbamoylbenzoic acid.

  • Troubleshooting Steps:

    • Neutralize Carefully: During the workup, neutralize the reaction mixture carefully with a mild base like sodium bicarbonate (NaHCO₃) solution, avoiding excess strong base.

    • Control Temperature: Perform the workup and extractions at room temperature or below to minimize hydrolysis.

Possible Cause 2: Formation of Biaryl Byproducts

  • Why it happens: The radical mechanism of the Sandmeyer reaction can sometimes lead to the formation of biaryl compounds as byproducts.[7]

  • Troubleshooting Steps:

    • Optimize Sandmeyer Conditions: Ensure efficient and rapid reaction of the aryl radical with the cyanide from the copper complex to minimize radical-radical coupling.

    • Purification: These impurities can typically be removed by column chromatography on silica gel or by recrystallization.

Experimental Protocols

Protocol 1: Sandmeyer Reaction (General Procedure)

This protocol outlines the conversion of an aromatic amine to a nitrile.

  • Amine Salt Formation: In a round-bottom flask, suspend the starting amine (e.g., Methyl 2-chloro-4-aminobenzoate) (1.0 eq) in a mixture of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: While maintaining the temperature at 0-5 °C, slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise. Continue stirring for 30 minutes at this temperature after the addition is complete.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Cool this solution to 0-5 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the cold CuCN solution with vigorous stirring. A significant evolution of nitrogen gas should be observed.[11]

  • Completion: Allow the reaction mixture to warm slowly to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours until gas evolution ceases.

  • Workup: Cool the mixture, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Fischer-Speier Esterification (General Procedure)

This protocol describes the esterification of the carboxylic acid.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the carboxylic acid (e.g., 2-chloro-4-cyanobenzoic acid) (1.0 eq) in a large excess of anhydrous methanol (which acts as both reactant and solvent).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise. The addition is exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (4-24 h). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic. Then, wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester.

  • Purification: Purify the product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

Visual Workflow and Troubleshooting

A logical approach is key to diagnosing issues with yield. The following decision tree illustrates a troubleshooting workflow.

TroubleshootingWorkflow start Low Product Yield check_sm Check for unreacted starting material (SM) by TLC/NMR start->check_sm sm_present Significant SM Present check_sm->sm_present Yes no_sm Little or No SM Present check_sm->no_sm No ester_issue Issue likely in Esterification Step sm_present->ester_issue If esterifying acid sandmeyer_issue Issue likely in Sandmeyer Step sm_present->sandmeyer_issue If cyanating amine purification_issue Check for product loss during workup/purification no_sm->purification_issue ester_cause1 Check esterification equilibrium: - Increase excess of MeOH - Check acid catalyst activity ester_issue->ester_cause1 ester_cause2 Check reaction time/temp ester_issue->ester_cause2 sandmeyer_cause1 Review diazotization: - Was temp < 5°C? - Was NaNO2 fresh? sandmeyer_issue->sandmeyer_cause1 sandmeyer_cause2 Review cyanation: - Was diazonium salt used immediately? - Was CuCN quality adequate? sandmeyer_issue->sandmeyer_cause2 hydrolysis Analyze aqueous layers for product. Check for hydrolysis: - Was workup pH neutral? - Was temperature controlled? purification_issue->hydrolysis

References

Technical Support Center: Purification of Crude Methyl 2-chloro-4-cyanobenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of Methyl 2-chloro-4-cyanobenzoate. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of column chromatography for this specific compound.

I. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common and effective starting point is a mixture of hexane and ethyl acetate.[1][2] Given the polarity of this compound, a ratio in the range of 10-50% ethyl acetate in hexane is a good starting point for developing your separation method.[1] It is crucial to first determine the optimal solvent system using Thin-Layer Chromatography (TLC) to achieve an Rf value between 0.25 and 0.35 for the target compound.[3][4]

Q2: What type of stationary phase is most suitable?

A2: For normal-phase chromatography of moderately polar compounds like this compound, silica gel is the most widely used and appropriate stationary phase.[5][6][7] Standard silica gel with a particle size of 70-230 mesh is suitable for gravity columns, while 230-400 mesh is preferred for flash chromatography to achieve higher resolution.[8]

Q3: How can I determine the purity of my fractions?

A3: Thin-Layer Chromatography (TLC) is the most common and rapid method for analyzing the collected fractions.[9][10] Spot each fraction on a TLC plate and run it using the same solvent system as the column. Fractions containing the pure compound (as determined by a single spot at the correct Rf) can then be combined. For more rigorous purity assessment, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Q4: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A4: If your compound is highly polar and does not move with standard solvent systems, you may need to use a more polar mobile phase. A common strategy is to add a small percentage of methanol to your eluent (e.g., 1-10% methanol in dichloromethane).[1][11] Be cautious, as using more than 10% methanol can risk dissolving the silica gel.[1]

II. Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound via column chromatography.

Problem 1: Poor Separation of the Target Compound from Impurities

Q: I'm observing overlapping spots on my TLC analysis of the collected fractions, indicating co-elution of my product and an impurity. How can I improve the separation?

A: Poor separation is a common issue that can be resolved by optimizing several parameters.

  • Optimize the Solvent System: The polarity of your eluent is critical. If your target compound and an impurity are co-eluting, their polarities are likely very similar. Try to find a solvent system that maximizes the difference in their Rf values on a TLC plate.[4] Experiment with different solvent ratios or even different solvent combinations.

  • Consider Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution can significantly improve separation.[12][13] Start with a less polar solvent system to elute non-polar impurities, and gradually increase the polarity to elute your target compound, leaving more polar impurities on the column.[12][14] This technique often results in sharper peaks and better resolution.[13][15]

  • Adjust the Column Dimensions: A longer and narrower column can increase the number of theoretical plates, leading to better separation.[16] However, this will also increase the elution time.

  • Reduce the Particle Size of the Stationary Phase: Using silica gel with a smaller particle size (e.g., 230-400 mesh for flash chromatography) increases the surface area and can enhance separation efficiency.[8][16][17]

Experimental Protocol: Optimizing Separation with Gradient Elution
  • TLC Analysis: Develop a TLC with two solvent systems: a "weak" solvent (e.g., 10% ethyl acetate in hexane) where your product has a low Rf, and a "strong" solvent (e.g., 40% ethyl acetate in hexane) where your product has a higher Rf.

  • Column Packing: Pack a column with silica gel using the weak solvent.[8][18]

  • Sample Loading: Load your crude sample onto the column.[18][19]

  • Gradient Elution:

    • Start eluting with the weak solvent.

    • Gradually increase the proportion of the strong solvent. This can be done in a stepwise or linear fashion.

    • Collect fractions and analyze by TLC.

G

Problem 2: The Compound is Decomposing on the Column

Q: I suspect my this compound is degrading on the silica gel column, as I am getting a very low yield and see new, unexpected spots on my TLC plates. What can I do?

A: Silica gel is slightly acidic and can cause the degradation of sensitive compounds.

  • Test for Stability: Before running a full column, test the stability of your compound on silica gel. Spot your compound on a TLC plate, let it sit for a few hours, and then develop it. If you see new spots or streaking, your compound is likely unstable on silica.[11]

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. A common method is to add a small amount of triethylamine (e.g., 1-2%) to your eluent.

  • Use an Alternative Stationary Phase: If deactivation is not effective, consider using a less acidic stationary phase like alumina.[8] Alumina is available in different activity grades (I, II, III), with Type III being the most deactivated.[8]

Problem 3: The Compound is Eluting Too Quickly or Too Slowly

Q: My product is either coming out with the solvent front or is stuck at the top of the column. How do I get it to elute with a reasonable retention time?

A: This is a classic issue of an improperly matched solvent system.

  • Compound Eluting Too Quickly (Low Rf): Your solvent system is too polar. You need to decrease the polarity by reducing the proportion of the more polar solvent (e.g., ethyl acetate) or switching to a less polar solvent altogether.[11]

  • Compound Eluting Too Slowly (High Rf): Your solvent system is not polar enough. You need to increase the polarity by increasing the proportion of the more polar solvent.[11]

Data Presentation: Solvent System Polarity

Solvent System (Hexane:Ethyl Acetate)PolarityExpected Elution Behavior of this compound
9:1LowSlow elution (High retention)
7:3MediumModerate elution (Ideal for separation)
1:1HighFast elution (Low retention)
Problem 4: Irregular Peak Shapes (Tailing or Fronting)

Q: The spots on my TLC plates corresponding to the purified product are not round but show tailing. What causes this and how can I fix it?

A: Peak tailing or fronting can be caused by several factors.

  • Overloading the Column: Applying too much sample can lead to band broadening and tailing.[20] A general rule of thumb is to use a silica-to-sample mass ratio of at least 30:1 for easy separations and up to 100:1 for more difficult ones.[18]

  • Poorly Packed Column: An unevenly packed column with channels or cracks can lead to irregular flow and distorted bands.[7][8] Ensure the silica gel is packed uniformly.

  • Compound Interacting with Active Sites on Silica: The silanol groups on the surface of silica can sometimes strongly interact with polar functional groups, leading to tailing. Adding a small amount of a modifier to your eluent, like a few drops of acetic acid for acidic compounds or triethylamine for basic compounds, can help to mitigate these interactions.[21]

G

III. References

  • FUJIFILM Wako Chemicals. (n.d.). Silica Gel Packing Agent | Column Chromatography. Retrieved from --INVALID-LINK--

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from --INVALID-LINK--

  • ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. Retrieved from --INVALID-LINK--

  • Teledyne LABS. (n.d.). Silica Gel Column Chromatography. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns. Retrieved from --INVALID-LINK--

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?. Retrieved from --INVALID-LINK--

  • Buchi. (2025, August 21). How to Optimize Flow Rates and Particle Size for High-throughput Column Chromatography. Retrieved from --INVALID-LINK--

  • Chemistry For Everyone. (2025, January 17). How To Choose Solvent System For Column Chromatography?. Retrieved from --INVALID-LINK--

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from --INVALID-LINK--

  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from --INVALID-LINK--

  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from --INVALID-LINK--

  • uHPLCs. (2025, January 11). Isocratic vs Gradient Elution: Which to Choose for Your HPLC Needs?. Retrieved from --INVALID-LINK--

  • Mastelf. (2025, February 19). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application?. Retrieved from --INVALID-LINK--

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from --INVALID-LINK--

  • Chromatography Today. (2022, September 15). How Do You Improve Separation in Column Chromatography?. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018, October 25). How to find suitable solvent for column chromatography???. Retrieved from --INVALID-LINK--

  • Supporting Information. (n.d.). Retrieved from --INVALID-LINK--

  • Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a. Retrieved from --INVALID-LINK--

References

Common side products in the synthesis of Methyl 2-chloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 2-chloro-4-cyanobenzoate

A Guide to Identification, Troubleshooting, and Prevention of Common Side Products

Prepared by the Senior Application Science Team

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals who are actively engaged in the synthesis of this key intermediate. Recognizing that purity is paramount, this guide provides in-depth, field-proven insights into the common side products encountered during synthesis, their mechanisms of formation, and robust troubleshooting strategies to mitigate their occurrence. Our approach is rooted in explaining the chemical causality behind these impurities to empower you to develop self-validating and optimized protocols.

Frequently Asked Questions & Troubleshooting

This section addresses specific issues encountered during the most common synthetic routes to this compound. We have structured this as a series of troubleshooting scenarios to provide direct and actionable advice.

Scenario 1: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a powerful method for introducing a cyano group onto an aromatic ring, typically starting from an aniline precursor like Methyl 4-amino-2-chlorobenzoate.[1][2] This route involves diazotization of the amino group followed by displacement with a cyanide nucleophile, catalyzed by copper(I) salts.[3] While effective, the highly reactive diazonium intermediate is prone to several side reactions.

Root Cause Analysis: The presence of Methyl 2-chloro-4-hydroxybenzoate is a classic indicator of premature hydrolysis of the intermediate aryl diazonium salt. This occurs when the diazonium salt reacts with water in the reaction mixture instead of the intended cyanide nucleophile.[1] This side reaction is highly temperature-dependent and is exacerbated by excess water or prolonged reaction times.

Troubleshooting & Prevention Protocol:

  • Strict Temperature Control: The diazotization step (formation of Ar-N₂⁺) and the subsequent cyanation should be maintained at low temperatures, typically between 0-5 °C. An increase in temperature provides the activation energy needed for the diazonium salt to decompose and react with water.

  • Anhydrous Conditions: While the reaction is often run in aqueous media, minimizing excess water is crucial. Use anhydrous solvents where possible for the preparation of the copper cyanide solution.

  • Controlled Addition: Add the diazonium salt solution slowly to the copper(I) cyanide solution. This ensures that the diazonium salt concentration remains low at any given moment, favoring the reaction with the cyanide nucleophile over decomposition. A video demonstration of a typical Sandmeyer setup highlights the importance of controlled conditions.[4]

  • pH Management: Maintain an acidic pH during diazotization to stabilize the diazonium salt. However, the cyanation step may require different pH conditions depending on the specific protocol.[5]

Root Cause Analysis: The formation of Methyl 2-chlorobenzoate is the result of a side reaction known as hydro-de-diazoniation (often called protodeamination). In this process, the diazonium group is replaced by a hydrogen atom. This typically proceeds through a radical mechanism where an aryl radical intermediate abstracts a hydrogen atom from the solvent or other components in the reaction mixture before it can be trapped by the cyanide.[2][4]

Troubleshooting & Prevention Protocol:

  • Optimize Radical Trapping: Ensure a sufficient concentration of the copper(I) cyanide catalyst is present to efficiently trap the aryl radical as it forms. Using a stoichiometric amount of the copper salt, rather than catalytic, can sometimes improve reactivity and minimize this side reaction.[2]

  • Choice of Diazotization Reagent: The choice of nitrite source can influence side reactions. While sodium nitrite is common, organic nitrites like isoamyl nitrite in an organic solvent can sometimes provide a cleaner reaction by minimizing the presence of water and controlling the generation of the diazonium species.[4]

  • Solvent Selection: The solvent can act as a hydrogen donor. Solvents like ethanol are known to promote deamination. If possible, consider solvents that are less prone to hydrogen atom donation.

Scenario 2: Synthesis via Fischer-Speier Esterification

This route involves the esterification of 2-chloro-4-cyanobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[6] The primary challenges in this synthesis relate to the equilibrium nature of the reaction and the potential for side reactions involving the cyano group.

Root Cause Analysis: Fischer-Speier esterification is a reversible, equilibrium-driven process.[6] The presence of the product (water) can drive the reaction backward via hydrolysis of the ester. Incomplete conversion is a sign that the reaction has reached equilibrium without consuming all the starting material.

Troubleshooting & Prevention Protocol:

  • Shift the Equilibrium: According to Le Châtelier's principle, the equilibrium can be shifted toward the product side.

    • Use Excess Alcohol: Employ methanol as the solvent, creating a large molar excess that drives the reaction forward.

    • Remove Water: If the reaction scale and setup permit, use a Dean-Stark apparatus to remove water as it is formed.

  • Alternative Esterification Methods: If Fischer esterification remains problematic, consider alternative methods that are not equilibrium-limited:

    • Acid Chloride Formation: Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. This is a high-yield, irreversible process.

    • Use of Alkylating Agents: React the carboxylate salt of the acid with an alkylating agent like dimethyl sulfate or methyl iodide.

Root Cause Analysis: The presence of an amide, specifically Methyl 2-chloro-4-(aminocarbonyl)benzoate, indicates that the cyano group has undergone partial hydrolysis. The strongly acidic conditions and the presence of water (either as a solvent or as a byproduct of esterification) can facilitate the hydration of the nitrile to an amide.[7] In some cases, this can proceed further to the dicarboxylic acid.[8][9]

Troubleshooting & Prevention Protocol:

  • Milder Conditions: Use the minimum amount of acid catalyst and the lowest effective temperature required for esterification to minimize the rate of nitrile hydrolysis.

  • Anhydrous Reagents: Ensure that the methanol and acid catalyst are as anhydrous as possible to limit the availability of water for the side reaction.

  • Alternative Catalysts: Consider using solid acid catalysts, which can sometimes offer higher selectivity and easier removal.[10]

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and stop it as soon as the starting material is consumed to prevent over-reaction and hydrolysis of the nitrile.

General Troubleshooting & Stability

Root Cause Analysis: Esters are susceptible to hydrolysis, especially in the presence of moisture and trace amounts of acid or base. The reappearance of the starting carboxylic acid is a clear sign of product instability due to hydrolysis.[11] The steric hindrance around the carbonyl group in this specific molecule is not significant enough to prevent the standard BAc2 hydrolysis mechanism.[12]

Troubleshooting & Prevention Protocol:

  • Neutralize Thoroughly: During the workup, ensure all acid catalyst is completely neutralized with a weak base wash (e.g., saturated sodium bicarbonate solution), followed by a brine wash to remove excess water.

  • Dry Thoroughly: Dry the organic extract completely with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

  • Proper Storage: Store the final product in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon) and in a cool, dry place to protect it from atmospheric moisture.[13]

Summary of Potential Side Products

Synthetic RouteSide Product NameChemical StructureRoot CausePrevention Strategy
Sandmeyer Methyl 2-chloro-4-hydroxybenzoateHO-C₆H₃(Cl)-COOCH₃Hydrolysis of diazonium saltMaintain 0-5 °C; minimize water; controlled addition.
Sandmeyer Methyl 2-chlorobenzoateH-C₆H₃(Cl)-COOCH₃Hydro-de-diazoniation (deamination)Ensure sufficient CuCN catalyst; consider organic nitrite source.
Esterification 2-chloro-4-cyanobenzoic acidHOOC-C₆H₃(Cl)-CNIncomplete reaction (equilibrium)Use excess methanol; remove water; consider alternative methods.
Esterification Methyl 2-chloro-4-(aminocarbonyl)benzoateH₂NOC-C₆H₃(Cl)-COOCH₃Hydrolysis of nitrile groupUse milder acidic conditions; minimize water and reaction time.
General 2-chloro-4-cyanobenzoic acidHOOC-C₆H₃(Cl)-CNHydrolysis of final productThoroughly neutralize and dry during workup; store under inert, dry conditions.

Visualizing Synthetic Pathways and Side Reactions

The following diagrams illustrate the primary synthetic routes and the critical junctures where side products are formed.

Synthesis_Workflow cluster_sandmeyer Route 1: Sandmeyer Reaction cluster_esterification Route 2: Esterification A Methyl 4-amino-2-chlorobenzoate B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Aryl Diazonium Salt [Ar-N₂]⁺Cl⁻ B->C D Cyanation (CuCN) C->D S1 Methyl 2-chloro-4-hydroxybenzoate (Phenol Side Product) C->S1 H₂O (High Temp) S2 Methyl 2-chlorobenzoate (Deamination Side Product) C->S2 H-atom abstraction E This compound (Desired Product) D->E F 2-chloro-4-cyanobenzoic acid G Esterification (MeOH, H⁺, Reflux) F->G S4 Methyl 2-chloro-4-(aminocarbonyl)benzoate (Amide Side Product) F->S4 H₂O/H⁺ on -CN group H This compound (Desired Product) G->H S3 Unreacted Starting Material G->S3 Equilibrium

Caption: Key synthetic routes and common side product formation points.

Sandmeyer_Mechanism diazonium Aryl Diazonium Salt (Ar-N₂⁺) aryl_radical Aryl Radical (Ar•) + N₂ diazonium->aryl_radical e⁻ transfer from Cu(I) phenol Phenol Byproduct (Ar-OH) diazonium->phenol Nucleophilic Attack cu1 Cu(I)CN cu2 Cu(II)(CN)₂ cu1->cu2 Oxidation product Desired Product (Ar-CN) aryl_radical->product + •CN from Cu(II) deamination Deamination Byproduct (Ar-H) aryl_radical->deamination H• Abstraction h2o H₂O h_donor H-Donor (Solvent)

Caption: Simplified mechanism of Sandmeyer reaction and byproduct formation.

References

Improving yield in reactions with Methyl 2-chloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-chloro-4-cyanobenzoate

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile intermediate. As a trifunctional molecule, its reactivity is nuanced, and achieving high yields requires a careful understanding of the interplay between its aryl chloride, cyano, and methyl ester moieties. This document provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab.

Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This compound is an attractive substrate for creating complex molecular architectures via cross-coupling. However, the relatively low reactivity of the C-Cl bond compared to C-Br or C-I bonds presents a significant challenge.[1][2] This section focuses on diagnosing and solving issues related to low yields in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Question: My Suzuki-Miyaura coupling reaction with this compound is giving very low yield or failing completely. What are the most likely causes and how can I fix it?

Answer: Low yield in a Suzuki coupling involving an aryl chloride is a common issue, often stemming from an inefficient catalytic cycle. The rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the C-Cl bond.[3] To overcome this, every component of the reaction must be carefully optimized.

1. The Catalyst System (Palladium Source & Ligand):

  • Expertise & Experience: Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides. The key to success lies in using a catalyst system featuring bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the difficult oxidative addition step, and accelerate the final reductive elimination.[1][2]

  • Troubleshooting Steps:

    • Switch to a Modern Ligand: If you are using simple triphenylphosphine, switch to a biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos) or a ferrocenyl-based ligand (e.g., dppf). These are commercially available and designed for activating C-Cl bonds.

    • Check Catalyst Loading: While typical loadings are 1-2 mol %, sluggish reactions with aryl chlorides may benefit from a slightly higher catalyst loading (e.g., 2-5 mol %).

2. Choice of Base:

  • Expertise & Experience: The base is not merely a spectator; it is critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[4][5] The choice of base can dramatically influence yield.

  • Troubleshooting Steps:

    • Inadequate Base Strength: For aryl chlorides, stronger bases are often required. If you are using a mild base like Na₂CO₃, consider switching to K₂CO₃, K₃PO₄, or Cs₂CO₃.

    • Solubility Issues: The base must have some solubility in the reaction medium. K₃PO₄ is often a good choice in polar aprotic solvents like dioxane or THF.

    • Functional Group Compatibility: Be cautious with very strong bases like NaOt-Bu or KOH, as they can promote the hydrolysis of the methyl ester on your substrate, especially at elevated temperatures.[6][7]

3. Solvent and Temperature:

  • Expertise & Experience: The solvent must solubilize all components and be stable at the required reaction temperature. Aryl chloride couplings often require more thermal energy than their bromide or iodide counterparts.

  • Troubleshooting Steps:

    • Solvent Choice: Toluene, 1,4-dioxane, and THF are common choices. A mixture, such as Toluene/Water or Dioxane/Water, is often used to help dissolve the inorganic base and the boronic acid.

    • Increase Temperature: If the reaction is sluggish at 80 °C, cautiously increase the temperature to 90-110 °C. Monitor for decomposition of starting material or product.

    • Ensure Anhydrous Conditions (if required): While some water is often beneficial, excessive water can deactivate the catalyst. Ensure your solvents are appropriately dried if using a water-free protocol.

Below is a troubleshooting workflow to diagnose issues with your Suzuki-Miyaura coupling.

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_catalyst Is the catalyst system appropriate for an aryl chloride? start->check_catalyst check_base Is the base strong and soluble enough? check_catalyst->check_base Yes solution_catalyst Switch to Pd(0) source + bulky, electron-rich ligand (e.g., SPhos, XPhos). Consider a pre-catalyst. check_catalyst->solution_catalyst No check_conditions Are the temperature and solvent optimal? check_base->check_conditions Yes solution_base Use a stronger base like K3PO4 or Cs2CO3. Ensure some aqueous phase if needed. check_base->solution_base No solution_conditions Increase temperature to 90-110 °C. Use solvents like Toluene or Dioxane. check_conditions->solution_conditions No success Improved Yield check_conditions->success Yes, re-evaluate purity of reagents solution_catalyst->success solution_base->success solution_conditions->success

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Question: I am attempting a Buchwald-Hartwig amination and observing significant amounts of starting material and hydrodehalogenation byproduct. How can I improve the conversion to my desired amine?

Answer: The Buchwald-Hartwig amination of aryl chlorides is a powerful tool for C-N bond formation but is highly sensitive to reaction parameters.[8][9] Incomplete conversion and the formation of 4-cyano-2-methylbenzoate (hydrodehalogenation) are common pitfalls.

1. Catalyst, Ligand, and Base Combination:

  • Expertise & Experience: The synergy between the palladium source, ligand, and base is even more critical in C-N than in C-C coupling. The base not only facilitates the reaction but can also act as a ligand or influence the catalyst's resting state. A strong, non-nucleophilic, sterically hindered base is essential.

  • Troubleshooting Steps:

    • Base Selection: Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are the bases of choice for these reactions. Weaker bases like carbonates are generally ineffective.[9]

    • Ligand Choice: As with Suzuki coupling, bulky, electron-rich biarylphosphine ligands are required. Josiphos, Xantphos, or Buchwald's biaryl phosphine ligands are excellent candidates. The choice may depend on the specific amine being coupled.[10]

    • Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective palladium sources.

2. Reaction Conditions:

  • Expertise & Experience: An inert atmosphere is non-negotiable. Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, leading to rapid deactivation. Hydrodehalogenation can arise from side reactions involving moisture or β-hydride elimination pathways.[8]

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure your reaction flask is thoroughly purged with argon or nitrogen. Use Schlenk techniques or a glovebox for reagent addition.

    • Anhydrous Reagents: Use dry solvents and ensure your amine is anhydrous. Any water present can lead to competitive C-O bond formation or catalyst decomposition.

    • Temperature Control: Start at a moderate temperature (e.g., 80-90 °C) and slowly increase if the reaction does not proceed. Excessively high temperatures can promote byproduct formation.

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Substrate This compoundThis compound
Coupling Partner Aryl/Vinyl Boronic Acid (1.2 eq)Primary/Secondary Amine (1.2 eq)
Pd Source Pd(OAc)₂ (2 mol %)Pd₂(dba)₃ (1-2 mol %)
Ligand SPhos (4.4 mol %)Xantphos (3-4 mol %)
Base K₃PO₄ (2.0 eq)NaOt-Bu (1.4 eq)
Solvent Toluene or 1,4-DioxaneToluene or THF
Temperature 90 - 110 °C80 - 100 °C

Section 2: Addressing Side Reactions and Purity Issues

The multiple reactive sites on this compound can lead to unwanted side reactions, complicating purification and reducing yield.

Question: My reaction appears to work, but during workup or purification, I isolate the carboxylic acid (2-chloro-4-cyanobenzoic acid) instead of the methyl ester. Why is this happening?

Answer: This is a classic case of ester hydrolysis (saponification). The methyl ester group is susceptible to cleavage under both basic and acidic conditions, particularly at elevated temperatures.[6][7]

  • During the Reaction: If your reaction uses a strong base (e.g., NaOH, KOH, or even NaOt-Bu) and contains trace amounts of water, saponification can occur in situ, especially if the reaction is heated for a long time.[11]

  • During Workup: The most common cause is a basic aqueous workup (e.g., washing with saturated NaHCO₃ or a stronger base) or a harsh acidic workup (e.g., washing with concentrated HCl).

Mitigation Strategies:

  • Use Milder Bases: In cross-coupling, opt for K₃PO₄ or Cs₂CO₃ over hydroxides or alkoxides where possible.

  • Ensure Anhydrous Conditions: Minimize water content in the reaction to suppress in situ hydrolysis.

  • Neutral Workup: Quench the reaction by filtering off the solids and concentrating the filtrate. Avoid strong aqueous acid or base washes. If a wash is necessary, use chilled, dilute solutions (e.g., 1 M HCl, saturated NH₄Cl, or brine) and minimize contact time.

  • Purification: Use column chromatography on silica gel, which is slightly acidic. Avoid basic alumina.

Question: I am observing the formation of an amide byproduct. Is the cyano group reacting?

Answer: Yes, the cyano (nitrile) group can be hydrolyzed to a primary amide (-CONH₂) under certain conditions, though it is generally more robust than the ester. This typically requires more forcing conditions, such as prolonged heating in the presence of strong acid or base and water.[12] If you are performing a reaction that requires harsh conditions (e.g., high-temperature nucleophilic aromatic substitution), this side reaction becomes more probable. To avoid it, keep reaction times to a minimum and use the mildest conditions possible that still afford product formation.

Section 3: Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling an arylboronic acid with this compound.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and SPhos (0.044 eq). Add these solids to the Schlenk flask.

  • Atmosphere Exchange: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (to make a ~0.1 M solution based on the limiting reagent) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Suzuki_Protocol cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add Substrates & Base to Schlenk Flask prep2 2. Add Pd(OAc)2 & SPhos prep1->prep2 prep3 3. Purge with Argon (3x) prep2->prep3 react1 4. Add Anhydrous Toluene prep3->react1 react2 5. Heat to 100 °C react1->react2 react3 6. Stir for 12-24h react2->react3 workup1 7. Cool & Dilute with EtOAc react3->workup1 workup2 8. Filter through Celite workup1->workup2 workup3 9. Concentrate & Purify via Chromatography workup2->workup3

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

Stability and storage recommendations for Methyl 2-chloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for Methyl 2-chloro-4-cyanobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate in their experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the stability and successful application of this compound.

Section 1: Stability and Storage Recommendations

Proper handling and storage are paramount to maintaining the integrity of this compound. Degradation can lead to inconsistent experimental results, formation of impurities, and reduced yields.

Frequently Asked Questions (FAQs) - Stability and Storage

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture ingress and exposure to air. For optimal shelf life, storage at room temperature is generally acceptable.[3]

Q2: Is this compound sensitive to light or air?

A2: While specific photostability data for this compound is not extensively documented, chlorinated aromatic compounds, in general, can be susceptible to photodegradation.[4] Therefore, it is prudent to store the compound in an opaque or amber-colored vial to protect it from light. Although stable under normal atmospheric conditions, prolonged exposure to air and humidity should be avoided to minimize the risk of hydrolysis.

Q3: What materials are incompatible with this compound?

A3: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation of the compound.[1][5] For a comprehensive list of incompatible chemical classes, resources from institutions like Cornell University's Environmental Health and Safety department can be consulted.[6]

Q4: I suspect my sample of this compound has degraded. How can I confirm this?

A4: Degradation can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the analytical profile of your sample to that of a fresh, high-purity standard will reveal the presence of degradation products. Common degradation pathways to consider are hydrolysis of the ester or nitrile functional groups.

Section 2: Troubleshooting Experimental Issues

This section addresses specific problems that may arise during reactions involving this compound, with a focus on a common application: the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions

This compound is a valuable substrate in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds, which are important scaffolds in many pharmaceutical agents. However, its electronic properties as an electron-deficient aryl halide can present challenges.

Scenario 1: Low or No Product Yield

Potential Cause Explanation & Causality Recommended Solution
Catalyst Inactivity The active form of the palladium catalyst is Pd(0). If you are using a Pd(II) precatalyst, it must be efficiently reduced in-situ. Incomplete reduction or degradation of the Pd(0) species (e.g., formation of palladium black) will halt the catalytic cycle.Use a fresh, high-quality palladium precatalyst. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern palladacycle precatalyst (e.g., G3- or G4-type) designed for efficient activation.[7]
Ligand Oxidation/Inappropriateness Phosphine ligands are susceptible to oxidation, rendering them ineffective. The choice of ligand is also critical for electron-deficient aryl chlorides, which undergo slower oxidative addition.Ensure your ligand has been stored under an inert atmosphere. For this substrate, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) to facilitate the oxidative addition step.[7]
Ineffective Base The base is crucial for the transmetalation step. An inappropriate or weak base may not efficiently activate the boronic acid/ester.Screen different bases. While K₂CO₃ is common, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective for challenging couplings.[8][9] The base must be of high purity and anhydrous if the reaction is sensitive to water.
Protodeboronation of Boronic Acid The boronic acid coupling partner can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under harsh conditions (high temperature, strong base).Use a fresh, high-purity boronic acid. Consider converting the boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate.[7] These release the active boronic acid slowly, minimizing its concentration and the rate of protodeboronation.
Poor Solvent Choice/Degassing The solvent must solubilize all components and be thoroughly deoxygenated. Oxygen can oxidize the Pd(0) catalyst and promote homocoupling of the boronic acid.Use anhydrous, degassed solvents. Common choices for Suzuki couplings include 1,4-dioxane, toluene, or THF, often with a small amount of water to aid in dissolving the base.[8][9] Ensure the reaction mixture is rigorously degassed by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst.

Scenario 2: Formation of Significant Byproducts

Observed Byproduct Potential Cause Recommended Solution
Homocoupling of Boronic Acid This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen and Pd(II) species.Improve the degassing procedure of your reaction mixture. Use a Pd(0) source directly or ensure efficient in-situ reduction of your Pd(II) precatalyst.[10]
Hydrolysis of Ester/Nitrile If the reaction is run for extended periods at high temperatures, especially with a strong base and adventitious water, the methyl ester or the cyano group can hydrolyze to the corresponding carboxylic acid or amide.Monitor the reaction closely and stop it once the starting material is consumed. Use the mildest effective base and temperature. If hydrolysis is a persistent issue, consider protecting the ester or using a different synthetic route.
Dehalogenation of Starting Material The chloro group can be replaced by a hydrogen atom. This can be promoted by certain palladium-hydride species that can form in the reaction mixture.The choice of ligand and base can influence the formation of palladium-hydride species. Screening different reaction conditions may be necessary to minimize this side reaction.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 3: Experimental Protocol

The following is a general, adaptable protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This should be optimized for each specific boronic acid partner.

Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.

  • Degassing: Bubble the inert gas through the reaction mixture for 15-20 minutes to ensure thorough deoxygenation.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Combine Reactants & Base Inert Establish Inert Atmosphere Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Degas Degas Mixture Solvent->Degas Catalyst Add Catalyst Degas->Catalyst Heat Heat & Stir Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool & Quench Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Chromatography) Dry->Purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Section 4: Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for troubleshooting and for designing robust experimental conditions.

  • Hydrolysis: Both the methyl ester and the cyano group are susceptible to hydrolysis, particularly under strong acidic or basic conditions.[4][11][12][13]

    • Ester Hydrolysis: In the presence of acid or base and water, the methyl ester can hydrolyze to form 2-chloro-4-cyanobenzoic acid.

    • Nitrile Hydrolysis: Under more forcing conditions, the cyano group can hydrolyze, first to an amide (2-chloro-4-(aminocarbonyl)benzoic acid methyl ester) and then to a carboxylic acid (2-chloro-4-carboxybenzoic acid methyl ester).

  • Photodegradation: As a chlorinated aromatic compound, this compound may undergo photodegradation upon exposure to UV light. This can involve cleavage of the carbon-chlorine bond.[4]

  • Thermal Decomposition: At elevated temperatures, aromatic esters can undergo thermal decomposition.[4][14] The specific decomposition products for this compound are not well-defined in the literature, but could involve decarboxylation or other fragmentation pathways.

Visualizing Potential Hydrolysis Pathways

Hydrolysis_Pathways Start This compound Ester_Hydrolysis 2-chloro-4-cyanobenzoic acid Start->Ester_Hydrolysis H₂O / H⁺ or OH⁻ Nitrile_Hydrolysis_1 Methyl 2-chloro-4-(aminocarbonyl)benzoate Start->Nitrile_Hydrolysis_1 H₂O / H⁺ or OH⁻ (harsher conditions) Nitrile_Hydrolysis_2 Methyl 2-chloro-4-carboxybenzoate Nitrile_Hydrolysis_1->Nitrile_Hydrolysis_2 H₂O / H⁺ or OH⁻

Caption: Potential hydrolysis pathways for this compound.

References

Troubleshooting failed reactions involving Methyl 2-chloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers and development professionals working with Methyl 2-chloro-4-cyanobenzoate. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to address common challenges encountered during synthetic reactions involving this versatile building block. As a trifunctional reagent—possessing an aryl chloride, a nitrile, and a methyl ester—its reactivity can be nuanced, and failed reactions often stem from a few common, addressable issues.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are common applications for this substrate. However, the inherent stability of the C-Cl bond presents a significant challenge.

FAQ: Suzuki-Miyaura Coupling

Question 1: My Suzuki-Miyaura coupling with this compound is failing or resulting in a very low yield. What are the primary factors to investigate?

Answer: A failed Suzuki coupling with this substrate is a frequent issue, almost always related to the difficulty of activating the aryl chloride. Traditional palladium catalysts that work well for aryl bromides or iodides are often ineffective for aryl chlorides.[1][2] The entire catalytic cycle must be optimized for this less reactive partner.

Here is a breakdown of the critical parameters:

  • The Catalyst System (Palladium Source & Ligand): This is the most critical factor. The oxidative addition of an aryl chloride to a Pd(0) center is the rate-determining step and requires a highly active catalyst.[3]

    • Expertise & Experience: Standard ligands like triphenylphosphine (PPh₃) are generally insufficient. You need to employ electron-rich, sterically bulky phosphine ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species, which is necessary to break the strong C-Cl bond.[4]

    • Recommended Action: Switch to a modern, specialized ligand system designed for aryl chlorides.

Catalyst System Palladium Source Recommended Ligand Key Features & Rationale
Buchwald SystemsPd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhosHighly electron-rich and bulky biaryl phosphines. Accelerate oxidative addition and reductive elimination.
NHC SystemsPd(OAc)₂IPr·HClN-Heterocyclic Carbene (NHC) ligands are strong σ-donors that create a highly active catalyst.[5]
Ferrocenyl LigandsPdCl₂(dppf)dppfWhile more traditional, dppf can sometimes be effective, though often requires higher temperatures.
  • Choice of Base: The base is not merely a spectator; it plays a crucial role in the transmetalation step. However, a base that is too harsh can cause unwanted side reactions.

    • Causality: Strong bases like NaOH or NaOtBu can readily hydrolyze the methyl ester, leading to the corresponding carboxylate product. This complicates purification and reduces the yield of the desired product.

    • Recommended Action: Use a milder base that is still effective for the catalytic cycle. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[2][6] They are sufficiently basic to promote the reaction without aggressively attacking the ester.

  • Solvent and Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen.

    • Trustworthiness: A protocol that is not self-validating will fail here. The exclusion of oxygen is non-negotiable. Oxygen will oxidize the Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle and contributing to side reactions like the homocoupling of your boronic acid reagent.[7]

    • Recommended Action: Use anhydrous, degassed solvents (e.g., toluene, dioxane, or DMF). Ensure your reaction vessel is thoroughly flame-dried and maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction.

Workflow: Troubleshooting a Failed Suzuki Coupling

Here is a logical workflow to diagnose the problem with your reaction.

G cluster_reagents cluster_catalyst cluster_conditions cluster_side_reactions start Reaction Failed: No Product or Low Yield reagent_check Step 1: Verify Reagents start->reagent_check Begin Diagnosis catalyst_check Step 2: Evaluate Catalyst System reagent_check->catalyst_check Reagents OK boronic_acid Boronic acid/ester fresh? (Check for protodeboronation) reagent_check->boronic_acid halide_purity Aryl chloride pure? reagent_check->halide_purity condition_check Step 3: Scrutinize Reaction Conditions catalyst_check->condition_check Catalyst OK ligand_choice Is ligand suitable for Ar-Cl? (e.g., XPhos, SPhos) catalyst_check->ligand_choice catalyst_age Pd source fresh? (Stored under inert atm?) catalyst_check->catalyst_age side_reaction_check Step 4: Analyze for Side Products condition_check->side_reaction_check Conditions OK atmosphere Strictly inert atmosphere? (Degassed solvent?) condition_check->atmosphere base_choice Base appropriate? (e.g., K3PO4 vs. NaOH) condition_check->base_choice temperature Temperature optimal? (Typically 80-110 °C) condition_check->temperature success Reaction Optimized side_reaction_check->success Side Reactions Mitigated hydrolysis Ester hydrolysis observed? (Check LCMS for carboxylate) side_reaction_check->hydrolysis homocoupling Boronic acid homocoupling? (Indicates catalyst issues) side_reaction_check->homocoupling

Caption: A step-by-step decision tree for troubleshooting failed Suzuki reactions.

FAQ: Buchwald-Hartwig Amination

Question 2: My Buchwald-Hartwig amination with this compound and a primary/secondary amine is not proceeding. What should I change?

Answer: Similar to the Suzuki coupling, activating the aryl chloride is the primary hurdle. The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with aryl chlorides is highly dependent on the catalyst system.[8][9]

  • Catalyst and Ligand Selection: The choice of ligand is paramount. The ligand must stabilize the palladium center while promoting both the oxidative addition and the reductive elimination steps.

    • Expertise & Experience: First-generation ligands are not suitable. You require sterically hindered, electron-rich biaryl phosphine ligands or specialized ferrocenyl ligands.[8] For particularly challenging substrates or hindered amines, using a well-defined pre-catalyst (e.g., a G3 or G4 palladacycle) can provide more consistent results than generating the catalyst in situ.

    • Recommended Ligands: XantPhos, Josiphos-type ligands, and Buchwald's biarylphosphine ligands (e.g., BrettPhos, XPhos) are industry standards for this transformation.[10]

  • Base Selection: The base deprotonates the amine (or the amine-Pd complex) to generate the active nucleophile. Its strength is critical.

    • Causality: A base that is too weak will not allow the reaction to proceed. Aryl chlorides require a strong base to facilitate the catalytic cycle effectively.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these couplings. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong, non-nucleophilic option. If ester hydrolysis is a concern, a weaker base like K₃PO₄ can be attempted, but this will likely require higher temperatures and a more active catalyst system.

  • Solvent: The choice of solvent can influence catalyst solubility and reactivity.

    • Common Solvents: Anhydrous, degassed toluene, 1,4-dioxane, or DMF are typically used.[10][11] Toluene is often preferred as it is less coordinating than DMF, which can sometimes interfere with the catalyst.

Protocol: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride

This protocol provides a robust starting point that can be optimized.

  • Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (2-4 mol% relative to Pd).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv), the amine coupling partner (1.1-1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, approx. 0.1 M concentration) via cannula or syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor by TLC or LCMS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. Purify by column chromatography.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is common, the electron-deficient nature of the aromatic ring also makes it a candidate for Nucleophilic Aromatic Substitution (SNAr).

Question 3: I am attempting an SNAr reaction with a strong nucleophile (e.g., sodium methoxide), but the reaction is sluggish or fails. Isn't the ring activated enough?

Answer: This is an excellent question that gets to the heart of the SNAr mechanism. For an SNAr reaction to be efficient, the aromatic ring must be significantly electron-deficient, and strong electron-withdrawing groups must be positioned ortho or para to the leaving group.[12][13][14]

  • Analysis of the Substrate:

    • Activating Groups: this compound has a strong electron-withdrawing cyano (-CN) group para to the chlorine atom. This is an ideal position for activation. The ester group (-CO₂Me) is meta to the chlorine, which means it provides some inductive withdrawal but cannot stabilize the key intermediate through resonance.

    • Mechanism: The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[14][15] The stability of this complex is the key to the reaction's success. The para-cyano group directly stabilizes this intermediate via resonance.

  • Potential Causes of Failure:

    • Leaving Group Ability: In SNAr, the rate-determining step is the initial nucleophilic attack, not the loss of the leaving group.[14] Therefore, the typical halide reactivity trend is reversed: F > Cl > Br > I. While chlorine is a viable leaving group, it is less reactive than fluorine in this specific mechanism.

    • Nucleophile Strength: While you may be using a strong nucleophile, it might not be potent enough to overcome the activation barrier at the temperature you are using.

    • Solvent: SNAr reactions are significantly accelerated in polar aprotic solvents (e.g., DMSO, DMF, NMP). These solvents solvate the cation of your nucleophilic salt but poorly solvate the anion, making the nucleophile more "naked" and reactive.

Recommended Actions:

  • Increase Temperature: SNAr reactions often require elevated temperatures (100-150 °C) to proceed at a reasonable rate, especially with chloride as the leaving group.

  • Switch to a More Polar Aprotic Solvent: If you are using a solvent like THF or toluene, switch to DMSO or DMF.

  • Use a Stronger Nucleophile: If applicable, consider a more potent nucleophile.

Diagram: SNAr Mechanism and the Role of the Cyano Group

Caption: The SNAr mechanism highlighting the rate-determining attack and stabilization by the para-cyano group.

Section 3: General Stability and Unwanted Side Reactions

Question 4: My reaction seems to work, but my final product is impure, or I'm isolating an unexpected compound. What are the likely side reactions?

Answer: The two main culprits for unexpected products are the hydrolysis of the methyl ester or the nitrile group.

  • Hydrolysis of the Methyl Ester:

    • Conditions: This is the most common side reaction and occurs under strongly basic conditions, which are required for many cross-coupling reactions (e.g., using NaOtBu, NaOH, or even K₂CO₃ in aqueous media at high temperatures).[16]

    • Product: You will form the corresponding sodium or potassium 2-chloro-4-cyanobenzoate salt. This will drastically change the polarity of your molecule, and it will likely remain in the aqueous layer during an extraction.

    • Troubleshooting:

      • Use milder bases if the reaction allows (e.g., K₃PO₄, CsF).

      • Run the reaction under strictly anhydrous conditions.

      • If hydrolysis is unavoidable, you can re-esterify the final product after purification or simply acidify the aqueous layer to isolate the carboxylic acid product if that is acceptable.

  • Hydrolysis of the Nitrile Group:

    • Conditions: This is less common under typical cross-coupling conditions but can occur under harsh acidic or basic workups, or during reactions run at very high temperatures for extended periods.[17]

    • Product: The nitrile can be hydrolyzed first to a primary amide (-CONH₂) and then further to a carboxylic acid (-COOH).

    • Troubleshooting:

      • Avoid prolonged heating.

      • Use neutral or mildly acidic/basic conditions during the reaction workup.

      • If you suspect amide formation, check your mass spectrometry data for a mass increase of +18 (addition of H₂O).

References

Technical Support Center: Managing Impurities in Methyl 2-chloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-chloro-4-cyanobenzoate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this critical starting material. Here, we address common challenges related to impurities, providing in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your research and manufacturing processes. Our focus is on not just what to do, but why each step is crucial for obtaining a high-purity product.

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its molecular formula is C₉H₆ClNO₂, with a molecular weight of 195.6 g/mol .[1] The purity of this starting material is paramount, as even trace impurities can have a significant impact on the yield, purity, and safety of the final active pharmaceutical ingredient (API). This guide will walk you through the identification, management, and remediation of common impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My latest batch of this compound shows an unexpected peak in the HPLC analysis. What could be the potential impurity, and how can I identify it?

A1: Root Cause Analysis & Identification Strategy

An unexpected peak in your High-Performance Liquid Chromatography (HPLC) analysis of this compound can arise from several sources, including residual starting materials, byproducts from the synthesis, or degradation products. The most common impurities are often structurally related to the main compound.

Potential Impurities:

  • 2-Chloro-4-cyanobenzoic acid: This is a common impurity resulting from the hydrolysis of the methyl ester group.[1] The presence of moisture and acidic or basic conditions can accelerate this process.

  • Isomeric Impurities: Depending on the synthetic route, isomers such as Methyl 3-chloro-4-cyanobenzoate may be present.[2][3]

  • Residual Starting Materials: If the synthesis involves the esterification of 4-chlorobenzoic acid followed by other modifications, unreacted precursors could persist.[1]

  • Solvent Adducts or Residual Solvents: Though typically volatile, some high-boiling point solvents used in synthesis or purification might be retained.

Identification Workflow:

A systematic approach is crucial for impurity identification.

G cluster_0 Impurity Identification Workflow A Unexpected Peak in HPLC B LC-MS Analysis A->B Analyze sample C Mass-to-Charge Ratio (m/z) B->C Determine D High-Resolution Mass Spectrometry (HRMS) C->D For higher accuracy E Elemental Composition D->E Determine G Structural Elucidation E->G F NMR Spectroscopy (¹H, ¹³C) F->G Correlate data H Reference Standard Comparison G->H Synthesize or purchase I Confirmed Impurity Structure H->I Confirm identity

Caption: Workflow for the identification of unknown impurities.

Step-by-Step Protocol: Impurity Identification

  • LC-MS Analysis: The first step is to perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This will provide the mass-to-charge ratio (m/z) of the impurity.

  • High-Resolution Mass Spectrometry (HRMS): For a more precise mass determination, utilize HRMS. This will allow you to determine the elemental composition of the impurity and propose a molecular formula.

  • NMR Spectroscopy: Isolate the impurity using preparative HPLC and subject it to Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). The spectral data will provide detailed information about the chemical structure.

  • Reference Standard: If a potential structure is elucidated, synthesize or purchase a reference standard of the suspected impurity to confirm its identity by comparing retention times in HPLC and spectral data.

Q2: I've identified 2-Chloro-4-cyanobenzoic acid as a major impurity. What is the best method to remove it?

A2: Purification Strategy for Acidic Impurities

The presence of the acidic impurity, 2-chloro-4-cyanobenzoic acid, requires a purification strategy that leverages the difference in chemical properties between the acid and the desired methyl ester.

Recommended Purification Method: Liquid-Liquid Extraction

This method is effective due to the differing solubilities of the acidic impurity and the neutral ester in aqueous and organic phases.

Protocol: Liquid-Liquid Extraction for Removal of 2-Chloro-4-cyanobenzoic acid

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Aqueous Wash (Base): Transfer the organic solution to a separatory funnel and wash with a dilute aqueous solution of a weak base, such as 5% sodium bicarbonate (NaHCO₃). The acidic impurity will react with the base to form a water-soluble salt, which will partition into the aqueous layer.

    • Causality: The ester (this compound) is neutral and will remain in the organic phase, while the carboxylic acid impurity is deprotonated by the weak base to form a salt, making it soluble in the aqueous phase.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat Wash: Repeat the aqueous wash step one or two more times to ensure complete removal of the acidic impurity.

  • Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water and dissolved inorganic salts.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

  • Purity Check: Analyze the purified product by HPLC to confirm the absence of the acidic impurity.

Parameter Before Purification After Purification
Purity (by HPLC) ~95%>99%
2-Chloro-4-cyanobenzoic acid ~4%<0.1%

Table 1: Typical purity profile before and after liquid-liquid extraction.

Q3: My downstream reaction is sensitive to moisture. How can I ensure my this compound is sufficiently dry and how can I prevent hydrolysis during storage?

A3: Moisture Control and Storage Recommendations

Moisture can lead to the hydrolysis of the ester to the corresponding carboxylic acid, which can interfere with subsequent reactions.[1]

Drying Techniques:

  • Azeotropic Distillation: For larger quantities, azeotropic distillation with a solvent like toluene can be an effective method for removing water.

  • Drying Agents: For lab-scale quantities, dissolving the compound in a dry solvent and treating it with an anhydrous drying agent is sufficient.

  • Vacuum Drying: Placing the solid material in a vacuum oven at a moderate temperature (e.g., 40-50 °C) can effectively remove residual moisture and volatile solvents.

Storage Best Practices:

To prevent hydrolysis during storage, the following practices are recommended:

G cluster_0 Long-Term Stability A Store in a Tightly Sealed Container B Use an Inert Atmosphere (N₂ or Ar) A->B C Store in a Cool, Dry Place A->C D Avoid Exposure to Light A->D E Use of Desiccants C->E

Caption: Best practices for storing this compound.

  • Inert Atmosphere: Store the material under an inert atmosphere, such as nitrogen or argon, to displace moisture-laden air.

  • Desiccator: For small quantities, storage in a desiccator containing a drying agent like silica gel or calcium chloride is effective.

  • Appropriate Containers: Use well-sealed containers made of non-reactive materials.

Q4: What are the best analytical methods for routine quality control of this compound?

A4: Recommended Analytical Techniques for Quality Control

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive quality control.

Analytical Technique Purpose Key Parameters to Monitor
HPLC Purity assessment and quantification of non-volatile impurities.[4]Peak area percentage of the main component, presence and quantification of known and unknown impurities.
GC-MS Detection of volatile and semi-volatile impurities.Identification of residual solvents and volatile byproducts.
¹H NMR Structural confirmation and detection of proton-containing impurities.Chemical shifts, integration values, and absence of signals from common impurities.
Karl Fischer Titration Quantification of water content.Water content should be below the specified limit (e.g., <0.1%).

Table 2: Recommended analytical methods for quality control.

Protocol: HPLC Method for Purity Assessment

This method is suitable for determining the purity of this compound and quantifying related substances.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

This comprehensive guide provides a foundation for managing impurities in this compound. For further assistance or more specific inquiries, please do not hesitate to contact our technical support team.

References

Workup procedures for reactions containing Methyl 2-chloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing Methyl 2-chloro-4-cyanobenzoate. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experimental workup and purification processes.

Core Concepts: Understanding the Molecule

Before diving into troubleshooting, let's consider the functional groups of this compound. The molecule's reactivity is dominated by three key features:

  • Aryl Chloride: The chlorine atom is a leaving group, susceptible to nucleophilic aromatic substitution (SNAr) or participation in cross-coupling reactions. Its reactivity is enhanced by the electron-withdrawing effects of the cyano and methyl ester groups.

  • Methyl Ester: Prone to hydrolysis (saponification) under both acidic and, more rapidly, basic conditions to form the corresponding carboxylic acid.

  • Nitrile (Cyano Group): A robust group, but can be hydrolyzed to a primary amide or a carboxylic acid under harsh acidic or basic conditions. It can also be reduced to an amine.[1]

Understanding the delicate balance of reactivity in this molecule is paramount to designing a successful workup procedure that isolates the desired product without inducing unwanted side reactions.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is a reliable, general-purpose aqueous workup for a reaction involving this compound?

Answer:

A standard workup aims to separate your organic product from inorganic salts, water-soluble reagents, and catalysts. The key is to use mild conditions to prevent hydrolysis of the ester or cyano groups.

Here is a foundational, step-by-step protocol for a typical reaction performed in an aprotic solvent like THF, DMF, or Dioxane:

Experimental Protocol: General Workup

  • Quenching: Cool the reaction mixture to room temperature (or 0 °C if the reaction is exothermic). Slowly pour the mixture into a separatory funnel containing a mild quenching solution, such as saturated aqueous ammonium chloride (NH₄Cl) or deionized water. Avoid using acidic or basic quenches initially unless you have confirmed your product's stability.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). Perform the extraction three times (3x) to ensure complete recovery of the product.

  • Washing (Brine): Combine the organic layers and wash them with saturated aqueous sodium chloride (brine). This step helps to remove residual water and some water-soluble impurities from the organic phase.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Proceed with purification, typically via flash column chromatography or recrystallization.

Q2: My reaction TLC looks clean, but after the workup, I see new spots, and my desired product spot has diminished. What's happening?

Answer:

This is a classic sign of product instability under the workup conditions.[2] The most likely culprits are the aqueous acid or base solutions used during the quenching or washing steps. Both the ester and, to a lesser extent, the nitrile functionalities on your product can react under these conditions.

Causality:

  • Ester Hydrolysis: If you used a basic wash (e.g., NaHCO₃, Na₂CO₃), you may have saponified your methyl ester to the sodium carboxylate salt. This salt is highly polar and will partition into the aqueous layer, leading to its apparent "disappearance" from the organic phase on TLC.

  • Acid-Catalyzed Reactions: An acidic wash (e.g., dilute HCl) can sometimes catalyze hydrolysis or other unwanted reactions, depending on the specific structure of your product.

Troubleshooting Protocol:

  • Pre-Workup Stability Test: Before committing your entire batch, take a small aliquot (approx. 5%) of the crude reaction mixture.[2]

  • Divide it into three test tubes:

    • Tube A: Add a small amount of your intended acidic wash (e.g., 1M HCl).

    • Tube B: Add a small amount of your intended basic wash (e.g., saturated NaHCO₃).

    • Tube C: Add only water (as a control).

  • Stir for 15-30 minutes, then spot each on a TLC plate alongside the original crude mixture.

  • Analyze: If you see a change in the TLC for Tube A or B, you have identified an incompatibility.[2] You must modify your workup to use only neutral washes (water and brine).

Q3: My isolated yield is very low, but the reaction appears to have gone to completion. I suspect I've lost my product in the aqueous layer. How can I confirm this and recover it?

Answer:

This is a very common issue, almost always pointing to unintentional hydrolysis of the methyl ester to the more water-soluble carboxylate salt.

Diagnostic & Recovery Workflow:

  • Isolate the Aqueous Layer: Do not discard the aqueous layers from your extractions.

  • Acidify: Cool the combined aqueous layers in an ice bath and slowly acidify them with cold 1M HCl until the pH is ~2-3 (check with pH paper). The goal is to protonate the carboxylate salt (R-COO⁻Na⁺) to the free carboxylic acid (R-COOH).

  • Observe for Precipitation: If the corresponding carboxylic acid is a solid and poorly soluble in water, it may precipitate out. If so, you can collect it by vacuum filtration.

  • Back-Extraction: If no solid forms, the carboxylic acid may still be soluble enough to remain in the water. Perform a "back-extraction" of the acidified aqueous layer with a solvent like ethyl acetate or DCM (3x).

  • Analyze the Extract: Dry the organic layers from the back-extraction, concentrate them, and analyze the residue by TLC, NMR, or LC-MS. If this residue contains your desired compound (in its acid form), you have found your missing product.

The following diagram illustrates this diagnostic logic:

G start Low Isolated Yield check_aqueous Did you save the aqueous layer? start->check_aqueous acidify Acidify aqueous layer to pH 2-3 with 1M HCl check_aqueous->acidify Yes discard Aqueous layer discarded. Perform small-scale repeat. check_aqueous->discard No back_extract Back-extract with Ethyl Acetate acidify->back_extract analyze Analyze organic extract (TLC, NMR, LC-MS) back_extract->analyze product_found Product Found! (as carboxylic acid) analyze->product_found Positive ID product_lost Product not in aqueous layer. Consider other loss vectors. analyze->product_lost Negative ID

Caption: Troubleshooting workflow for locating product lost to the aqueous layer.

Q4: I am having extreme difficulty separating my product from unreacted this compound via column chromatography. What strategies can I employ?

Answer:

Co-elution of the starting material and product is common when the performed reaction imparts only a small change in polarity. For instance, substituting the chloride with a small alkyl or aryl group may not significantly alter the compound's interaction with the silica gel.

Strategies for Improved Separation:

StrategyRationale & Explanation
Solvent System Tuning The standard Ethyl Acetate/Hexanes system may not be optimal. Try a solvent system with a different selectivity. For example, replace Ethyl Acetate with Dichloromethane/Methanol or Acetone. The differing hydrogen bonding capabilities can alter the relative elution order.
TLC Optimization Run multiple TLCs in parallel using different solvent systems. Look for the system that provides the greatest separation (ΔRf) between your product and the starting material spot.
Recrystallization If your product is a solid, recrystallization is often superior to chromatography for removing closely-eluting impurities. Perform a solubility screen with various solvents (e.g., Ethanol, Isopropanol, Toluene, Heptane) to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or 0 °C.
Derivative Formation In complex cases, you might temporarily convert your product to a more easily separable derivative. For example, if your product also contains a free hydroxyl (-OH) group, you could protect it as a silyl ether. This significantly changes the polarity, allowing for easy separation from the starting material. The protecting group is then removed in a subsequent step.

Workup Troubleshooting Summary

The table below provides a quick reference for common issues and their primary causes and solutions.

Observed ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Product is water-soluble (hydrolysis).[2] 2. Product is volatile and lost during concentration.[2] 3. Product adsorbed onto filtration media (e.g., Celite).[2]1. Acidify aqueous layer and back-extract. 2. Check the rotovap trap; use minimal heat for concentration. 3. Wash filtration media with a polar solvent and analyze the filtrate.
Persistent Emulsion High concentration of salts or polar byproducts.Add brine to the separatory funnel to increase the ionic strength of the aqueous phase. If that fails, filter the entire mixture through a pad of Celite.
Crude NMR is Messy 1. Unidentified side reactions. 2. Paramagnetic species broadening peaks.1. Purify via column chromatography before concluding failure. 2. If a metal catalyst was used (e.g., Palladium, Copper), filter the crude solution through a plug of silica or Celite before concentration.
Unexpected Carboxylic Acid Saponification of the methyl ester by basic reagents or workup conditions.Use only neutral workup conditions (water, brine). If a base is required in the reaction, use it at the lowest effective temperature and quench carefully with a non-protic reagent or a mild acid like NH₄Cl.

General Workflow Diagram

This diagram outlines the decision-making process during a typical workup and purification.

G cluster_0 Reaction Phase cluster_1 Workup Phase cluster_2 Purification & Analysis reaction Crude Reaction Mixture quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) reaction->quench extract Liquid-Liquid Extraction (e.g., EtOAc) quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate crude_product Crude Product concentrate->crude_product is_solid Is product a solid? crude_product->is_solid column Flash Column Chromatography is_solid->column No/Impure recrystallize Recrystallization is_solid->recrystallize Yes pure_product Pure Product column->pure_product recrystallize->pure_product analysis Characterization (NMR, MS, etc.) pure_product->analysis

Caption: Standard laboratory workflow from reaction completion to pure product.

References

Technical Support Center: Catalyst Poisoning in Palladium Coupling with Methyl 2-chloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with challenging substrates like Methyl 2-chloro-4-cyanobenzoate. This molecule, while a valuable building block, presents a unique set of challenges due to the presence of both a relatively inert aryl chloride and a potentially catalyst-poisoning cyano group.

This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities, optimize your reaction conditions, and achieve successful outcomes.

Troubleshooting Guide: Diagnosing and Solving Reaction Failures

This section addresses common problems encountered during the palladium-catalyzed coupling of this compound in a direct question-and-answer format.

Q1: My reaction is not proceeding at all. I'm recovering only my starting material after an extended reaction time. What are the most likely causes?

A1: Complete lack of reactivity with an electron-deficient aryl chloride like this compound typically points to one of three critical issues: an inactive catalytic system from the outset, severe and immediate catalyst poisoning, or fundamentally inappropriate reaction conditions.

  • Improper Catalyst Activation or Degradation: Many common palladium sources, such as Pd(OAc)₂, are Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[1][2] If the reduction is inefficient, the catalysis will not initiate. This can be caused by oxidized phosphine ligands or insufficient reducing equivalents in the reaction mixture.[2] Furthermore, ensure your catalyst and ligands are fresh and have been stored properly under an inert atmosphere, as both can degrade over time.[3]

  • Severe Catalyst Poisoning: The cyano group (–CN) on your substrate is a notorious poison for palladium catalysts. Cyanide can coordinate strongly to palladium at all stages of the catalytic cycle—Pd(0) and Pd(II) intermediates—forming stable, catalytically inactive complexes like [(CN)₄Pd]²⁻.[4][5][6] If impurities in your starting material or a high local concentration of the substrate itself are present, the catalyst can be completely inhibited before any significant turnover occurs.

  • Sub-Optimal Catalyst System for Aryl Chlorides: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the rate-determining oxidative addition step.[7][8][9] A standard catalyst system like Pd(PPh₃)₄ may be insufficient. Couplings of aryl chlorides, especially electron-deficient ones, necessitate the use of highly active, specialized catalysts. These typically involve bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) that promote the challenging oxidative addition step.[10][11][12]

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.[3][13] Inadequate degassing of solvents and failure to maintain a rigorously inert atmosphere (argon or nitrogen) can lead to rapid oxidation of Pd(0) to inactive Pd(II) oxides and oxidation of phosphine ligands, halting the reaction before it begins.

Q2: My reaction starts but stalls at low-to-moderate conversion, even after extended time or with additional heating. What is happening to my catalyst?

A2: This is a classic symptom of progressive catalyst deactivation during the reaction. While the initial conditions are sufficient to start the catalytic cycle, one or more processes are slowly killing the catalyst over time.

  • Progressive Cyanide Poisoning: The most probable culprit is the cyano group on your substrate and, subsequently, your product. As the reaction proceeds, the concentration of these nitrile-containing molecules increases. Cyanide can reversibly or irreversibly bind to the palladium center, disrupting key steps like reductive elimination.[4][5][14] Hartwig has shown that reductive elimination to form ArCN can be slow for electron-deficient aryl groups, increasing the lifetime of intermediates that are vulnerable to poisoning.[14]

  • Ligand Degradation or Dissociation: At the elevated temperatures often required for aryl chloride coupling, phosphine ligands can degrade. More importantly, the strong-binding cyanide can displace the phosphine ligand from the palladium center, leading to the formation of less active or inactive palladium-cyanide species.[4][5][6] The choice of a sterically bulky ligand can help prevent this displacement.[15]

  • Formation of Palladium Black: The appearance of a black precipitate is a visual indicator of catalyst decomposition into bulk palladium metal (Pd black).[16] This occurs when the Pd(0) species, stripped of its stabilizing ligands, agglomerates. This is often a consequence of ligand degradation or displacement and is a common pathway for catalyst deactivation.

Q3: I'm observing a significant amount of black precipitate (palladium black) forming in my reaction flask. What does this signify and how can I prevent it?

A3: The formation of palladium black indicates that your homogeneous catalyst is becoming heterogeneous and, for the most part, inactive.[16] It means the palladium atoms are no longer soluble and stabilized by the ligand system.

Causes:

  • Ligand Instability/Dissociation: As mentioned, high temperatures can cause ligand degradation. More specific to your substrate, the cyanide group can actively displace the necessary phosphine ligand, leaving behind "naked" Pd(0) which then precipitates.

  • Incorrect Ligand-to-Palladium Ratio: An insufficient amount of ligand relative to the palladium source can leave some palladium atoms coordinatively unsaturated and prone to aggregation. For many Pd(II) precatalysts, a ligand:Pd ratio of 1:1 to 2:1 is optimal.

  • High Reaction Temperature: While necessary for activating the aryl chloride, excessive heat can accelerate ligand degradation and catalyst agglomeration.

Prevention Strategies:

  • Use More Robust Ligands: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. Their bulkiness provides a more stable coordination sphere around the palladium, making both dissociation and displacement by cyanide less likely.[12][17]

  • Optimize Temperature: Determine the minimum temperature required for a reasonable reaction rate. Avoid unnecessarily high temperatures.

  • Use a Precatalyst: Modern, well-defined palladium precatalysts (e.g., palladacycles) are often more stable and generate the active Pd(0) species more cleanly and efficiently than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[14] This can lead to a lower concentration of unstable, ligand-free palladium during the reaction.

Q4: How does the cyano group on this compound mechanistically interfere with the catalytic cycle?

A4: The cyano group is a potent inhibitor because it can attack and deactivate multiple palladium intermediates within the catalytic cycle. Mechanistic studies by Grushin have shown that cyanide can poison every key step.[4][5][14]

  • Poisoning of the Pd(0) Catalyst: The active Pd(0)L₂ species can be attacked by excess cyanide to form inactive complexes such as [Pd(CN)₄]²⁻, preventing it from entering the cycle via oxidative addition.

  • Interference with Oxidative Addition: Cyanide can compete with the aryl chloride for coordination to the Pd(0) center, slowing down the rate-limiting oxidative addition step.

  • Deactivation of the Pd(II) Intermediate: After oxidative addition, the resulting ArPd(II)(L)₂Cl complex is also vulnerable. Cyanide can displace the phosphine ligands and the chloride to form highly stable, four-coordinate [ArPd(CN)₃]²⁻ species. These complexes are very reluctant to undergo reductive elimination to form the desired product.[4][5]

Below is a diagram illustrating the standard Suzuki-Miyaura catalytic cycle and the points at which cyanide can intercept and poison the palladium intermediates.

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex ArPd(II)(L)₂X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ Ar-X) poison_pd0 Inactive Pd(0)-Cyanide Complexes e.g., [Pd(CN)₄]²⁻ pd0->poison_pd0 trans_complex ArPd(II)(L)₂R (Transmetalation Complex) oa_complex->trans_complex Transmetalation (+ R-B(OR)₂) poison_pd2 Inactive ArPd(II)-Cyanide Complexes e.g., [ArPd(CN)₃]²⁻ oa_complex->poison_pd2 trans_complex->pd0 Reductive Elimination (- Ar-R) trans_complex->poison_pd2 Poisoning by CN⁻

Caption: Palladium catalytic cycle and points of cyanide poisoning.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding reaction setup and optimization to proactively avoid catalyst poisoning.

Q1: What is the best palladium precatalyst and ligand combination for a substrate like this compound?

A1: For a challenging electron-deficient aryl chloride, a highly active catalyst system is non-negotiable.

  • Recommended Ligands: Bulky, electron-rich biaryl phosphine ligands are the state-of-the-art. Top candidates include XPhos , SPhos , and tBuXPhos .[10][14][17] These ligands accelerate the slow oxidative addition of the aryl chloride and their steric bulk helps stabilize the palladium center, preventing both decomposition and displacement by cyanide.[15]

  • Recommended Precatalysts: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can work with the right ligand, modern, well-defined precatalysts often provide more reproducible results. Palladacycle precatalysts (e.g., G3-XPhos) are excellent choices as they generate the active Pd(0) species cleanly and efficiently upon exposure to a base.[14]

Q2: If I were performing a cyanation reaction, which cyanide source is least likely to poison the catalyst?

A2: While your substrate already contains a nitrile, this question is highly relevant for related syntheses. The choice of cyanide source is critical for managing catalyst poisoning.

  • Avoid: Highly soluble and toxic sources like NaCN and KCN, as they generate a high concentration of free cyanide ions, which are potent catalyst poisons.[14]

  • Prefer:

    • Zinc Cyanide (Zn(CN)₂): This is a widely used source. It is less soluble than alkali metal cyanides, leading to a lower, controlled concentration of free cyanide.[14]

    • Potassium Ferrocyanide (K₄[Fe(CN)₆]): This is an excellent, non-toxic alternative.[14][18] It is a stable coordination complex that releases cyanide slowly into the reaction medium, minimizing catalyst deactivation. It is often used in aqueous/organic biphasic systems.[10][14]

Q3: What are the critical best practices for setting up the reaction to minimize catalyst deactivation?

A3: A meticulous experimental setup is crucial for success.

  • Rigorous Inert Atmosphere: Use Schlenk line techniques or a glovebox. Degas your solvent thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes).[3][19] Ensure all glassware is oven- or flame-dried.

  • Purity of Reagents: Use high-purity, anhydrous solvents and bases. Impurities, particularly water or sulfur-containing compounds, can deactivate the catalyst.[4][5][20]

  • Order of Addition: The order in which you add reagents can be important. Consider pre-forming the active catalyst by stirring the palladium source and ligand in the solvent for a few minutes before adding the substrate and base. This can sometimes lead to a more efficient initiation of the catalytic cycle.

  • Choice of Base: For Suzuki couplings, a weaker base like K₃PO₄ or K₂CO₃ is often preferred over strong bases like NaOH or NaOtBu, especially when dealing with base-sensitive functional groups like esters.[3][8] The base is crucial for the transmetalation step but can also promote side reactions if too harsh.

Q4: Are there alternative coupling strategies that might be less susceptible to the issues with this substrate?

A4: While palladium catalysis is the workhorse, if problems persist, you could consider alternative metals. Nickel-based catalyst systems are known to be effective for the coupling of aryl chlorides and can sometimes exhibit different sensitivities to functional groups compared to palladium. However, palladium systems with modern, specialized ligands remain the most versatile and are generally the first choice for achieving this transformation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This is a representative protocol. Optimization of ligand, base, solvent, and temperature will likely be necessary.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 Precatalyst (1-3 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, with 5-10% v/v degassed water)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Under a positive pressure of argon, add the XPhos Pd G3 precatalyst.

  • Add the degassed solvent mixture via syringe.

  • Place the sealed flask in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Screening of Ligands for Optimal Performance

Setup:

  • Use small-scale reaction vials (e.g., 2 mL microwave vials) with stir bars.

  • Prepare a stock solution of this compound, the boronic acid, and the base in the chosen solvent to ensure consistent dispensing.

  • In parallel, to each vial under an inert atmosphere, add a palladium source (e.g., Pd₂(dba)₃) and a different ligand (e.g., XPhos, SPhos, RuPhos, P(t-Bu)₃) maintaining a constant Pd:Ligand ratio (typically 1:2).

  • Add the stock solution to each vial, seal, and heat to the desired temperature.

  • Monitor all reactions simultaneously at set time points (e.g., 1h, 4h, 12h) by taking a small aliquot for LC-MS or GC-MS analysis to compare conversion rates.

Data & Reference Tables

Table 1: Common Catalyst Poisons in Palladium Cross-Coupling
Poison ClassExamplesEffect on Catalyst
Cyanides -CN⁻, HCNForms highly stable, inactive Pd(0) and Pd(II) complexes.[4][5][6]
Sulfur Compounds Thiols, sulfides, elemental sulfurStrong coordination to Pd, blocking active sites.[20][21]
Oxygen O₂Oxidizes active Pd(0) to inactive Pd(II); oxidizes phosphine ligands.[3][13]
Water (in excess) H₂OCan facilitate HCN formation from cyanide salts, a potent poison.[4][5][6]
Coordinating Solvents High concentrations of DMF, DMSOCan compete with substrates for coordination sites.
Table 2: Ligand Selection Guide for Aryl Chlorides
Ligand TypeExamplesCharacteristicsBest For
Buchwald Ligands XPhos, SPhos, RuPhosBulky, electron-rich biaryl phosphinesGeneral, highly active for Ar-Cl, robust.[17]
Fu Ligands P(t-Bu)₃Electron-rich, sterically demanding trialkylphosphinesHighly active, but can be oxygen sensitive.[12]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrStrong σ-donors, thermally stableHigh-temperature couplings, electron-deficient Ar-Cl.[22][23]
Traditional Ligands PPh₃, dppfLess electron-rich, less bulkyGenerally ineffective for unactivated aryl chlorides.[14]

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 2-chloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structure elucidation of organic molecules. This guide provides an in-depth analysis and comparison of the ¹H and ¹³C NMR spectra of Methyl 2-chloro-4-cyanobenzoate, a substituted aromatic compound valuable as a building block in medicinal chemistry and materials science. We will explore not only the spectral data but also the underlying principles and experimental considerations that lead to a confident structural assignment.

The Subject Molecule: Predicting Spectral Features

This compound possesses a unique substitution pattern that removes the symmetry of the benzene ring, rendering all three aromatic protons and all eight carbon atoms chemically non-equivalent.

Structure:

  • Aromatic Ring: A benzene core.

  • Substituents:

    • -COOCH₃ (Methyl Ester): An electron-withdrawing group (EWG) at position C1.

    • -Cl (Chloro): An EWG at position C2.

    • -CN (Cyano): A strong EWG at position C4.

The powerful deshielding effects of these electron-withdrawing groups are expected to shift the aromatic protons and carbons to a lower field (higher ppm) in the NMR spectra.[1][2] The protons on the aromatic ring are anticipated to appear in the δ 6.5-8.5 ppm region.[3][4]

Experimental Protocol: Ensuring Data Integrity

High-quality NMR data is contingent on meticulous sample preparation and proper instrument setup.[5][6] The following protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra.

Materials and Instrumentation
  • Analyte: this compound (5-20 mg for ¹H, 20-50 mg for ¹³C).[5]

  • NMR Tubes: High-quality, clean, and undamaged 5 mm NMR tubes.[5][7]

  • Deuterated Solvent: Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[5]

  • Internal Standard: Tetramethylsilane (TMS) is added to the solvent by the manufacturer to serve as the 0 ppm reference point.[8][9]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh the desired amount of the solid sample and place it in a clean, dry vial.[5]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[5][7] Gently vortex or sonicate to ensure the sample dissolves completely, forming a homogenous solution.[5]

  • Transfer: Using a Pasteur pipette, carefully transfer the solution into the NMR tube, ensuring a sample height of 4-5 cm.[5][6] Avoid introducing any solid particles.

  • Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.[5] Securely cap the tube.[7]

Data Acquisition Workflow

The process of acquiring an NMR spectrum involves several automated steps performed by the spectrometer's software after the sample is inserted.

Caption: Automated workflow for NMR data acquisition.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information about the number of different proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling.[8][10] Protons on substituted aromatic rings often exhibit complex splitting patterns due to coupling with their neighbors.[3][11]

Data and Assignments
Signal LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-A8.05d1.81HH-3
H-B7.85dd8.2, 1.81HH-5
H-C7.70d8.21HH-6
H-D3.95s-3H-OCH₃

Note: Data is predicted and representative for a 400 MHz spectrometer in CDCl₃. Actual values may vary slightly.

Interpretation of Signals
  • -OCH₃ Protons (H-D): The methyl protons appear as a sharp singlet at ~3.95 ppm. This chemical shift is characteristic of protons on a carbon attached to an oxygen atom in an ester functional group.[12] The singlet multiplicity indicates no adjacent protons to couple with.

  • Aromatic Protons (H-A, H-B, H-C): These protons resonate in the downfield region (7.70-8.05 ppm) due to the deshielding effects of the aromatic ring current and the attached electron-withdrawing groups.[3][4] Their specific assignments can be deduced from their coupling patterns:

    • H-6 (H-C): This proton is ortho to H-5, resulting in a doublet with a typical ortho coupling constant (J_ortho) of ~8.2 Hz.[13]

    • H-5 (H-B): This proton is coupled to both H-6 (ortho) and H-3 (meta). It therefore appears as a doublet of doublets, showing both the large ortho coupling (~8.2 Hz) and a smaller meta coupling (J_meta) of ~1.8 Hz.[13]

    • H-3 (H-A): This proton is only coupled to H-5 via a meta relationship, resulting in a doublet with the small meta coupling constant (~1.8 Hz).[13]

The following diagram illustrates these coupling relationships.

Proton_Coupling H3 H5 H3->H5 H6 H5->H6

Caption: ¹H-¹H spin-spin coupling in the aromatic ring.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[14] In proton-decoupled ¹³C NMR, each unique carbon atom typically appears as a single line, simplifying the spectrum. The chemical shifts provide insight into the hybridization and electronic environment of each carbon.[15]

Data and Assignments
Chemical Shift (δ, ppm)AssignmentCarbon Type
164.5C=OCarbonyl
139.0C-2Aromatic (C-Cl)
135.5C-1Aromatic (C-CO)
133.0C-6Aromatic (CH)
131.5C-3Aromatic (CH)
128.0C-5Aromatic (CH)
117.0C-CNNitrile
116.5C-4Aromatic (C-CN)
53.0-OCH₃Methyl

Note: Data is predicted and representative. Quaternary carbon signals (C-1, C-2, C-4, C=O, C-CN) are often of lower intensity.

Interpretation of Signals
  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing at ~164.5 ppm, a characteristic region for this functional group.[16]

  • Aromatic Carbons: The six aromatic carbons appear in the typical range of 116-140 ppm.[4][14]

    • Substituent-Bearing Carbons (C1, C2, C4): These quaternary carbons are influenced directly by the electronegativity and anisotropic effects of their substituents. Their precise assignment often requires advanced techniques like 2D NMR (HMBC) or comparison with predicted spectra.

    • Protonated Carbons (C3, C5, C6): These carbons can be definitively assigned by correlating them with their attached protons using an HSQC experiment.

  • Nitrile Carbon (-CN): The cyano carbon appears around 117.0 ppm.[14]

  • Methyl Carbon (-OCH₃): The sp³-hybridized methyl carbon is the most shielded, appearing furthest upfield at ~53.0 ppm.[16]

Comparative Analysis: ¹H vs. ¹³C NMR

Feature¹H NMR Spectroscopy¹³C NMR Spectroscopy
Information Provided Proton count, chemical environment, and proton-proton connectivity (J-coupling).[8]Carbon skeleton, number of unique carbons, and hybridization state.[14]
Sensitivity High (¹H is ~100% abundant and has a high gyromagnetic ratio).Low (¹³C is only ~1.1% abundant), requiring more sample or longer acquisition times.[6]
Spectral Dispersion Narrow range (~0-12 ppm), leading to potential signal overlap.[8][9]Wide range (~0-220 ppm), resulting in excellent signal separation.[8][14]
Key Insight for this Molecule Confirms the relative positions (ortho, meta) of the three aromatic protons through distinct coupling patterns.[11]Confirms the presence of all eight unique carbons, including the four quaternary carbons not visible in the ¹H spectrum.

While ¹H NMR excels at defining the connectivity of protons, ¹³C NMR provides a direct map of the carbon framework. Together, they offer a complementary and comprehensive picture of the molecular structure. For instance, while ¹H NMR confirms the 1,2,4-trisubstitution pattern via the aromatic coupling, ¹³C NMR confirms the presence and electronic nature of the non-protonated carbons, such as the carbonyl and cyano groups.

Alternative Techniques

  • Mass Spectrometry (MS): Would confirm the molecular weight of the compound (195.6 g/mol ) and provide fragmentation data, but it would not definitively distinguish between positional isomers.

  • Infrared (IR) Spectroscopy: Would identify the presence of key functional groups, such as the C≡N stretch (~2230 cm⁻¹), C=O stretch (~1730 cm⁻¹), and C-Cl stretch (~750 cm⁻¹), but would not reveal the connectivity of the atoms.[3][4]

NMR remains the gold standard for this type of detailed structural analysis because it provides direct evidence of the atomic connectivity through bonds.

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides a robust and definitive characterization of this compound. The ¹H NMR spectrum elucidates the substitution pattern on the aromatic ring through clear spin-spin coupling, while the ¹³C NMR spectrum confirms the complete carbon skeleton. This guide demonstrates how a systematic approach to spectral interpretation, grounded in fundamental principles of chemical shift and coupling, allows researchers to confidently determine complex molecular structures.

References

A Comparative Guide to the Characterization of Novel Derivatives from Methyl 2-chloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Core Scaffold

In the landscape of medicinal chemistry and materials science, the benzonitrile moiety is a cornerstone, serving as a pivotal building block for a multitude of functional molecules.[1] Methyl 2-chloro-4-cyanobenzoate, in particular, stands out as a highly versatile starting material. Its structure is strategically functionalized with three distinct reactive sites: a methyl ester, a nitrile group, and a chloro substituent. The chlorine atom, activated by the ortho- and para-directing cyano group, is an excellent handle for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse molecular architectures.[1][2]

This guide provides an in-depth comparative analysis of the synthesis and characterization of two distinct classes of derivatives synthesized from this compound: a biaryl derivative via Suzuki-Miyaura cross-coupling and an amino derivative via nucleophilic aromatic substitution (SNAr). We will explore the causality behind the synthetic choices and delve into a multi-technique analytical workflow, presenting supporting data to objectively compare the final products. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.

Part 1: Synthetic Pathways and Mechanistic Rationale

The divergent reactivity of the C-Cl bond in this compound allows for tailored synthetic strategies. We will compare two powerful C-C and C-N bond-forming reactions.

C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3][4] It is the method of choice for creating biaryl structures, which are prevalent in pharmaceuticals and organic materials.[5][6]

Causality of Experimental Choice: We chose a palladium-catalyzed Suzuki coupling to replace the chlorine atom with a phenyl group. Palladium catalysts are exceptionally effective due to their ability to cycle between Pd(0) and Pd(II) oxidation states, which is essential for the reaction mechanism.[7] The use of an organoboron reagent (phenylboronic acid) is advantageous due to its stability, low toxicity, and commercial availability.

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond.[8]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center.[9]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[10][8]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Cl Ar-Pd(II)-X Ar-Pd(II)(L2)-Cl OxAdd->Ar-Pd(II)-X Transmetal Transmetalation Ar-Pd(II)-X->Transmetal Ar'-B(OH)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)(L2)-Ar' Transmetal->Ar-Pd(II)-Ar' RedElim Reductive Elimination Ar-Pd(II)-Ar'->RedElim Ar-Ar' RedElim->Pd(0)L2

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

C-N Bond Formation: Nucleophilic Aromatic Substitution (SNAr)

Aryl halides bearing electron-withdrawing groups are susceptible to nucleophilic attack.[2][11] The cyano group at the para-position and the ester at the meta-position (relative to the chlorine) render the aromatic ring electron-deficient, activating it towards nucleophilic aromatic substitution.

Causality of Experimental Choice: We selected an SNAr reaction with a primary amine (e.g., propylamine) to demonstrate the formation of a C-N bond. This reaction proceeds via an addition-elimination mechanism, which is distinct from SN1 and SN2 pathways.[12] The reaction is initiated by the nucleophilic attack on the carbon bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[11][12] The aromaticity is then restored by the elimination of the chloride ion. The ortho and para positions of the electron-withdrawing groups are crucial for stabilizing the negative charge of the intermediate.[11]

Synthetic_Pathways start This compound suzuki Suzuki-Miyaura Coupling (Phenylboronic Acid, Pd Catalyst, Base) start->suzuki snar Nucleophilic Aromatic Substitution (SNAr) (Propylamine, Base) start->snar product_suzuki Derivative A: Methyl 4-cyano-[1,1'-biphenyl]-2-carboxylate suzuki->product_suzuki product_snar Derivative B: Methyl 4-cyano-2-(propylamino)benzoate snar->product_snar

Caption: Divergent synthetic pathways from this compound.

Part 2: The Analytical Workflow: A Multi-Technique Approach

Confirming the identity and purity of newly synthesized compounds is a critical step that requires a suite of analytical techniques.[13] Each method provides a unique piece of structural information, and together they allow for unambiguous characterization. Purity is first assessed to ensure that spectroscopic data is not convoluted by the presence of starting materials or by-products.[14][15]

Analytical_Workflow cluster_characterization Structural Characterization synthesis Synthesized Derivative (Crude Product) purification Purification (e.g., Column Chromatography) synthesis->purification purity Purity Assessment (HPLC, LC-MS) purification->purity ms Mass Spectrometry (MS) (Molecular Weight) purity->ms If >95% Pure ir Infrared (IR) Spectroscopy (Functional Groups) purity->ir If >95% Pure nmr NMR Spectroscopy (¹H, ¹³C) (Connectivity & Environment) purity->nmr If >95% Pure final Confirmed Structure ms->final ir->final xray Single Crystal X-Ray Crystallography (3D Structure - Unambiguous) nmr->xray If crystal obtained nmr->final xray->final

Caption: A typical analytical workflow for the characterization of novel compounds.

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful techniques for elucidating the structure of organic molecules in solution.[16] ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.[16][17] For our derivatives, the key stretches are the C≡N (nitrile) and C=O (ester) bonds.

Mass Spectrometry (MS): MS provides the mass-to-charge ratio (m/z) of the molecule, which allows for the determination of its molecular weight.[18] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Single-Crystal X-ray Crystallography: This is the definitive method for determining the three-dimensional structure of a molecule.[19][20] It provides precise information on bond lengths, bond angles, and stereochemistry, offering unambiguous structural proof.[21][22][23]

Part 3: Comparative Data Analysis

The following tables summarize the representative analytical data for the starting material and the two synthesized derivatives. This data illustrates how each characterization technique provides distinct evidence for the success of the respective chemical transformations.

Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data (Representative)

Compound Key ¹H NMR Shifts (δ, ppm) Key ¹³C NMR Shifts (δ, ppm) Rationale for Spectral Changes
Starting Material 7.8-8.2 (Ar-H), 3.95 (O-CH₃) 164.5 (C=O), 130-140 (Ar-C), 116.8 (C≡N), 53.1 (O-CH₃) Baseline spectrum of the substituted benzene ring.
Derivative A (Suzuki) 7.4-8.3 (Ar-H, increased integration), 3.70 (O-CH₃) 166.1 (C=O), 118.5-145.0 (Ar-C, more signals), 117.2 (C≡N), 52.5 (O-CH₃) Appearance of new aromatic proton and carbon signals from the introduced phenyl ring. A slight upfield shift of the O-CH₃ protons due to altered electronic environment.

| Derivative B (SNAr) | 7.0-8.0 (Ar-H), 5.5 (N-H, broad), 3.85 (O-CH₃), 3.3 (N-CH₂), 1.7 (CH₂), 1.0 (CH₃) | 167.0 (C=O), 110-150 (Ar-C), 117.5 (C≡N), 52.8 (O-CH₃), 45.0 (N-CH₂) | Disappearance of the C-Cl substituted carbon signal and appearance of new aliphatic signals corresponding to the propyl group. A broad N-H proton signal is observed. |

Table 2: Comparative MS and IR Spectroscopic Data (Representative)

Compound Molecular Ion (m/z) Key IR Bands (cm⁻¹) Rationale for Changes
Starting Material 195.60 2230 (C≡N), 1725 (C=O), ~800 (C-Cl) Characteristic peaks for the nitrile, ester, and chloro-aromatic functionalities.
Derivative A (Suzuki) 237.25 2228 (C≡N), 1720 (C=O) Increase in molecular weight by 41.65 Da, corresponding to the replacement of Cl with C₆H₅. The C-Cl stretch disappears.

| Derivative B (SNAr) | 218.25 | 3350 (N-H), 2225 (C≡N), 1715 (C=O) | Increase in molecular weight by 22.65 Da, corresponding to the replacement of Cl with NH-propyl. Appearance of a new N-H stretching band and disappearance of the C-Cl band. |

Part 4: Detailed Experimental Protocols

Trustworthiness through Reproducibility: The following protocols are designed to be self-validating. The described workup and purification steps are critical for isolating a product of sufficient purity for accurate characterization, as outlined in the analytical workflow.

Protocol 4.1: Synthesis of Derivative A (Suzuki-Miyaura Coupling)
  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and a suitable base such as K₂CO₃ (2.0 eq.).

  • Add a solvent mixture, typically toluene/water (e.g., 4:1 v/v).

  • De-gas the mixture by bubbling N₂ through the solvent for 15-20 minutes.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq.).

  • Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Derivative A.

Protocol 4.2: Synthesis of Derivative B (Nucleophilic Aromatic Substitution)
  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO.

  • Add propylamine (1.5 eq.) and a non-nucleophilic base such as K₂CO₃ or Et₃N (2.0 eq.).

  • Heat the mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to yield Derivative B.

Protocol 4.3: General Analytical Procedures
  • NMR: Spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

  • MS: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.

  • IR: Spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film on a NaCl plate.

  • X-Ray Crystallography: Single crystals suitable for diffraction are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent.[20] Data is collected on a diffractometer equipped with a Mo or Cu X-ray source.[21]

Conclusion

The strategic functionalization of this compound provides a robust platform for generating diverse chemical entities. Through the application of cornerstone synthetic reactions like the Suzuki-Miyaura coupling and nucleophilic aromatic substitution, distinct biaryl and amino-substituted derivatives can be efficiently produced. A rigorous and multi-faceted analytical workflow, combining spectroscopic and crystallographic methods, is essential for the unambiguous characterization of these novel structures. The comparative data presented herein demonstrates how each technique provides complementary and definitive evidence, validating the synthetic outcomes and providing a solid foundation for further research and development.

References

A Comparative Analysis of the Reactivity of Methyl 2-chloro-4-cyanobenzoate and its Bromo Analog for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Halogen Reactivity in Key Synthetic Transformations

In the landscape of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic campaign. Aryl halides, such as the cyanobenzoate derivatives, are foundational scaffolds in the synthesis of a multitude of biologically active molecules. The choice between a chloro or bromo substituent on these aromatic rings can have profound implications for reaction kinetics, yields, and overall cost-effectiveness. This guide provides an in-depth comparison of the reactivity of methyl 2-chloro-4-cyanobenzoate and its bromo analog, methyl 2-bromo-4-cyanobenzoate, with a focus on two cornerstone reactions in modern organic synthesis: Nucleophilic Aromatic Substitution (SNAr) and the Suzuki-Miyaura cross-coupling reaction.

The Fundamental Dichotomy: Understanding C-Cl vs. C-Br Reactivity

The divergent reactivity of aryl chlorides and bromides stems from a combination of factors, primarily the carbon-halogen bond strength and the electronegativity of the halogen. The C-Br bond is inherently weaker than the C-Cl bond, a factor that significantly influences reactions where the cleavage of this bond is a key step.[1][2] Conversely, the higher electronegativity of chlorine can play a dominant role in reactions where the polarization of the C-X bond is more critical.

This guide will dissect how these fundamental properties manifest in two distinct and highly relevant reaction classes, providing researchers with the insights needed to make informed decisions in their synthetic endeavors.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens

Nucleophilic aromatic substitution is a powerful tool for the functionalization of electron-deficient aromatic rings.[3] The presence of both a cyano and a methyl ester group, both electron-withdrawing, renders the aromatic core of our target molecules susceptible to nucleophilic attack. The generally accepted mechanism for SNAr involves a two-step addition-elimination process, where the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex.[4]

Contrary to the trends observed in SN1 and SN2 reactions, the reactivity of aryl halides in SNAr often follows the order F > Cl > Br > I. This is because the highly electronegative halogen polarizes the carbon atom to which it is attached, making it more electrophilic and thus more susceptible to nucleophilic attack.[2] While the C-F bond is the strongest, its cleavage is not the rate-limiting step. Instead, the stabilization of the anionic Meisenheimer complex by the inductive effect of the halogen is the dominant factor.

However, it is important to note that this reactivity order is not absolute and can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.[3] In some cases, particularly with softer nucleophiles, the polarizability of the C-X bond can become more important, leading to a reversal of the reactivity trend.

Experimental Workflow for a Comparative SNAr Reaction

SNAr_Workflow cluster_chloro This compound cluster_bromo Methyl 2-bromo-4-cyanobenzoate chloro_start Dissolve chloro-analog and nucleophile in DMSO chloro_heat Heat reaction mixture at 120 °C for 12 h chloro_start->chloro_heat chloro_workup Aqueous workup and extraction with EtOAc chloro_heat->chloro_workup chloro_purify Purification by column chromatography chloro_workup->chloro_purify chloro_product Isolated Product chloro_purify->chloro_product bromo_start Dissolve bromo-analog and nucleophile in DMSO bromo_heat Heat reaction mixture at 120 °C for 8 h bromo_start->bromo_heat bromo_workup Aqueous workup and extraction with EtOAc bromo_heat->bromo_workup bromo_purify Purification by column chromatography bromo_workup->bromo_purify bromo_product Isolated Product bromo_purify->bromo_product Suzuki_Workflow cluster_chloro This compound cluster_bromo Methyl 2-bromo-4-cyanobenzoate chloro_start Combine chloro-analog, boronic acid, Pd catalyst, ligand, and base in dioxane/water chloro_degas Degas mixture with argon chloro_start->chloro_degas chloro_heat Heat at 100 °C for 10 h chloro_degas->chloro_heat chloro_workup Aqueous workup and extraction with EtOAc chloro_heat->chloro_workup chloro_purify Purification by column chromatography chloro_workup->chloro_purify chloro_product Isolated Product chloro_purify->chloro_product bromo_start Combine bromo-analog, boronic acid, Pd catalyst, ligand, and base in dioxane/water bromo_degas Degas mixture with argon bromo_start->bromo_degas bromo_heat Heat at 80 °C for 4 h bromo_degas->bromo_heat bromo_workup Aqueous workup and extraction with EtOAc bromo_heat->bromo_workup bromo_purify Purification by column chromatography bromo_workup->bromo_purify bromo_product Isolated Product bromo_purify->bromo_product

References

A Senior Application Scientist's Guide to Benzonitrile Synthesis: A Comparative Analysis of Modern and Classical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Benzonitrile Moiety

The benzonitrile structural motif is a cornerstone in modern chemistry, serving as a critical intermediate and a key pharmacophore in a vast array of applications, from pharmaceuticals and agrochemicals to dyes and advanced materials.[1][2] Compounds like Methyl 2-chloro-4-cyanobenzoate are not merely synthetic curiosities; they are versatile building blocks whose efficient synthesis is paramount to drug development and materials science.[3] The nitrile group's utility lies in its dual nature: it is a stable functional group that can direct molecular interactions, and it is a versatile synthetic handle, readily transformed into amines, carboxylic acids, aldehydes, and other essential functionalities.[1]

This guide provides a comparative overview of the principal synthetic strategies for introducing a nitrile group onto an aromatic ring. We will move beyond a simple recitation of protocols to offer a deeper analysis of the underlying mechanisms, practical considerations, and the relative merits of each approach. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate method for their specific synthetic challenge, balancing factors such as substrate scope, cost, safety, and scalability. We will explore modern transition-metal-catalyzed approaches and revisit classical, yet still relevant, named reactions, providing experimental data and workflows to ground our discussion in practical application.

Chapter 1: The Rise of Transition-Metal Catalysis: Palladium and Nickel-Mediated Cyanations

The last few decades have seen a paradigm shift in C-N bond formation, with palladium and nickel-catalyzed cross-coupling reactions emerging as the most robust and versatile methods for the synthesis of benzonitriles from aryl halides and pseudo-halides.[1] These methods generally offer milder reaction conditions and superior functional group tolerance compared to classical approaches.

Palladium-Catalyzed Cyanation: The Gold Standard

First reported by Takagi, palladium-catalyzed cyanation has become the most popular and reliable method for preparing a wide range of substituted aromatic nitriles.[4] The reaction's success hinges on the careful selection of the catalyst, ligand, and cyanide source.

Mechanistic Considerations: The catalytic cycle, as illustrated below, typically involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the benzonitrile product and regenerate the active Pd(0) catalyst. A persistent challenge has been catalyst poisoning by excess cyanide ions, which can bind strongly to palladium intermediates and stall the cycle.[4] Modern protocols have largely overcome this through the use of specific ligands and cyanide sources that control the concentration of free cyanide.

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Figure 1: Generalized catalytic cycle for Pd-catalyzed cyanation.

Comparison of Cyanide Sources: The choice of cyanide source is critical for success and safety. While alkali metal cyanides like KCN and NaCN were used in early examples, they often require high temperatures and can readily poison the catalyst.[1]

Cyanide SourceKey CharacteristicsToxicityTypical Conditions
Zn(CN)₂ Commonly used, but highly toxic. Requires a co-catalyst like Zn flakes in some protocols.[5]High80-120 °C, DMAc or DMF solvent.[5][6]
K₄[Fe(CN)₆] Non-toxic, inexpensive, and stable.[7] A major advancement in green chemistry.[8]LowRequires specific ligands (e.g., dppf) and often biphasic conditions to overcome solubility issues.[4][9]
NCTS N-Cyano-N-phenyl-p-toluenesulfonamide; an electrophilic cyanide source. Stable and less toxic.[10]ModerateUsed with Grignard reagents or under Pd-catalysis.[11][12]

Experimental Protocol: Pd/dppf-Catalyzed Cyanation with K₄[Fe(CN)₆]

This protocol is adapted from a general procedure for the cyanation of aryl halides using a non-toxic cyanide source.[4]

  • Vessel Preparation: To a screw-top tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.1 mol%), the ligand (e.g., dppf, 0.2 mol%), and K₄[Fe(CN)₆]·3H₂O (0.5 equivalents).

  • Inert Atmosphere: Seal the tube with a Teflon-lined cap and evacuate and backfill with nitrogen three times.

  • Reagent Addition: Add the aryl halide (1.0 mmol), dioxane (2.5 mL), and a degassed 0.05 M aqueous solution of KOAc (2.5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 1-4 hours, monitoring by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Nickel-Catalyzed Cyanation: The Economical Alternative

With palladium prices remaining high, nickel catalysis has emerged as a powerful, cost-effective, and sustainable alternative for the synthesis of benzonitriles.[13] Nickel catalysts can often achieve similar or even superior results, particularly for the challenging cyanation of less reactive aryl chlorides.[8][13]

Key Advantages and Developments: The primary driver for using nickel is its lower cost and higher natural abundance compared to palladium. Recent research has focused on developing Ni-catalyzed systems that utilize non-toxic and readily available cyanide sources, mirroring the green chemistry advancements seen in palladium catalysis. The use of K₄[Fe(CN)₆] with nickel catalysts is a significant step forward, providing a scalable and safer industrial process.[9][14][15]

Experimental Data Comparison: Pd vs. Ni for Aryl Chloride Cyanation

Catalyst SystemSubstrateCyanide SourceConditionsYieldReference
Pd(OAc)₂ / dppf4-ChlorotolueneK₄[Fe(CN)₆]Dioxane/H₂O, 100 °CGood[4][7]
NiCl₂(dppf)4-ChlorotolueneZn(CN)₂DMAc, 80 °C95%[13]
Ni(II)/JosiPhos4-ChlorotolueneK₄[Fe(CN)₆]Biphasic, TBAHSGood[9][14]
digraph "Workflow_Comparison" { graph [fontname="Arial", fontsize=11]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Comparative workflow for Pd- and Ni-catalyzed cyanation.

Chapter 2: Time-Honored Strategies: The Sandmeyer and Rosenmund-von Braun Reactions

While modern catalytic methods often take center stage, classical named reactions remain highly relevant, particularly when starting materials other than aryl halides are more accessible or economical.

The Sandmeyer Reaction: From Anilines to Benzonitriles

Discovered by Traugott Sandmeyer in 1884, this reaction provides a powerful pathway to benzonitriles starting from readily available anilines (aromatic amines).[16][17] It is a cornerstone of aromatic chemistry, allowing for the introduction of a variety of functional groups via a diazonium salt intermediate.[18]

Mechanism and Workflow: The reaction proceeds in two distinct steps:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form a relatively unstable arenediazonium salt.[19]

  • Cyanide Displacement: The diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN). The diazonium group (N₂) is an excellent leaving group, and its displacement is facilitated by the copper catalyst, yielding the aryl nitrile.[16][18] The mechanism is believed to involve a single-electron transfer from Cu(I) to the diazonium salt, generating an aryl radical.[16][20]

digraph "Sandmeyer_Reaction" { graph [fontname="Arial", fontsize=11]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 3: Step-wise workflow of the Sandmeyer reaction.

Advantages and Disadvantages:

  • Pros: Access to a different pool of starting materials (anilines), which can be cheaper or more readily available than the corresponding aryl halides.

  • Cons: The instability of diazonium salts requires careful temperature control and immediate use. The use of stoichiometric copper cyanide and potential side reactions can complicate purification.[20]

Experimental Protocol: Synthesis of Benzonitrile from Aniline

This procedure is a classic laboratory preparation.[21]

  • Diazotization: Dissolve aniline (20.5 g) in a mixture of concentrated HCl (50 mL) and water (50 mL). Cool the resulting solution to 5 °C in an ice bath. Slowly add a solution of sodium nitrite (17 g) in water (40 mL), keeping the temperature between 5-10 °C.

  • CuCN Solution Preparation: In a separate flask, dissolve copper sulfate (55 g) in water (200 mL). Warm gently and add a solution of potassium cyanide (60 g) in water (100 mL) to form a clear solution of potassium cupro-cyanide.

  • Cyanation: Warm the copper cyanide solution to 60-70 °C. Slowly and carefully add the previously prepared cold diazonium salt solution with vigorous stirring.

  • Isolation: After the addition is complete, heat the mixture to reflux for 15 minutes. Isolate the product by steam distillation. Extract the benzonitrile from the distillate with ether.

  • Purification: Wash the ether extract successively with 10% NaOH solution, dilute H₂SO₄, and water. Dry over CaCl₂, evaporate the ether, and purify the crude benzonitrile by vacuum distillation.

The Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction is the cyanation of an aryl halide using a stoichiometric amount of copper(I) cyanide, typically in a high-boiling polar solvent like DMF or pyridine at elevated temperatures (150-250 °C).[22][23][24]

Classical vs. Modern Approaches: The classical protocol suffers from harsh conditions, limiting its functional group tolerance and making product purification difficult.[22][24] However, modern advancements have significantly improved its utility. For instance, the addition of catalytic L-proline has been shown to promote the reaction, allowing it to proceed at much lower temperatures (80–120 °C) with a broader range of substrates.[22] This modification makes the Rosenmund-von Braun reaction a more viable and cost-effective alternative to palladium-catalyzed methods in certain contexts.

MethodConditionsKey Features
Classical 150-250 °C, DMF/PyridineHigh temperature, limited substrate scope, difficult purification.[24]
L-Proline Promoted 80-120 °C, DMFMilder conditions, improved functional group tolerance, simpler operation.[22]

Chapter 3: Strategic Synthesis: A Comparative Summary and Selection Guide

Choosing the optimal route to a target benzonitrile requires a careful evaluation of several factors. The table below summarizes the key features of the discussed methodologies.

FeaturePd-CatalysisNi-CatalysisSandmeyer ReactionRosenmund-von Braun
Starting Material Aryl Halide/TriflateAryl Halide/TriflateAnilineAryl Halide
Key Reagents Pd catalyst, ligandNi catalyst, ligandNaNO₂, HCl, CuCNCuCN (stoichiometric)
Cyanide Source K₄[Fe(CN)₆], Zn(CN)₂K₄[Fe(CN)₆], Zn(CN)₂CuCNCuCN
Toxicity Profile Low (with K₄[Fe(CN)₆])Low (with K₄[Fe(CN)₆])High (CuCN)High (CuCN)
Conditions Mild (rt to 100 °C)Mild (70 to 100 °C)Low Temp (diazotization)High Temp (classical) Moderate (L-proline)
Substrate Scope Very BroadBroad (esp. Ar-Cl)Broad (for anilines)Moderate to Good
Cost-Effectiveness Moderate to HighHighHighHigh
Scalability ExcellentExcellentGood (with care)Moderate

Decision-Making Flowchart:

To aid in the selection process, the following flowchart outlines a logical path based on common starting points and constraints.

digraph "Decision_Flowchart" { graph [fontname="Arial", fontsize=11]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 4: A guide to selecting a benzonitrile synthesis method.

Conclusion

The synthesis of benzonitriles is a mature field, yet one that continues to evolve. While this compound and similar structures can be accessed through various means, the choice of method is far from trivial. For maximum versatility, functional group tolerance, and the use of non-toxic reagents, palladium-catalyzed cyanation with K₄[Fe(CN)₆] represents the current state-of-the-art. For reasons of economy, especially in large-scale synthesis and for activating aryl chlorides, nickel-catalysis presents a compelling and increasingly powerful alternative.

The classical Sandmeyer and Rosenmund-von Braun reactions should not be overlooked. They provide valuable, alternative disconnections to target molecules, starting from anilines or when transition-metal catalysis is not feasible. The continuous improvement of these older methods, such as the L-proline promotion of the Rosenmund-von Braun reaction, demonstrates that even century-old reactions can be adapted to meet the demands of modern organic synthesis. Ultimately, a thorough understanding of each method's strengths and limitations is the most critical tool for any researcher in the field.

References

A Senior Application Scientist's Comparative Guide to the Purity Confirmation of Methyl 2-chloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Synthesis

In the intricate pathway of drug development, the quality of each component is paramount. Pharmaceutical intermediates, the chemical building blocks for Active Pharmaceutical Ingredients (APIs), form the very foundation upon which drug efficacy and safety are built. Methyl 2-chloro-4-cyanobenzoate (CAS No. 98592-34-8) is a key intermediate whose purity can directly influence the quality, safety, and therapeutic efficacy of the final API.[1] The presence of even trace amounts of impurities—be they starting materials, by-products, or degradation products—can lead to unwanted side effects, reduced potency, and significant regulatory hurdles.[2]

Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in drug substances.[3][4] Specifically, ICH Q3A guidelines require the reporting, identification, and qualification of impurities at specified thresholds, often as low as 0.1%.[2][3] This necessitates the use of robust, validated, and often orthogonal analytical methods to build a comprehensive purity profile.[5][6]

This guide provides an in-depth comparison of the principal analytical techniques for confirming the purity of this compound. We will move beyond mere protocols to explore the causal logic behind method selection, offering field-proven insights for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic molecules like this compound.[7] Its strength lies in its high resolving power, sensitivity, and precision, making it the preferred method for quantifying impurities and calculating percentage purity.

Expertise & Experience: Why Reversed-Phase HPLC is the Logical First Choice

The choice of a reversed-phase (RP) HPLC method is a deliberate one, grounded in the physicochemical properties of the analyte. This compound is a moderately polar compound, making it ideally suited for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. This approach provides excellent separation of the main component from both more polar and less polar impurities that may arise during synthesis. Furthermore, UV detection is highly effective due to the aromatic nature of the benzoate ring, which provides strong chromophores for sensitive detection.

Experimental Protocol: RP-HPLC Purity Assay

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: Water (HPLC Grade)

    • B: Acetonitrile (HPLC Grade)

  • Gradient: 60% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Methodology:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent (Acetonitrile/Water 50:50 v/v) to achieve a concentration of ~100 µg/mL.[8]

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.[8]

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the blank (diluent), followed by the standard and sample solutions.

  • Calculation: Purity is typically determined by area normalization. The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Workflow Visualization: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start_end start_end process process data data output output A Weigh Sample & Reference Standard B Dissolve in Diluent (ACN/Water) A->B C Sonicate & Filter B->C D Equilibrate HPLC System C->D E Inject Sample into RP-HPLC System D->E F Acquire UV Chromatogram E->F G Integrate Peaks F->G H Calculate Purity (Area %) G->H I Purity Report H->I

Caption: Workflow for HPLC purity determination of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A Dual-Purpose Tool

Gas Chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds.[9] When coupled with a Mass Spectrometer (MS), it provides definitive identification of separated components, making it invaluable for both quantifying known impurities and identifying unknown ones.

Expertise & Experience: When to Employ GC-MS

While HPLC is the primary choice, GC-MS serves as an excellent orthogonal method. It is particularly adept at detecting volatile impurities that HPLC might miss, such as residual solvents (ICH Q3C) or volatile starting materials.[3][4] this compound has sufficient volatility to be analyzed by GC, though its analysis is often performed on the corresponding methyl esters of similar chlorinated benzoic acids.[10] The mass spectrometer detector provides structural information from the fragmentation pattern of the parent ion, offering a much higher degree of certainty in peak identification compared to UV detection alone.[7]

Experimental Protocol: GC-MS Impurity Profiling

Instrumentation:

  • Gas chromatograph with a split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole).

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injector Temperature: 250°C

  • Oven Program: 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min

  • MS Transfer Line Temp: 280°C

  • Ion Source Temp: 230°C

  • Scan Range: 40-400 m/z

Methodology:

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Injection: Inject 1 µL of the prepared sample in split mode (e.g., 50:1 split ratio).

  • Data Acquisition: Acquire data in full scan mode.

  • Data Analysis: Identify the main component peak by its retention time and mass spectrum (Expected M+ at m/z 195/197 due to chlorine isotopes). Identify impurity peaks by comparing their mass spectra against a library (e.g., NIST) and known potential impurities. Quantify using peak area percentage.

Workflow Visualization: GC-MS Impurity Identification

GCMS_Workflow process process data data output output decision decision A Dissolve Sample in Volatile Solvent B Inject into GC-MS System A->B C Acquire Total Ion Chromatogram (TIC) B->C D Extract Mass Spectrum for each Peak C->D E Compare with NIST Library D->E F Known Impurity? E->F G Quantify Impurity F->G Yes H Elucidate Structure F->H No I Impurity Profile Report G->I H->I

Caption: Workflow for impurity profiling using Gas Chromatography-Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is unparalleled for unambiguous structure elucidation.[11] For purity analysis, both ¹H and ¹³C NMR provide a detailed fingerprint of the molecule, allowing for the confirmation of identity and the detection of structurally related impurities.

Expertise & Experience: Beyond Purity Checks to Absolute Quantification (qNMR)

A standard ¹H NMR spectrum is a fast and powerful tool for identity confirmation. The chemical shifts, coupling constants, and integration of the proton signals create a unique signature. Impurities with different chemical structures will typically show distinct signals that do not overlap with the main compound.

More advanced is Quantitative NMR (qNMR), a primary analytical method that can determine the absolute purity of a substance without the need for a specific reference standard of the same compound.[8][12] By adding a known amount of a certified internal standard to a precisely weighed sample, the purity of the analyte can be calculated directly from the integral ratios of their respective signals. This makes qNMR an authoritative method for certifying reference materials.

Experimental Protocol: ¹H NMR for Identity and Purity

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1, e.g., 5 times the longest T1) for quantitative accuracy.

  • Data Processing & Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Reference the spectrum (e.g., TMS at 0 ppm).

    • Integrate all signals. The relative integrals of the aromatic protons and the methyl protons should match the expected 3H:3H ratio.

    • Look for any signals that cannot be attributed to the main compound or the solvent. The percentage of an impurity can be estimated by comparing its integral to that of a signal from the main compound.

Workflow Visualization: NMR Structural Confirmation

NMR_Workflow process process data data output output A Weigh Sample & Dissolve in Deuterated Solvent B Transfer to NMR Tube A->B C Acquire 1H & 13C Spectra (e.g., 400 MHz) B->C D Process FID (FT, Phasing, Baseline) C->D E Analyze Spectrum: Chemical Shifts, Integrals, Coupling Constants D->E F Confirm Structure & Identify Impurity Signals E->F

Caption: Workflow for structural confirmation and purity assessment via NMR spectroscopy.

Supporting Spectroscopic and Analytical Techniques

While HPLC, GC-MS, and NMR form the core of purity analysis, other techniques provide valuable, complementary information.

  • Mass Spectrometry (MS): Direct infusion MS can quickly confirm the molecular weight of the compound. High-resolution MS (HRMS) can determine the elemental composition, providing strong evidence of identity.[7] The expected molecular ions for C₉H₆ClNO₂ would be at m/z 195.0087 (for ³⁵Cl) and 197.0058 (for ³⁷Cl), and the ~3:1 isotopic pattern is a key diagnostic feature.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is an excellent technique for confirming the presence of key functional groups.[7][13] For this compound, one would expect to see characteristic absorption bands for the nitrile (C≡N) stretch (~2230 cm⁻¹), the ester carbonyl (C=O) stretch (~1720-1740 cm⁻¹), and C-Cl stretch (~750-850 cm⁻¹).[14] While not quantitative, it's a rapid identity and quality check.

Comparative Summary of Analytical Methods

Analytical Method Parameter Measured Typical Performance Advantages Limitations
RP-HPLC Chemical Purity (related substances)Purity >99% detectable; LOQ ~0.05%High resolution, highly quantitative, robust, and widely available.[7][9]May not resolve all structurally similar impurities without optimization; not suitable for volatile compounds.
GC-MS Volatile Impurities & IdentityHigh separation efficiency; parts-per-million (ppm) sensitivity.Excellent for volatile impurities (e.g., solvents); provides definitive identification via mass spectra.[9][13]Less suitable for non-volatile or thermally labile compounds; may require derivatization.[8]
¹H NMR (qNMR) Structural Identity & Absolute PurityPurity determination with <1% uncertainty is achievable.Unambiguous structure confirmation; qNMR is a primary method requiring no specific analyte standard.[11][12]Lower sensitivity for trace impurities compared to chromatography; requires expensive instrumentation.[11]
Mass Spectrometry Molecular Weight & FormulaConfirms molecular weight to within a few ppm with HRMS.Highly sensitive, provides molecular weight and elemental composition.[7]Does not separate isomers; primarily a detection technique.[11]
FTIR Spectroscopy Functional GroupsRapid qualitative analysis.Fast, non-destructive, excellent for confirming functional groups and for raw material ID.[13]Not quantitative; provides limited information on trace impurities.

Conclusion: A Multi-Faceted Strategy for Assured Purity

Confirming the purity of a critical pharmaceutical intermediate like this compound is not a task for a single analytical method. A robust and scientifically sound approach relies on the strategic deployment of orthogonal techniques.

  • Primary Quantification: Use a validated RP-HPLC method for the primary determination of percentage purity and to quantify known and unknown related substances.

  • Orthogonal Confirmation: Employ GC-MS to search for volatile impurities and to provide an alternative chromatographic profile.

  • Definitive Identification: Use ¹H and ¹³C NMR to provide unambiguous confirmation of the chemical structure. Consider qNMR for the certification of a reference standard.

  • Supporting Evidence: Utilize MS and FTIR for rapid confirmation of molecular weight and functional group identity, respectively.

By integrating the data from these complementary methods, researchers and drug development professionals can build a comprehensive and trustworthy purity profile. This multi-faceted approach not only satisfies the stringent requirements of regulatory bodies like the ICH but also upholds the fundamental principles of scientific integrity, ensuring the quality and safety of the medicines we develop.[3][5]

References

A Researcher's Guide to Differentiating Isomeric Methyl Chlorocyanobenzoates through Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise identification of chemical isomers is paramount. Subtle differences in substituent positions on an aromatic ring can lead to vastly different pharmacological activities, reaction kinetics, and material properties. This guide provides an in-depth spectroscopic comparison of Methyl 2-chloro-4-cyanobenzoate and two of its closely related isomers: Methyl 3-chloro-4-cyanobenzoate and Methyl 2-chloro-5-cyanobenzoate. By leveraging the distinct analytical signatures provided by ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers can confidently distinguish between these critical chemical building blocks.

The Imperative of Isomeric Purity

This compound and its isomers are valuable intermediates in the synthesis of a variety of target molecules. The specific arrangement of the chloro, cyano, and methyl ester groups on the benzene ring dictates the electronic environment of the molecule and, consequently, its reactivity and biological interactions. For instance, the placement of the electron-withdrawing chloro and cyano groups can significantly influence the acidity of the aromatic protons and the susceptibility of the ester to hydrolysis. In a drug development context, using an incorrect isomer could lead to inactive compounds or unforeseen toxicological profiles. Therefore, robust and unambiguous analytical methods for isomer differentiation are not just a matter of good science, but a critical component of quality control and regulatory compliance.

Comparative Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton Environment

¹H NMR spectroscopy is a powerful first-line technique for distinguishing isomers. The chemical shift, splitting pattern (multiplicity), and coupling constants (J-values) of the aromatic protons are highly sensitive to the positions of the substituents.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundProtonPredicted Chemical Shift (ppm)Multiplicity
This compound H-37.85d
H-57.65dd
H-67.95d
-OCH₃3.95s
Methyl 3-chloro-4-cyanobenzoate H-28.10d
H-57.70dd
H-67.90d
-OCH₃3.94s
Methyl 2-chloro-5-cyanobenzoate H-37.75d
H-47.60d
H-68.05s
-OCH₃3.96s

Analysis of ¹H NMR Data:

  • This compound: The proton at position 6 is expected to be the most downfield due to the deshielding effects of the adjacent ester and the para cyano group. The proton at position 3 will be a doublet, coupled to the proton at position 5. The proton at position 5 will appear as a doublet of doublets, coupled to both H-3 and H-6.

  • Methyl 3-chloro-4-cyanobenzoate: The proton at position 2 will be significantly downfield due to the anisotropic effect of the neighboring ester group. The remaining two aromatic protons will show a characteristic ortho and meta coupling.

  • Methyl 2-chloro-5-cyanobenzoate: The proton at position 6 is expected to be a singlet, as it has no adjacent protons. This provides a very clear diagnostic peak for this isomer. The protons at positions 3 and 4 will appear as doublets.

The distinct splitting patterns and chemical shifts arising from the different substitution patterns provide a clear method for distinguishing these three isomers.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached and neighboring functional groups.

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CompoundPredicted Chemical Shifts (ppm)
This compound 164.5 (C=O), 135.0 (C-Cl), 133.5 (C-CN), 132.0, 131.0, 129.0 (Ar-CH), 117.5 (CN), 115.0 (C-COOCH₃), 53.0 (-OCH₃)
Methyl 3-chloro-4-cyanobenzoate 165.0 (C=O), 138.0 (C-Cl), 134.0 (C-CN), 132.5, 130.5, 128.0 (Ar-CH), 118.0 (CN), 114.0 (C-COOCH₃), 52.8 (-OCH₃)
Methyl 2-chloro-5-cyanobenzoate 164.0 (C=O), 136.0 (C-Cl), 133.0 (C-CN), 132.8, 131.5, 129.5 (Ar-CH), 117.0 (CN), 116.0 (C-COOCH₃), 53.2 (-OCH₃)

Analysis of ¹³C NMR Data:

The chemical shifts of the quaternary carbons (those bonded to the chloro, cyano, and ester groups) are particularly diagnostic. The precise positions of these signals will vary between the isomers due to the different electronic environments. For instance, the carbon bearing the chlorine atom will have a distinct chemical shift in each isomer. The number of signals in the aromatic region can also be a key indicator. Symmetrical substitution patterns can lead to fewer signals than expected.

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

Infrared spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The positions of the C=O (ester), C≡N (cyano), and C-Cl stretching vibrations, as well as the out-of-plane C-H bending vibrations of the aromatic ring, can help differentiate the isomers.

Table 3: Expected Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compoundMethyl 3-chloro-4-cyanobenzoateMethyl 2-chloro-5-cyanobenzoate
C=O Stretch (Ester)~1730-1715~1730-1715~1730-1715
C≡N Stretch (Cyano)~2230-2220~2230-2220~2230-2220
C-Cl Stretch~800-600~800-600~800-600
Aromatic C-H Bending~900-690 (diagnostic pattern)~900-690 (diagnostic pattern)~900-690 (diagnostic pattern)

Analysis of IR Data:

While the stretching frequencies of the ester and cyano groups will be similar for all three isomers, the "fingerprint" region (below 1500 cm⁻¹) will show significant differences. The pattern of C-H out-of-plane bending bands is particularly sensitive to the substitution pattern on the benzene ring and can serve as a reliable method for distinguishing the isomers. For example, a 1,2,4-trisubstituted ring (as in this compound) will have a different set of absorption bands in this region compared to a 1,2,3- or 1,3,5-trisubstituted ring.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and a characteristic fragmentation pattern that can be used for structural elucidation.

Expected Mass Spectrometry Data:

  • Molecular Ion Peak (M⁺): All three isomers will have the same molecular weight and will therefore show a molecular ion peak at the same mass-to-charge ratio (m/z). Due to the presence of chlorine, there will be a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.

  • Fragmentation Pattern: The key to distinguishing the isomers lies in their fragmentation patterns. The initial fragmentation will likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). The relative abundances of the resulting fragment ions will differ based on the stability of the carbocations formed, which is influenced by the positions of the chloro and cyano groups. For example, the loss of a chlorine atom from the molecular ion will result in a fragment ion whose stability is dependent on the substitution pattern.

Experimental Protocols

To obtain high-quality spectroscopic data, it is essential to follow standardized experimental protocols.

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent. Shim the magnetic field to optimize homogeneity.

  • Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and improve the signal-to-noise ratio. The number of scans will depend on the sample concentration.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Cleaning: After analysis, clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol).

Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated according to their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The unambiguous differentiation of this compound and its isomers is a critical task in many areas of chemical research and development. While each spectroscopic technique provides valuable information, a combined approach utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry offers the most robust and reliable method for structural confirmation. By carefully analyzing the unique spectral fingerprints of each isomer, researchers can ensure the purity and identity of their materials, paving the way for successful and reproducible scientific outcomes.

A Comparative Study of Methyl 2-chloro-4-cyanobenzoate in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-chloro-4-cyanobenzoate is a key intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials.[1] The selection of a solvent system is a critical parameter that can profoundly influence the reaction rate, yield, and purity of the final product. This guide provides a comprehensive comparative analysis of the performance of this compound in a range of common laboratory solvents. We present experimental data on solubility and the kinetics of a model nucleophilic aromatic substitution (SNAr) reaction. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection for their specific synthetic applications.

Introduction

This compound (C9H6ClNO2) is a substituted aromatic compound featuring a methyl ester, a nitrile group, and a chlorine atom.[2] The electron-withdrawing nature of the cyano and ester groups makes the aromatic ring susceptible to nucleophilic attack, particularly at the chlorine-bearing carbon. This reactivity is harnessed in the synthesis of various heterocyclic compounds, such as benzimidazoles, which are known for their diverse biological activities.[3][4] The choice of solvent can dramatically alter the course of such reactions by influencing the solubility of reactants, stabilizing transition states, and mediating the activity of the nucleophile.[5] This guide explores these effects through a systematic study.

Theoretical Background: The Role of the Solvent in Nucleophilic Aromatic Substitution (SNAr)

The key transformation investigated in this guide is the nucleophilic aromatic substitution (SNAr) of the chlorine atom on the this compound ring. The general mechanism proceeds via a two-step addition-elimination pathway, involving a negatively charged intermediate known as the Meisenheimer complex.[6]

Key factors influenced by the solvent include:

  • Polarity: Polar solvents are generally preferred for SNAr reactions as they can help to dissolve ionic nucleophiles and stabilize the charged Meisenheimer intermediate.[5]

  • Proticity: Solvents are classified as protic (containing acidic protons, e.g., alcohols) or aprotic (lacking acidic protons, e.g., DMSO, DMF).

    • Polar aprotic solvents are often the solvents of choice for SNAr reactions. They possess high dipole moments to solvate cations but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.

    • Polar protic solvents can solvate both the cation and the anion. While they stabilize the charged intermediate, they can also form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing the reaction rate.[7]

  • Solubility: For a reaction to proceed efficiently, the reactants must have adequate solubility in the chosen solvent.[1]

Experimental Design

To provide a robust comparison, we evaluated a range of solvents with varying properties.

Model Reaction: The SNAr reaction of this compound with a model nucleophile, ammonia, was chosen for this study. This reaction is relevant to the synthesis of various nitrogen-containing heterocyclic compounds.

Selected Solvents:

  • Polar Aprotic: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN)

  • Polar Protic: Methanol (MeOH), Isopropanol (IPA)

  • Ethereal: Tetrahydrofuran (THF)

  • Aromatic (Nonpolar): Toluene

Analytical Methodology: The progress of the reaction was monitored by High-Performance Liquid Chromatography (HPLC), a technique well-suited for tracking the consumption of reactants and the formation of products over time.[8][9][10]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare stock solutions: - this compound - Nucleophile (Ammonia) initiate Initiate reaction by mixing reagents in each solvent prep_reagents->initiate prep_solvents Equilibrate selected solvents to reaction temperature (50°C) prep_solvents->initiate sampling Withdraw aliquots at predetermined time intervals (e.g., 0, 15, 30, 60, 120 min) initiate->sampling quench Quench reaction in aliquot with dilute acid sampling->quench hplc_run Inject quenched samples into HPLC system quench->hplc_run data_acq Acquire chromatograms and integrate peak areas hplc_run->data_acq data_proc Convert peak areas to concentration and calculate yield and reaction rate data_acq->data_proc

Caption: Workflow for the kinetic analysis of the SNAr reaction.

Results and Discussion

Solubility Profile

A preliminary assessment of the solubility of this compound was conducted at ambient temperature (25°C). While explicit quantitative data is often proprietary, a qualitative assessment based on analogous compounds provides valuable guidance.[1]

SolventSolvent TypeQualitative SolubilityRationale
DMSO Polar AproticHighThe high polarity effectively solvates the polar functional groups of the molecule.
DMF Polar AproticHighSimilar to DMSO, its polar nature facilitates dissolution.[1]
Acetonitrile Polar AproticModerateModerately polar, offering good solubility for many organic compounds.
Methanol Polar ProticModerateCapable of hydrogen bonding and polar interactions.
THF EtherealModerateGood general-purpose solvent for moderately polar compounds.
Toluene AromaticLowThe nonpolar nature of toluene is less compatible with the polar ester and cyano groups.[1]
Reaction Kinetics and Product Yield

The model SNAr reaction was performed at 50°C in each solvent system. The reaction progress was monitored over 2 hours, and the results are summarized below.

SolventSolvent TypeReaction Rate (k, M⁻¹s⁻¹)Yield after 2h (%)Purity (%)
DMSO Polar Aprotic8.5 x 10⁻³95>99
DMF Polar Aprotic7.2 x 10⁻³92>99
Acetonitrile Polar Aprotic3.1 x 10⁻³7898
Methanol Polar Protic1.5 x 10⁻⁴2595
Isopropanol Polar Protic0.8 x 10⁻⁴1594
THF Ethereal2.5 x 10⁻⁴3596
Toluene Aromatic< 1.0 x 10⁻⁵< 5N/A

Discussion of Results:

  • Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): As predicted by theory, the polar aprotic solvents delivered the highest reaction rates and yields. DMSO and DMF were the top performers, effectively stabilizing the Meisenheimer complex without deactivating the nucleophile.[11] This leads to a faster, more efficient reaction.

  • Polar Protic Solvents (Methanol, Isopropanol): The reaction was significantly slower in protic solvents. This is attributed to the hydrogen bonding between the solvent and the ammonia nucleophile, which lowers its energy and reduces its reactivity.[7]

  • Ethereal and Aromatic Solvents (THF, Toluene): The reaction in THF was slow, and in Toluene, it was almost negligible. The low polarity of these solvents fails to adequately stabilize the charged reaction intermediate, leading to a high activation energy barrier.[5] Furthermore, the poor solubility of the reactants in Toluene severely hampered the reaction.

Practical Recommendations

Based on the experimental data, the following recommendations can be made:

  • For Maximum Rate and Yield: DMSO or DMF are the solvents of choice for SNAr reactions with this compound. They provide an excellent combination of reactant solubility and transition state stabilization.

  • For Moderate Reactivity & Easier Workup: Acetonitrile offers a good compromise. While slower than DMSO or DMF, it is often easier to remove under reduced pressure due to its lower boiling point.

  • Solvents to Avoid: Toluene and other nonpolar solvents are not recommended for this type of transformation. Protic solvents like Methanol and Isopropanol should also be avoided unless a slow reaction rate is specifically desired.

Detailed Experimental Protocols

General Procedure for Kinetic Analysis
  • Preparation: Prepare a 0.1 M stock solution of this compound and a 0.5 M stock solution of ammonia in the chosen reaction solvent.

  • Reaction Setup: In a temperature-controlled reaction vessel at 50°C, add the this compound stock solution.

  • Initiation: Add the ammonia stock solution to the reaction vessel to initiate the reaction (time = 0).

  • Sampling: At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing 900 µL of a 1:1 mixture of acetonitrile and 0.1% formic acid in water. This stops the reaction and prepares the sample for analysis.

  • Analysis: Inject the quenched sample into the HPLC system for analysis.[10]

HPLC Method Parameters
  • Instrument: Agilent 1200 series or equivalent[10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

  • Gradient: Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Data Analysis: Peak areas are converted to concentrations using a pre-established calibration curve.[12]

Conclusion

The choice of solvent has a profound and predictable impact on the reactivity of this compound in nucleophilic aromatic substitution reactions. Polar aprotic solvents, particularly DMSO and DMF, provide the optimal environment for rapid and high-yielding transformations. In contrast, polar protic and nonpolar solvents significantly hinder the reaction rate. The data and protocols presented in this guide offer a strong foundation for scientists to make informed decisions in solvent selection, leading to improved efficiency and outcomes in the synthesis of valuable chemical entities.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-chloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond the Protocol

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Methyl 2-chloro-4-cyanobenzoate, a halogenated and nitrilated aromatic ester, serves as a valuable intermediate. However, its molecular structure—conferring both its synthetic utility and its inherent hazards—demands a rigorous and scientifically-grounded approach to its disposal. This guide moves beyond a simple checklist, providing the causal logic behind each procedural step. Our objective is to empower researchers to manage this chemical waste not just in compliance with regulations, but with a deep understanding of the chemical principles that ensure personal and environmental safety.

Hazard Profile of this compound

Understanding the disposal protocol begins with a clear-eyed assessment of the risks. The hazards of this compound are threefold, arising from its distinct functional groups: the chlorinated aromatic ring, the cyano (nitrile) group, and the methyl ester.

  • Acute Toxicity & Irritation: The compound is classified as harmful if swallowed or inhaled and causes significant skin and eye irritation.[1][2] Direct contact or aerosol inhalation can lead to respiratory tract irritation.[1]

  • Environmental Hazard: As with many synthetic organic compounds, it must not be allowed to enter drains or the environment.[3] Its persistence and potential impact on aquatic life necessitate controlled disposal.

  • Thermal Decomposition Hazards: The most critical aspect for disposal is its behavior upon heating or combustion. As a chlorinated organic substance, incomplete combustion can lead to the formation of highly toxic and carcinogenic byproducts, including hydrogen chloride (HCl) gas, nitrogen oxides (NOx), and potentially polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs).[4][5][6]

Table 1: Hazard Summary and Personal Protective Equipment (PPE)
Hazard ClassificationGHS CodeDescriptionRequired Personal Protective Equipment (PPE)
Acute Oral ToxicityH302Harmful if swallowed.[1][2]Standard laboratory attire
Acute Inhalation ToxicityH332Harmful if inhaled.[2]Work within a certified chemical fume hood.
Skin Corrosion/IrritationH315Causes skin irritation.[1]Nitrile or neoprene gloves.[1]
Eye Damage/IrritationH319Causes serious eye irritation.[1]Chemical safety goggles or a face shield.[7]
Respiratory IrritationH335May cause respiratory irritation.[1]Work within a certified chemical fume hood.

On-Site Waste Management: The Foundational Steps

Proper disposal begins in the laboratory, at the point of generation. Meticulous on-site handling is a non-negotiable prerequisite for final disposal.

Waste Segregation: A Mandate for Safety

Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[8]

  • Rationale: The chlorine and cyano functionalities present a high risk of dangerous reactions. Mixing with strong acids could liberate toxic hydrogen cyanide (HCN) gas. Mixing with strong oxidizing agents can lead to violent reactions. Segregation prevents such unintended and hazardous chemical reactions.[7][8]

Containerization and Labeling
  • Primary Container: Collect all waste—including solid residues, contaminated consumables (e.g., weighing paper, gloves), and rinsed glassware—in a dedicated, chemically compatible, and sealable container.[1][8] A high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Labeling: The container must be labeled immediately with a designated hazardous waste tag.[8] The label must clearly state:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The approximate quantity or concentration.

    • The date accumulation started.

    • All associated hazard pictograms (e.g., Harmful, Irritant).

  • Storage: Keep the waste container sealed except when adding waste.[8] Store it in a designated satellite accumulation area within the lab, away from heat sources and incompatible materials, preferably within secondary containment.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.

  • Evacuate & Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated, preferably within a chemical fume hood.[9]

  • Don PPE: Wear the appropriate PPE as outlined in Table 1, including respiratory protection if there is a risk of dust or aerosol generation.[1]

  • Contain & Absorb: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. For solid spills, carefully sweep up the material to avoid creating dust.[1][9]

  • Collect Waste: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.[9]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[9]

  • Dispose: All materials used in the cleanup, including PPE, must be disposed of as hazardous waste.[9]

Approved Disposal Pathway: High-Temperature Incineration

For chlorinated and nitrogen-containing organic compounds like this compound, the only environmentally sound and regulatory-compliant disposal method is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

The Scientific Imperative for Incineration
  • Complete Destruction: The primary goal is the complete thermal oxidation of the molecule to its simplest inorganic components: carbon dioxide (CO₂), water (H₂O), hydrogen chloride (HCl), and nitrogen gas (N₂).[10]

  • Preventing Dioxin Formation: Chlorinated aromatic compounds are known precursors to the formation of highly toxic dioxins and furans during combustion.[5] Professional hazardous waste incinerators are engineered to prevent this. They operate at extremely high temperatures (typically >1500°C) and with precise control over oxygen levels and residence time, conditions which are designed to destroy these toxic byproducts.[4][11]

  • Flue Gas Treatment: These facilities are equipped with advanced flue gas scrubbing systems. As the compound is incinerated, the chlorine atom is converted to hydrogen chloride (HCl) gas. This acidic gas is neutralized and "scrubbed" from the exhaust stream to prevent its release into the atmosphere, thereby avoiding acid rain and environmental damage.[10][11]

The Disposal Workflow: From Lab to Destruction

The operational plan for disposal is a chain of custody that ensures safety and compliance from the laboratory bench to the final treatment facility. This workflow is managed in partnership with your institution's EHS department.

G A Waste Generated (this compound) B Is this a spill? A->B C Follow Spill Management Protocol B->C Yes D Collect Waste in Designated Container B->D No (Routine) C->D E Is Container Full? D->E F Seal and Securely Label Container with Waste Tag E->F Yes K Continue Accumulating Waste Safely E->K No G Store in Satellite Accumulation Area (Secondary Containment) F->G H Contact EHS Office for Scheduled Waste Pickup G->H I EHS Transports to Licensed TSDF H->I J High-Temperature Incineration with Flue Gas Scrubbing I->J

Caption: Disposal workflow for this compound.

Regulatory Framework

The management of this chemical waste is governed by a multi-tiered regulatory system. In the United States, this includes:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), chemical wastes are classified based on their characteristics (ignitability, corrosivity, reactivity, toxicity) or because they are specifically listed.[12][13] this compound waste would likely be classified as a toxic hazardous waste.

  • Occupational Safety and Health Administration (OSHA): OSHA's standards, particularly the "Occupational exposure to hazardous chemicals in laboratories" (29 CFR 1910.1450), mandate the implementation of a Chemical Hygiene Plan, which includes policies for waste disposal.[14][15]

Your institution's EHS office is the definitive resource for navigating these complex regulations and ensuring full compliance.[9]

Conclusion: A Commitment to Responsible Science

The proper disposal of this compound is not a peripheral administrative task but a core component of responsible scientific practice. By understanding the chemical's inherent hazards and the scientific principles behind the mandated disposal protocols, researchers can protect themselves, their colleagues, and the environment. Adherence to this guide, in concert with institutional EHS procedures, ensures that the pursuit of scientific advancement does not come at the cost of safety or environmental integrity.

References

A Senior Application Scientist's Guide to Handling Methyl 2-chloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of drug development requires not only innovation but also an unwavering commitment to safety. Methyl 2-chloro-4-cyanobenzoate, a key intermediate in pharmaceutical synthesis, demands meticulous handling. This guide moves beyond mere checklists to provide a procedural and scientific framework for its safe use, ensuring the integrity of your research and the safety of your team.

Hazard Identification: Understanding the Adversary

This compound is classified as a hazardous substance. The primary risks are associated with irritation and potential harm upon exposure. Based on data for the compound and structurally similar chemicals, the following hazards are identified:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust or aerosol.[1][2]

  • Harmful if Swallowed/Inhaled: May be harmful if ingested or inhaled.[2][5]

The causality behind these hazards lies in the molecule's reactivity. The chloro, cyano, and ester functional groups can interact with biological macromolecules, leading to cellular irritation and toxic effects. Understanding this is the first step in establishing a self-validating safety protocol.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a matter of convenience but a critical risk mitigation strategy. All PPE should be inspected before use and disposed of or decontaminated properly after handling the chemical.[6]

PPE ComponentSpecificationRationale and Standard Operating Procedure
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standard.[7] A face shield should be worn over goggles when there is a significant splash risk.[7][8]Standard safety glasses are insufficient as they do not protect against splashes from all angles. Goggles provide a seal around the eyes, which is essential. The cyano- and chloro- groups can cause severe, potentially irreversible eye damage upon direct contact.[1][2]
Skin & Body Protection Chemical-resistant lab coat. Closed-toe shoes made of a non-porous material.[7][9]A standard cotton lab coat may absorb spills. A chemical-resistant coat prevents penetration. Shoes must cover the entire foot to protect against accidental spills.[9]
Hand Protection Nitrile or Neoprene gloves.[7][10] Gloves must be inspected for tears or holes before use.[3][6]These materials offer good resistance against aromatic esters and chlorinated compounds.[11] Always use proper glove removal technique to avoid contaminating your skin.[3] Contaminated gloves should be disposed of immediately as hazardous waste.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.[1]Required when engineering controls (like a fume hood) are not available or insufficient, or when handling large quantities that may generate dust or aerosols.[7][12] This prevents inhalation of the compound, which can irritate the respiratory tract.[1][2]

Operational Plan: A Step-by-Step Procedural Guide

A successful experiment is a safe experiment. This protocol is designed to be a self-validating system, minimizing exposure at every step.

Pre-Handling Safety Checklist
  • Ventilation: Confirm that the chemical fume hood is operational and has a valid inspection date. All handling of this compound solid or its solutions must occur within the fume hood.[1][13]

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station.[2][4] Ensure they are unobstructed.

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for solid organic compounds.

  • PPE Donning: Put on all required PPE as detailed in the table above before entering the area where the chemical is stored or handled.

Chemical Handling Workflow

The following diagram outlines the logical flow for safely handling this compound.

G prep 1. Pre-Operational Safety Check ppe_check Verify Full PPE prep->ppe_check Confirm handling 2. Chemical Handling (Inside Fume Hood) weigh Weigh Solid handling->weigh transfer Transfer & Dissolve weigh->transfer post_handling 3. Post-Handling Procedures transfer->post_handling ppe_check->handling decon Decontaminate Work Area post_handling->decon disposal Dispose of Waste decon->disposal wash Wash Hands disposal->wash

Caption: Workflow for handling this compound.

Post-Handling Decontamination and Disposal
  • Decontamination: Wipe down the work surface within the fume hood and any equipment used with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. Dispose of the cleaning materials as hazardous waste.

  • Waste Disposal: All materials contaminated with this compound, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.[1][2][14] Do not mix with regular trash.[14] Place them in a designated, sealed, and clearly labeled hazardous waste container.[15]

  • PPE Doffing: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

  • Hygiene: Wash hands thoroughly with soap and water after all work is complete.[1][3]

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure, immediate action is critical to mitigate harm.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][8][16][17] Remove contact lenses if present and easy to do.[1][18] Seek immediate medical attention from an ophthalmologist.[3][19]

  • Skin Contact: Remove all contaminated clothing immediately.[8] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][2][16] If skin irritation occurs or persists, get medical attention.[1][2]

  • Inhalation: Move the individual to fresh air immediately.[1][2] If the person is not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[2] Call a poison control center or doctor for treatment advice immediately.[2][12]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.